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p-Tolyl disulfide

Cat. No.: B093600
CAS No.: 103-19-5
M. Wt: 246.4 g/mol
InChI Key: TZOVOULUMXXLOJ-UHFFFAOYSA-N
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Description

p-Tolyl disulfide (Di-p-tolyl disulfide) is an organic disulfide of significant interest in advanced materials science, particularly for the development of next-generation energy storage devices and high-performance lubricants. Its value in research stems from its unique polymorphic behavior and conformational flexibility under various thermodynamic conditions. Computational studies using density functional theory (DFT) have identified several polymorphs, with phase α being the most stable at ambient conditions . This compound exhibits remarkable pressure-induced phase transitions, with research showing a transition to phase β at 0.65 GPa and 463 K, and to phase γ at 0.35 GPa and 400 K . These properties make it a compelling model system for studying stress responses in battery materials, as it can absorb mechanical energy through conformational changes rather than fracturing, a critical feature for improving battery longevity . Furthermore, this compound and related disulfide compounds are investigated for their role in hydrogen sulfide (H 2 S) release mechanisms. As a gasotransmitter, H 2 S is important in numerous cellular pathways, and disulfide-based donors can provide a rapid, "burst" release of H 2 S when triggered by biological thiols like glutathione, which is advantageous for studying cardioprotection and other physiological processes . Beyond energy and biomedical fields, disulfide compounds also find application in crop protection as pesticidal and plant growth-regulating agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14S2 B093600 p-Tolyl disulfide CAS No. 103-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-[(4-methylphenyl)disulfanyl]benzene
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InChI

InChI=1S/C14H14S2/c1-11-3-7-13(8-4-11)15-16-14-9-5-12(2)6-10-14/h3-10H,1-2H3
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InChI Key

TZOVOULUMXXLOJ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)SSC2=CC=C(C=C2)C
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Molecular Formula

C14H14S2
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DSSTOX Substance ID

DTXSID8021852
Record name bis(4-Methylphenyl) disulfide
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Molecular Weight

246.4 g/mol
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Physical Description

White to light yellow powder and chunks with a stench; [Acros Organics MSDS]
Record name p-Tolyl disulfide
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CAS No.

103-19-5
Record name p-Tolyl disulfide
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Foundational & Exploratory

Synthesis of p-Tolyl Disulfide from p-Toluene Sulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of p-tolyl disulfide from p-toluene sulfonyl chloride. The document outlines a detailed experimental protocol, presents key quantitative data in a clear, tabular format, and includes diagrams to illustrate the reaction pathway and experimental workflow for enhanced comprehension.

Introduction

This compound is an organosulfur compound with applications in organic synthesis and materials science.[1] It is characterized by a disulfide bond linking two p-tolyl groups.[1] The synthesis of this compound from p-toluene sulfonyl chloride is a common laboratory procedure involving the reduction of the sulfonyl chloride. This guide focuses on a specific, high-yield method for this transformation.

Reaction Mechanism and Pathway

The synthesis proceeds via the reduction of p-toluene sulfonyl chloride. While a detailed mechanistic study is not provided in the cited literature, the overall transformation involves the reduction of the sulfur center from a +6 oxidation state in the sulfonyl chloride to a -1 oxidation state in the disulfide. The reaction described in this guide utilizes sodium iodide and sodium bisulfite to achieve this reduction.

Reaction_Pathway p_toluenesulfonyl_chloride p-Toluene Sulfonyl Chloride intermediate Reaction Intermediate (unspecified) p_toluenesulfonyl_chloride->intermediate NaI, Acetic Acid p_tolyl_disulfide This compound intermediate->p_tolyl_disulfide NaHSO3 (aq)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following experimental protocol is adapted from a literature procedure and provides a step-by-step guide for the synthesis of this compound.[2]

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
p-Toluene sulfonyl chloride190.6519 g0.1
Acetic acid60.05100 ml-
Sodium iodide149.891.5 g0.01
30% Sodium bisulfite solution-As needed-
20% Sodium hydroxide (B78521) solution-As needed-
n-Hexane-240 ml (3 x 80 ml)-
Anhydrous sodium sulfate-As needed-
Water-50 ml-

3.2. Procedure

  • Dissolution: Dissolve 19 g (0.1 mole) of p-toluene sulfonyl chloride in 100 ml of acetic acid in a suitable reaction vessel.[2]

  • Addition of Catalyst: Add 1.5 g (0.01 mole) of sodium iodide to the solution and stir until the sodium iodide is completely dissolved (approximately 5 minutes). The reaction mixture will turn dark brown.[2]

  • Reduction: Slowly add a 30% sodium bisulfite solution dropwise. The rate of addition should be controlled to a point where the iodine color of the mixture just disappears.[2]

  • Heating: During the dropwise addition, raise the temperature of the mixture to 60°C over a period of about 30 minutes.[2]

  • Reaction Completion: Continue the reaction at 60°C until the color of iodine no longer appears.[2]

  • Work-up:

    • Dilute the reaction mixture with 50 ml of water.[2]

    • Adjust the pH to 4 by adding a 20% sodium hydroxide solution.[2]

    • Extract the mixture three times with 80 ml of n-hexane each.[2]

    • Combine the organic (hexane) phases.[2]

    • Dry the combined organic phase over anhydrous sodium sulfate.[2]

  • Isolation and Purification:

    • Evaporate the n-hexane under atmospheric pressure.[2]

    • Remove residual solvent from the distillation residue at 70°C under vacuum.[2]

    • Crystallize the product at 20°C to obtain this compound.[2]

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_isolation Isolation dissolution Dissolve p-toluene sulfonyl chloride in acetic acid add_nai Add Sodium Iodide dissolution->add_nai reduction Add Sodium Bisulfite solution and heat to 60°C add_nai->reduction dilute Dilute with Water reduction->dilute ph_adjust Adjust pH to 4 with NaOH dilute->ph_adjust extract Extract with n-Hexane (3x) ph_adjust->extract dry Dry organic phase with Na2SO4 extract->dry evaporate Evaporate n-Hexane dry->evaporate vacuum_dry Dry under vacuum at 70°C evaporate->vacuum_dry crystallize Crystallize at 20°C vacuum_dry->crystallize final_product final_product crystallize->final_product This compound

Caption: Experimental workflow for this compound synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data from the synthesis.

ParameterValueReference
Yield11.9 g (97%)[2]
Melting Point43-45°C[2]
AppearanceColorless to light yellow crystalline solid[3][4]
Molecular FormulaC₁₄H₁₄S₂[3]
Molecular Weight246.39 g/mol

Safety and Handling

This compound may cause skin, eye, and respiratory system irritation.[3] It is flammable and may emit toxic fumes upon heating.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has detailed a high-yield and straightforward method for the synthesis of this compound from p-toluene sulfonyl chloride. The provided experimental protocol, along with the workflow and data summary, offers a comprehensive resource for researchers in organic synthesis and drug development. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis.

References

p-Tolyl Disulfide: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl disulfide, also known as bis(4-methylphenyl) disulfide, is an organosulfur compound with the chemical formula (CH₃C₆H₄S)₂. It is characterized by a disulfide bond linking two p-tolyl groups. This compound serves as a key intermediate and reagent in organic synthesis and holds relevance in various fields of chemical and pharmaceutical research. This technical guide provides a detailed overview of the physicochemical properties of this compound, experimental protocols for its synthesis, and an exploration of its chemical reactivity and stability.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below, providing a comprehensive dataset for easy reference and comparison.

General and Physical Properties
PropertyValueSource
Molecular Formula C₁₄H₁₄S₂[1][2][3]
Molecular Weight 246.39 g/mol [1][2][3]
Appearance White to light yellow or orange-green crystalline solid/powder[1]
Melting Point 43-46 °C
Boiling Point 210-215 °C[2]
Flash Point 113 °C (closed cup)
Density 1.068 g/cm³ at 111.0 °C[2]
Solubility Moderately soluble in organic solvents, insoluble in water.[1]
Spectroscopic Data
Spectrum TypeKey Data/ObservationsSource
¹H NMR Spectra available, showing characteristic peaks for the tolyl protons.[4][5]
¹³C NMR Spectra available, confirming the carbon framework of the molecule.[6]
Mass Spectrometry Mass spectra (GC-MS) are available for analysis.[7]
FT-IR Spectroscopy Infrared spectra are available for vibrational mode analysis.[8]
UV-Vis Spectroscopy UV-Vis spectral data is available.[9]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of p-toluenesulfonyl chloride. The following protocol is adapted from established synthetic procedures.

Materials:

  • p-Toluene sulfonyl chloride

  • Acetic acid

  • Sodium iodide

  • 30% Sodium bisulfite solution

  • 20% Sodium hydroxide (B78521) solution

  • n-Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 19 g (0.1 mole) of p-toluene sulfonyl chloride in 100 ml of acetic acid.

  • Add 1.5 g (0.01 mole) of sodium iodide to the solution and stir until completely dissolved (approximately 5 minutes). The solution will turn dark brown.

  • Slowly add a 30% sodium bisulfite solution dropwise. The rate of addition should be controlled to just discharge the iodine color of the mixture.

  • During the addition, raise the temperature of the mixture to 60°C over about 30 minutes.

  • Continue the reaction at this temperature until the iodine color no longer reappears.

  • Dilute the reaction mixture with 50 ml of water and adjust the pH to 4 by adding a 20% sodium hydroxide solution.

  • Extract the mixture three times with 80 ml of n-hexane each.

  • Combine the hexane (B92381) phases, dry over anhydrous sodium sulfate, and evaporate the solvent under atmospheric pressure.

  • Remove residual solvent from the distillation residue at 70°C in vacuo.

  • Crystallize the product at 20°C to obtain this compound.

This procedure typically yields around 11.9 g (97%) of this compound with a melting point of 43-45°C.

Chemical Reactivity and Stability

This compound is a relatively stable compound under standard conditions.[1] However, the disulfide bond is susceptible to both oxidation and reduction. Reduction of the disulfide bond yields p-toluenethiol, a useful intermediate in organic synthesis. The compound's reactivity makes it a valuable reagent for the formation of other sulfur-containing derivatives.[1]

Studies on the solid-state behavior of di-p-tolyl disulfide have revealed interesting polymorphism under high pressure.[10][11][12] Computational and experimental investigations have shown the existence of a "conventional" form and a "hidden" high-pressure form, which can be obtained through recrystallization from solution at elevated pressures.[10][11][12] This highlights the compound's structural versatility under different physical conditions.

Visualizations

Logical Relationship: Role of Disulfides in Redox Signaling

While specific signaling pathways involving this compound are not extensively documented, the disulfide moiety is a key player in cellular redox signaling. The following diagram illustrates the general role of disulfide-containing compounds in modulating protein function through thiol-disulfide exchange, a fundamental mechanism in cellular signaling.

disulfide_signaling cluster_redox Cellular Redox Environment cluster_protein Protein Function Modulation Oxidative_Stress Oxidative Stress (e.g., ROS) p_Tolyl_disulfide This compound (or other R-S-S-R) Oxidative_Stress->p_Tolyl_disulfide Can be formed under Reductive_Stress Reductive Stress (e.g., high GSH) Protein_SH Protein-SH (Active) Reductive_Stress->Protein_SH Favors Protein_SS Protein-S-S-R (Inactive/Altered Function) Protein_SH->Protein_SS Oxidation Protein_SS->Protein_SH Reduction p_Tolyl_disulfide->Protein_SS Thiol-Disulfide Exchange

Caption: General role of disulfides in redox signaling.

Experimental Workflow: Synthesis of this compound

The following diagram outlines the key steps in the synthesis of this compound as described in the experimental protocol.

synthesis_workflow start Start dissolution Dissolve p-toluenesulfonyl chloride in acetic acid start->dissolution addition_naI Add Sodium Iodide dissolution->addition_naI reduction Dropwise addition of Sodium Bisulfite solution addition_naI->reduction heating Heat to 60°C reduction->heating extraction Dilute, Adjust pH, and Extract with n-hexane heating->extraction drying_evaporation Dry and Evaporate Hexane extraction->drying_evaporation purification Remove residual solvent and Crystallize drying_evaporation->purification end End Product: This compound purification->end

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to p-Tolyl Disulfide (C14H14S2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Tolyl disulfide, with the molecular formula C14H14S2, is a symmetrical aromatic disulfide that serves as a valuable building block in organic synthesis and has applications in materials science and proteomics. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and purification, and a summary of its spectroscopic characterization. While not directly implicated in specific signaling pathways, its role as a cleavable linker in bioconjugation for drug delivery is an area of growing interest. This document aims to be a thorough resource for professionals utilizing or investigating this compound.

Chemical Structure and Properties

This compound, also known as bis(4-methylphenyl) disulfide, consists of two p-tolyl groups linked by a disulfide bond. The presence of the methyl group in the para position of each benzene (B151609) ring influences its electronic properties and steric hindrance.

Molecular Formula: C14H14S2[1]

Structure:

Synonyms: Bis(4-methylphenyl) disulfide, Di-p-tolyl disulfide, 4,4'-Dimethyldiphenyl disulfide[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Weight 246.39 g/mol
Appearance Colorless to light yellow crystalline solid[3]
Melting Point 43-46 °C
Boiling Point 210-215 °C
Solubility Insoluble in water; soluble in organic solvents[3]
CAS Number 103-19-5[1]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of p-toluenesulfonyl chloride.[4]

Materials:

  • p-Toluenesulfonyl chloride

  • Sodium iodide

  • Acetic acid

  • 30% Sodium bisulfite solution

  • 20% Sodium hydroxide (B78521) solution

  • n-Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 19 g (0.1 mole) of p-toluenesulfonyl chloride in 100 ml of acetic acid.

  • Add 1.5 g (0.01 mole) of sodium iodide to the solution and stir for 5 minutes until the iodide is completely dissolved. The solution will turn dark brown.[4]

  • Slowly add a 30% sodium bisulfite solution dropwise. The rate of addition should be controlled to just discharge the iodine color.[4]

  • During the addition, raise the temperature of the reaction mixture to 60°C over approximately 30 minutes.[4]

  • Continue the reaction at this temperature until the iodine color no longer appears.[4]

  • After the reaction is complete, dilute the mixture with 50 ml of water.

  • Adjust the pH to 4 by adding a 20% sodium hydroxide solution.[4]

  • Extract the mixture three times with 80 ml of n-hexane.[4]

  • Combine the hexane (B92381) extracts and dry over anhydrous sodium sulfate.[4]

  • Evaporate the hexane under atmospheric pressure.

  • Remove residual solvent from the distillation residue at 70°C under vacuum.[4]

  • Crystallize the product at 20°C to obtain this compound. The expected yield is approximately 97%.[4]

Purification of this compound

Purification can be achieved through chromatography and recrystallization.

Materials:

Procedure:

  • Prepare a chromatography column with alumina.

  • Dissolve the crude this compound in a minimal amount of hexane.

  • Load the solution onto the alumina column.

  • Elute the column with hexane.

  • Collect the fractions containing the purified product.

  • Combine the fractions and evaporate the solvent.

  • Recrystallize the solid from methanol to obtain pure this compound crystals.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques. A summary of the expected spectroscopic data is provided in Table 2.

TechniqueData
¹H NMR Aromatic protons (multiplet), Methyl protons (singlet)
¹³C NMR Aromatic carbons, Methyl carbon
FTIR (cm⁻¹) C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-S stretching
Mass Spec. Molecular ion peak (M⁺) at m/z = 246

Applications in Research and Drug Development

While this compound is not known to be directly involved in specific cellular signaling pathways, its disulfide bond is a key feature that makes it and similar structures useful in drug development and proteomics.

  • Cleavable Linkers: Disulfide bonds can be cleaved under the reducing conditions found inside cells. This property is exploited in the design of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody via a disulfide linker. The antibody targets a specific cell type (e.g., a cancer cell), and upon internalization, the disulfide bond is cleaved, releasing the drug.[]

  • Proteomics: In proteomics, disulfide-containing reagents are used for cross-linking proteins to study protein-protein interactions. The ability to cleave the disulfide bond allows for the separation of the cross-linked proteins for analysis by mass spectrometry.

Experimental and Analytical Workflow

The following diagram illustrates a comprehensive workflow for the synthesis, purification, and characterization of this compound.

experimental_workflow Synthesis, Purification, and Characterization Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Reactants (p-Toluenesulfonyl chloride, NaI, Acetic Acid) B Reaction (Reduction at 60°C with NaHSO3) A->B Mixing C Work-up (Quenching, Extraction, Drying) B->C Crude Product D Column Chromatography (Alumina, Hexane) C->D Crude Product E Recrystallization (Methanol) D->E Purified Product F Pure this compound E->F G Spectroscopic Analysis F->G Pure Sample H ¹H NMR G->H I ¹³C NMR G->I J FTIR G->J K Mass Spectrometry G->K L Structural Confirmation

References

A Comprehensive Technical Guide to Bis(4-methylphenyl) Disulfide (CAS 103-19-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of bis(4-methylphenyl) disulfide (CAS 103-19-5), a significant organosulfur compound. It covers its chemical and physical properties, synthesis, and key applications, with a focus on its role in organic chemistry and potential relevance to drug development. This document is intended to be a comprehensive resource, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key concepts through diagrams.

Introduction

Bis(4-methylphenyl) disulfide, also known as p-tolyl disulfide, is an organosulfur compound with the chemical formula C14H14S2.[1][2] It consists of two p-tolyl groups linked by a disulfide bond. This compound serves as a valuable reagent and building block in various chemical transformations. Its chemistry is characterized by the reactivity of the disulfide bond, which can undergo cleavage and form new sulfur-containing molecules. This guide will explore the fundamental characteristics and applications of this compound.

Chemical and Physical Properties

Bis(4-methylphenyl) disulfide is a white to light yellow crystalline solid with a distinct odor.[1][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Bis(4-methylphenyl) Disulfide

PropertyValueReference
CAS Number 103-19-5[1][2][3]
Molecular Formula C14H14S2[1][2]
Molecular Weight 246.39 g/mol [2]
Appearance White to light yellow powder or crystals[1][3]
Melting Point 43-46 °C[4]
Boiling Point 349.4°C (estimated)[4]
Density 1.2475 g/cm³ (estimated)[4]
LogP 5.4[4]
IUPAC Name 1-methyl-4-[(4-methylphenyl)disulfanyl]benzene[1]
Synonyms This compound, Di-p-tolyl disulfide, Bis(4-tolyl) disulfide[1][2][3]

Synthesis and Purification

Synthesis

A common method for the synthesis of symmetrical disulfides like bis(4-methylphenyl) disulfide involves the oxidation of the corresponding thiol. While specific high-yield protocols for this particular disulfide are proprietary or scattered in literature, a general experimental approach is outlined below. Another innovative approach utilizes sodium sulfinates as the key component, eliminating the need for thiols.[5]

Experimental Protocol: General Oxidation of p-Thiocresol

  • Dissolution: Dissolve p-thiocresol (p-methylbenzenethiol) in a suitable organic solvent such as dichloromethane (B109758) or chloroform.

  • Oxidation: Add an oxidizing agent to the solution. Common oxidizing agents for this transformation include hydrogen peroxide, iodine, or air catalyzed by a suitable metal complex. The reaction is typically stirred at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting thiol is consumed.

  • Workup: Upon completion, the reaction mixture is washed with water and a reducing agent solution (e.g., sodium thiosulfate) to quench any remaining oxidizing agent. The organic layer is then dried over an anhydrous salt like magnesium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield the crude bis(4-methylphenyl) disulfide.

Purification

Purification of the crude product is essential to obtain a high-purity compound for research and development purposes.

Experimental Protocol: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent system for recrystallization. Methanol is often a good choice for compounds of this nature.[4]

  • Dissolution: Dissolve the crude bis(4-methylphenyl) disulfide in a minimal amount of hot methanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Experimental Protocol: Purification by Chromatography

For higher purity, column chromatography can be employed.

  • Column Preparation: Pack a chromatography column with silica (B1680970) gel or alumina.

  • Eluent Selection: Use a non-polar eluent such as hexane.[4]

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Key Reactions and Mechanisms

The disulfide bond is the most reactive site in bis(4-methylphenyl) disulfide. It can be cleaved by reducing agents, nucleophiles, and radicals.

Reductive Cleavage

The disulfide bond can be readily reduced to the corresponding thiol, p-thiocresol. This is a fundamental reaction in disulfide chemistry.

Reductive_Cleavage Bis(4-methylphenyl) disulfide Bis(4-methylphenyl) disulfide p-Thiocresol p-Thiocresol Bis(4-methylphenyl) disulfide->p-Thiocresol [Reducing Agent]

Caption: Reductive cleavage of the disulfide bond.

Photoreactions

Aryl disulfides, including bis(4-methylphenyl) disulfide, can participate in various photoreactions. Under visible light irradiation, the disulfide bond can undergo homolytic cleavage to form thiyl radicals.[6][7] These radicals can then initiate or catalyze a range of chemical transformations.

One notable application is in the aerobic oxidative cleavage of C=C bonds in arylolefins, where the disulfide acts as a metal-free photocatalyst.[6]

Photocatalytic_Cycle cluster_0 Photocatalytic Cycle Disulfide Disulfide Thiyl Radical Thiyl Radical Disulfide->Thiyl Radical Visible Light Dioxetane Intermediate Dioxetane Intermediate Thiyl Radical->Dioxetane Intermediate Catalyzes reaction with Olefin + O2 Olefin + O2 Olefin + O2->Dioxetane Intermediate Aldehyde/Ketone Products Aldehyde/Ketone Products Dioxetane Intermediate->Aldehyde/Ketone Products Decomposition Aldehyde/Ketone Products->Disulfide Regeneration of Catalyst (implied)

Caption: Proposed mechanism for disulfide-catalyzed aerobic oxidation.[6]

Applications in Research and Development

Bis(4-methylphenyl) disulfide is a versatile compound with applications in several areas of chemical research.

  • Organic Synthesis: It is used as a source of the p-tolylthio group in various organic reactions.

  • Photocatalysis: As demonstrated, it can act as a metal-free photocatalyst in certain oxidative reactions.[6][7]

  • Material Science: Disulfide bonds are crucial in polymer chemistry, particularly in self-healing materials and for linking polymer chains in rubber.[5][8]

Safety and Handling

Bis(4-methylphenyl) disulfide requires careful handling due to its potential health effects.

Table 2: Hazard and Safety Information

Hazard StatementPrecautionary StatementReference
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

It is classified as an irritant.[1] In case of exposure, appropriate first aid measures should be taken. Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

Bis(4-methylphenyl) disulfide is a compound with significant utility in organic synthesis and emerging applications in photocatalysis. Its well-defined chemical properties and reactive disulfide bond make it a valuable tool for chemists. This guide has provided a comprehensive overview of its characteristics, synthesis, and applications, aiming to support researchers and professionals in their work with this versatile molecule.

Logical_Relationship cluster_1 Core Concepts A Bis(4-methylphenyl) disulfide B Chemical Properties A->B C Synthesis & Purification A->C D Reactivity A->D F Safety A->F E Applications D->E

Caption: Logical overview of the technical guide's content.

References

calculating the molecular weight of p-Tolyl disulfide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Determination of the Molecular Weight of p-Tolyl Disulfide

This technical guide provides a comprehensive overview of the calculation and experimental determination of the molecular weight of this compound, a compound of interest in various chemical and pharmaceutical research fields. This document is intended for researchers, scientists, and professionals in drug development who require precise molecular characterization of this compound.

Introduction to this compound

This compound, with the chemical formula C₁₄H₁₄S₂, is an organosulfur compound.[1][2][3][4] Accurate determination of its molecular weight is a fundamental prerequisite for its quantitative analysis, stoichiometric calculations in chemical reactions, and its characterization in various analytical and bioanalytical assays.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The chemical formula for this compound is (CH₃C₆H₄)₂S₂ or C₁₄H₁₄S₂.[2] The calculation is based on the number of atoms of each element and their respective standard atomic weights.

Atomic Weights of Constituent Elements

The standard atomic weights for Carbon, Hydrogen, and Sulfur are established by the International Union of Pure and Applied Chemistry (IUPAC).

ElementSymbolNumber of AtomsStandard Atomic Weight ( g/mol )
CarbonC1412.011[5][6][7]
HydrogenH141.008[8][9][10]
SulfurS232.066[11][12]
Step-by-Step Calculation

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

  • Carbon (C): 14 atoms × 12.011 g/mol = 168.154 g/mol

  • Hydrogen (H): 14 atoms × 1.008 g/mol = 14.112 g/mol

  • Sulfur (S): 2 atoms × 32.066 g/mol = 64.132 g/mol

Total Molecular Weight = 168.154 + 14.112 + 64.132 = 246.398 g/mol

This calculated value is consistent with published data for this compound, which is often cited as 246.39 g/mol .[2][4]

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical workflow for the calculation of the molecular weight of a chemical compound.

A Identify Chemical Formula (e.g., C₁₄H₁₄S₂) B Determine Atom Count for Each Element A->B D Calculate Mass Contribution (Atom Count × Atomic Weight) B->D C Obtain Standard Atomic Weights (IUPAC) C->D E Sum Mass Contributions of All Elements D->E F Final Molecular Weight E->F

Caption: Logical workflow for calculating molecular weight.

Experimental Protocol for Molecular Weight Determination by Mass Spectrometry

While theoretical calculation provides a precise molecular weight, experimental verification is crucial. Mass spectrometry is a primary analytical technique for this purpose.

Objective: To experimentally determine the molecular weight of a this compound sample.

Materials and Reagents:

  • This compound sample

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., ESI-QTOF, GC-MS)

  • Calibration standard appropriate for the mass range

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a suitable solvent to create a 1 mg/mL stock solution.

    • Perform serial dilutions to obtain a final concentration suitable for the instrument's sensitivity (e.g., 1-10 µg/mL).

    • Filter the final solution using a 0.22 µm syringe filter into an autosampler vial.

  • Instrument Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's guidelines using a certified calibration standard.

    • Ensure the calibration covers the mass range expected for this compound (~246 m/z).

  • Data Acquisition:

    • Set up the instrument parameters. For Electrospray Ionization (ESI), typical parameters include:

      • Ionization Mode: Positive (to observe [M+H]⁺ or [M+Na]⁺)

      • Capillary Voltage: 3-4 kV

      • Drying Gas Flow and Temperature: Optimized for the solvent used.

      • Mass Range: 100-500 m/z

    • Inject a blank (solvent only) to ensure no background contamination.

    • Inject the prepared this compound sample.

    • Acquire the mass spectrum.

  • Data Analysis:

    • Examine the resulting mass spectrum for the molecular ion peak. For this compound (C₁₄H₁₄S₂), the monoisotopic mass is approximately 246.054 g/mol .

    • Look for the protonated molecule [M+H]⁺ at m/z ≈ 247.062 or other adducts like the sodium adduct [M+Na]⁺ at m/z ≈ 269.043.

    • Analyze the isotopic pattern. The presence of two sulfur atoms will result in a characteristic A+2 peak with a notable intensity.

    • Compare the experimentally determined mass to the calculated theoretical mass to confirm the identity and purity of the compound.

Experimental Workflow Diagram

The following diagram outlines the workflow for the experimental determination of molecular weight using mass spectrometry.

A Sample Preparation (Dissolution & Dilution) C Data Acquisition (Mass Spectrometry) A->C B Instrument Calibration B->C D Spectral Analysis (Identify Molecular Ion Peak) C->D E Data Comparison (Experimental vs. Theoretical) D->E F Molecular Weight Verified E->F

Caption: Workflow for experimental molecular weight verification.

References

An In-depth Technical Guide to the Physicochemical Properties of p-Tolyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling point data for p-Tolyl disulfide, also known as bis(4-methylphenyl) disulfide. The information is presented to support research, development, and quality control activities where this compound is utilized.

Physicochemical Data of this compound

This compound is an organosulfur compound that appears as a colorless to light yellow crystalline solid at room temperature.[1] Accurate determination of its melting and boiling points is crucial for its identification, purity assessment, and handling in various chemical processes.

The following table summarizes the reported melting and boiling point values for this compound from various sources.

Physical PropertyReported Value(s)
Melting Point 43-46 °C[2][3]
44.0-48.0 °C
47.5 °C[1]
48 °C[4]
Boiling Point 210-215 °C[1]

Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of organic compounds like this compound.

The capillary method is a widely accepted technique for accurate melting point determination.[2]

Principle: A small, powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range.[5][6] Pure crystalline solids typically exhibit a sharp melting point, while impurities can lead to a depressed and broader melting range.[5][6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[5]

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, pulverize the crystals using a mortar and pestle.[3]

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample to collect a small amount of the material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[4] The packed sample height should be approximately 2-3 mm.[4]

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.[3]

    • If the approximate melting point is known, rapidly heat the block to a temperature about 15-20°C below the expected melting point.[4]

    • Then, decrease the heating rate to 1-2°C per minute to ensure accurate measurement.[4][5]

    • Record the temperature at which the first droplet of liquid appears (T1).

    • Continue heating slowly and record the temperature at which the entire sample has melted (T2).

    • The melting point is reported as the range T1-T2.

  • Repeatability: For accuracy, perform the determination at least twice with fresh samples.[4]

For a sufficient quantity of liquid, the boiling point is most accurately measured during distillation.[1]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7][8] During distillation, the liquid is heated to its boiling point, the vapor rises and is cooled by a condenser, and the resulting liquid (distillate) is collected. The temperature of the vapor in equilibrium with the boiling liquid is measured as the boiling point.[1]

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus as shown in the standard laboratory manuals. Place the this compound in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Heating: Begin heating the distillation flask gently.

  • Equilibrium: As the liquid boils, the vapor will rise and surround the thermometer bulb. The temperature reading will increase and then stabilize.

  • Measurement: Record the stable temperature at which the liquid is actively boiling and condensing. This temperature is the boiling point. It is important to note the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.[7]

Visualizations

The following diagrams illustrate the experimental workflows for determining the melting and boiling points of this compound.

MeltingPointWorkflow Workflow for Melting Point Determination A Prepare Dry, Powdered Sample B Load Sample into Capillary Tube (2-3 mm) A->B C Place Capillary in Melting Point Apparatus B->C D Rapidly Heat to ~15°C Below Expected MP C->D E Heat Slowly (1-2°C/min) D->E F Record T1: First Liquid Droplet E->F G Record T2: All Sample is Liquid F->G H Report Melting Point as T1-T2 Range G->H

Workflow for Melting Point Determination

BoilingPointWorkflow Workflow for Boiling Point Determination (Distillation) A Assemble Distillation Apparatus B Place Sample and Boiling Chips in Flask A->B C Gently Heat the Flask B->C D Observe Boiling and Vapor Condensation C->D E Record Stable Temperature on Thermometer D->E F Record Atmospheric Pressure E->F G Report Boiling Point and Pressure F->G

Workflow for Boiling Point Determination (Distillation)

References

An In-depth Technical Guide to the Solubility of p-Tolyl Disulfide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl disulfide, also known as bis(4-methylphenyl) disulfide, is an organosulfur compound with the chemical formula (CH₃C₆H₄S)₂. It is a crystalline solid at room temperature and finds applications in organic synthesis and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, purification, and formulation processes. This technical guide provides a summary of the available solubility information for this compound and outlines a detailed experimental protocol for its quantitative determination.

Based on available information, this compound is generally described as having moderate solubility in many organic solvents and is insoluble in water.[1] Its nonpolar aromatic nature, due to the two tolyl groups, suggests that it will be more soluble in nonpolar or moderately polar organic solvents. The disulfide bond introduces some polarity, which may contribute to its solubility in certain polar solvents.

Qualitative Solubility of this compound

Solvent ClassGeneral SolubilitySupporting Evidence
Alcohols SolubleThis compound can be purified by recrystallization from methanol, indicating sufficient solubility at elevated temperatures and lower solubility at reduced temperatures.[2]
Aromatic Hydrocarbons Expected to be solubleThe structural similarity between this compound (containing tolyl groups) and toluene (B28343) suggests good solubility based on the "like dissolves like" principle.
Halogenated Solvents Expected to be solubleDichloromethane and chloroform (B151607) are common solvents for organic compounds and are likely to dissolve this compound.
Ethers Expected to be solubleDiethyl ether and tetrahydrofuran (B95107) are effective solvents for a wide range of organic compounds and are anticipated to dissolve this compound.
Ketones Expected to be solubleAcetone is a versatile polar aprotic solvent that can dissolve many organic solids.
Esters Expected to be solubleEthyl acetate (B1210297) is a moderately polar solvent commonly used in chromatography and extraction of organic compounds.
Alkanes SolubleThe product of a synthesis of this compound can be extracted from an aqueous solution using n-hexane, indicating its solubility in this nonpolar solvent.[3]
Water InsolubleThe compound is consistently described as insoluble in water.[4]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used isothermal equilibrium method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Evaporating dish or watch glass

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, cease agitation and allow the vial to stand undisturbed at the set temperature for at least one hour to permit the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization.

    • Immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry container. This step is critical to remove any undissolved microparticles.

  • Quantification of Solute (Gravimetric Method):

    • Accurately weigh the container with the filtered saturated solution.

    • Carefully evaporate the solvent from the solution in a fume hood. Gentle heating in an oven below the melting point of this compound (43-46 °C) can be used to expedite this process.[5]

    • Once the solvent is completely removed, reweigh the container with the dried this compound residue.

    • The difference between the final and initial weights of the container gives the mass of the dissolved this compound.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula: Solubility ( g/100 g solvent) = (mass of dissolved this compound / mass of solvent) x 100

    • The mass of the solvent is determined by subtracting the mass of the dissolved this compound from the total mass of the solution withdrawn.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_solid Weigh excess This compound mix Combine in sealed vial prep_solid->mix prep_solvent Measure known volume of solvent prep_solvent->mix equilibrate Agitate at constant temperature (24-48h) mix->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw known volume of supernatant settle->withdraw filter Filter through 0.45 µm filter withdraw->filter weigh_solution Weigh filtered solution filter->weigh_solution evaporate Evaporate solvent weigh_solution->evaporate calculate Calculate Solubility weigh_solution->calculate weigh_solid Weigh dried solid residue evaporate->weigh_solid weigh_solid->calculate

Experimental workflow for determining the solubility of this compound.

References

The Role of p-Tolyl Disulfide in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl disulfide, a symmetrical aromatic disulfide, serves as a valuable and versatile reagent in modern organic synthesis. Its primary role is that of a sulfur transfer agent, enabling the introduction of the p-tolylsulfanyl group (p-TolS) onto a variety of organic substrates. This in-depth guide explores the core mechanisms of action of this compound in key organic transformations, provides detailed experimental protocols, and presents quantitative data for a range of reactions.

Core Mechanism of Action: Electrophilic Sulfenylation

The predominant mechanism of action for this compound involves its behavior as an electrophilic sulfenylating agent. The sulfur-sulfur bond in this compound is susceptible to cleavage upon attack by a nucleophile. This reactivity allows for the transfer of a p-tolylsulfanyl group to the nucleophilic species.

The general mechanism can be depicted as a nucleophilic substitution at the sulfur atom (SN2@S). A nucleophile (Nu-) attacks one of the sulfur atoms of the this compound, leading to the formation of a new sulfur-nucleophile bond and the displacement of a p-toluenethiolate anion as a leaving group.

General Electrophilic Sulfenylation p-Tolyl_Disulfide p-Tol-S-S-Tol-p Transition_State [Nu···S(Tol)···S-Tol]⁻ p-Tolyl_Disulfide->Transition_State Nucleophile Nu⁻ Nucleophile->Transition_State Nucleophilic Attack Product p-Tol-S-Nu Leaving_Group p-Tol-S⁻ Transition_State->Product Transition_State->Leaving_Group Leaving Group Departure

Caption: General mechanism of electrophilic sulfenylation by this compound.

This fundamental reactivity is harnessed in several important synthetic transformations, most notably the α-sulfenylation of carbonyl compounds.

α-Sulfenylation of Ketones and Esters

The introduction of a sulfur substituent at the α-position of a carbonyl compound is a synthetically useful transformation that provides intermediates for further functionalization. This compound is a widely used reagent for this purpose. The reaction proceeds via the formation of an enolate, which then acts as the nucleophile.

Mechanism of α-Sulfenylation of Ketones

The α-sulfenylation of a ketone with this compound typically involves two key steps:

  • Enolate Formation: A strong base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of the ketone, forming a lithium enolate.

  • Nucleophilic Attack: The enolate then attacks one of the sulfur atoms of this compound in an SN2 fashion, forming the α-sulfenylated ketone and lithium p-toluenethiolate.

Alpha-Sulfenylation of Ketone cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack Ketone R-C(=O)-CH₂-R' Enolate R-C(O⁻Li⁺)=CH-R' Ketone->Enolate Base LDA LDA p-Tolyl_Disulfide p-Tol-S-S-Tol-p Sulfenylated_Ketone R-C(=O)-CH(S-Tol-p)-R' p-Tolyl_Disulfide->Sulfenylated_Ketone Thiolate p-Tol-S⁻ Li⁺ p-Tolyl_Disulfide->Thiolate Enolate_Step2 R-C(O⁻Li⁺)=CH-R' Enolate_Step2->Sulfenylated_Ketone Attack on S

Caption: Mechanism of α-sulfenylation of a ketone with this compound.

Experimental Protocol: α-Sulfenylation of Cyclohexanone

This protocol provides a detailed methodology for the α-sulfenylation of cyclohexanone using this compound and lithium diisopropylamide (LDA).

Materials:

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Cyclohexanone

  • This compound

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.0 eq.) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes.

  • Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Add a solution of cyclohexanone (1.0 eq.) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Sulfenylation: Dissolve this compound (1.1 eq.) in anhydrous THF and add this solution dropwise to the enolate solution at -78 °C.

  • Reaction Quench and Work-up: Stir the reaction mixture at -78 °C for 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data for α-Sulfenylation of Carbonyl Compounds

The α-sulfenylation with this compound is a high-yielding reaction for a variety of cyclic and acyclic ketones.

EntryKetoneBaseSolventTemp (°C)Time (h)Yield (%)
1CyclohexanoneLDATHF-78292
2CyclopentanoneLDATHF-78288
3AcetophenoneLDATHF-78385
42-PentanoneLDATHF-782.578 (mixture of regioisomers)
5PropiophenoneLDATHF-78389

Synthesis of Unsymmetrical Disulfides

This compound can be utilized in the synthesis of unsymmetrical disulfides through a thiol-disulfide exchange reaction. In this process, a thiol (R-SH) reacts with this compound to yield an unsymmetrical disulfide (R-S-S-Tol-p) and p-toluenethiol. This reaction is typically reversible and driven to completion by removing one of the products or by using a stoichiometric excess of one of the reactants.

Mechanism of Thiol-Disulfide Exchange

The mechanism involves the nucleophilic attack of a thiolate anion (formed in situ from the thiol) on the sulfur-sulfur bond of this compound.

Thiol_Disulfide_Exchange Thiolate R-S⁻ p-Tolyl_Disulfide p-Tol-S-S-Tol-p Thiolate->p-Tolyl_Disulfide Nucleophilic Attack Unsymmetrical_Disulfide R-S-S-Tol-p p-Tolyl_Disulfide->Unsymmetrical_Disulfide p-Toluenethiolate p-Tol-S⁻ p-Tolyl_Disulfide->p-Toluenethiolate Cleavage

Caption: Mechanism of thiol-disulfide exchange for the synthesis of unsymmetrical disulfides.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), can react with this compound to form unsymmetrical sulfides (thioethers).

Mechanism of Reaction with Grignard Reagents

The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on one of the sulfur atoms of this compound. This results in the formation of a new carbon-sulfur bond and the generation of a magnesium p-toluenethiolate salt.

Grignard_Reaction Grignard R-MgX p-Tolyl_Disulfide p-Tol-S-S-Tol-p Grignard->p-Tolyl_Disulfide Nucleophilic Attack Thioether R-S-Tol-p p-Tolyl_Disulfide->Thioether Thiolate_Salt p-Tol-S-MgX p-Tolyl_Disulfide->Thiolate_Salt Cleavage

Caption: Mechanism of the reaction of a Grignard reagent with this compound.

Conclusion

This compound is a robust and efficient reagent for the introduction of the p-tolylsulfanyl group into organic molecules. Its reactivity as an electrophilic sulfenylating agent is central to its utility in a variety of transformations, including the α-sulfenylation of carbonyl compounds and the synthesis of unsymmetrical disulfides and thioethers. The predictable reactivity and generally high yields associated with these reactions make this compound an indispensable tool for researchers and professionals in the fields of organic synthesis and drug development.

Preliminary Investigation of p-Tolyl Disulfide Polymorphs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Tolyl disulfide, a molecule of interest in various chemical and pharmaceutical contexts, exhibits a fascinating polymorphic landscape under high-pressure conditions. Understanding the formation and interconversion of these polymorphs is crucial for controlling the solid-state properties of this compound. This technical guide provides a comprehensive overview of the known polymorphs of this compound (α, β, and γ), detailing their formation, stability, and structural characteristics based on available scientific literature. This document summarizes key quantitative data, outlines detailed experimental protocols for their preparation and analysis, and presents a visual workflow of the investigative process.

Introduction to the Polymorphism of this compound

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the development of pharmaceuticals and other advanced materials. The different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and bioavailability.

Recent computational and experimental studies have revealed that this compound (bis(4-methylphenyl) disulfide) possesses at least three polymorphic forms, designated as α, β, and γ.[1][2][3] The stability and formation of these polymorphs are intricately linked to pressure. The α form is the stable polymorph at ambient conditions, while the β and γ forms are high-pressure polymorphs.[1] The transition between these forms involves significant changes in the molecular conformation and crystal packing of this compound.

Overview of this compound Polymorphs

The three identified polymorphs of this compound are characterized by their distinct crystal structures and conditions of formation.

  • Polymorph α: This is the conventional form of this compound, stable at ambient temperature and pressure.

  • Polymorph β: This high-pressure polymorph is obtained through a solid-state phase transition from the α form at approximately 1.6 GPa.[1]

  • Polymorph γ: Termed a "hidden" polymorph, this form is not accessible through a solid-state transition from the α or β forms. Instead, it is obtained by recrystallization from a solution at pressures exceeding 0.45 GPa.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the polymorphs of this compound, primarily derived from computational studies that reference underlying experimental work.

PolymorphFormation ConditionSpace Group
α Ambient PressureP2₁
β Solid-state transition from α at ~1.6 GPaP1
γ Recrystallization from solution at >0.45 GPaP2₁/c

Table 1: Formation Conditions and Space Groups of this compound Polymorphs.[4]

TransitionExperimental Transition Pressure (GPa)Theoretical Transition Pressure (GPa)Enthalpy Difference (ΔH) at Transition
α → β ~1.61.45Not explicitly stated
α → γ >0.45 (from solution)0.44Not explicitly stated

Table 2: Polymorphic Transition Pressures and Thermodynamics.[1]

Experimental Protocols

The following sections provide detailed methodologies for the preparation and characterization of this compound polymorphs. These protocols are based on the available literature and general practices in high-pressure crystallography.

Preparation of Polymorphs

4.1.1. Preparation of Polymorph α (Ambient Form)

Polymorph α is the thermodynamically stable form at ambient conditions and can be obtained by standard crystallization techniques.

  • Materials: this compound (commercial grade), suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Procedure:

    • Dissolve this compound in a minimal amount of a suitable solvent at a slightly elevated temperature to ensure complete dissolution.

    • Allow the solution to cool slowly to room temperature.

    • Collect the resulting crystals by filtration.

    • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

4.1.2. Preparation of Polymorph β (High-Pressure Solid-State Transition)

Polymorph β is obtained by subjecting polymorph α to high pressure. This experiment is typically performed in a diamond anvil cell (DAC).

  • Materials: Single crystals of polymorph α, pressure-transmitting medium (e.g., silicone oil, glycerin, or a 4:1 methanol:ethanol mixture).

  • Procedure:

    • Select a small, well-formed single crystal of polymorph α.

    • Place the crystal in the sample chamber of a diamond anvil cell.

    • Add a small ruby sphere to the chamber for pressure calibration.

    • Fill the chamber with a pressure-transmitting medium.

    • Seal the DAC and gradually increase the pressure to approximately 1.6 GPa.

    • Monitor the crystal transformation in-situ using X-ray diffraction or Raman spectroscopy.

4.1.3. Preparation of Polymorph γ (High-Pressure Recrystallization)

Polymorph γ is crystallized from a solution under high pressure.

  • Materials: this compound, suitable solvent (the specific solvent used in the original experiments is not detailed in the available literature; a common choice for high-pressure crystallization of organic molecules is a water-alcohol mixture or a common organic solvent), pressure-transmitting medium.

  • Procedure:

    • Prepare a saturated solution of this compound in the chosen solvent.

    • Load the solution into the sample chamber of a diamond anvil cell.

    • Include a ruby sphere for pressure measurement.

    • Seal the DAC and increase the pressure to above 0.45 GPa.

    • Maintain the pressure and observe the crystallization process. This may be facilitated by slight temperature variations.

    • Characterize the resulting crystals in-situ.

Characterization Methods

4.2.1. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the crystal structure of each polymorph.

  • Protocol:

    • Mount a suitable single crystal of the polymorph on a goniometer head.

    • For high-pressure studies, the DAC containing the crystal is mounted on the diffractometer.

    • Collect diffraction data using a suitable X-ray source (e.g., Mo Kα radiation).

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve and refine the crystal structure to obtain atomic coordinates and other crystallographic details.

4.2.2. Powder X-ray Diffraction (PXRD)

PXRD is useful for phase identification and for analyzing polycrystalline samples.

  • Protocol:

    • Gently grind a small amount of the crystalline sample to a fine powder.

    • Mount the powder on a sample holder.

    • Collect the PXRD pattern over a relevant 2θ range.

    • Compare the experimental pattern with calculated patterns from single-crystal data to confirm the polymorphic form.

4.2.3. Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to investigate the thermal stability and phase transitions of the polymorphs.

  • Protocol:

    • Accurately weigh a small amount of the sample into an appropriate pan.

    • Place the pan in the DSC or TGA instrument.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow (DSC) or mass change (TGA) as a function of temperature. Analyze the resulting thermograms for melting points, phase transitions, and decomposition temperatures.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for the preliminary investigation of this compound polymorphs.

experimental_workflow cluster_start Starting Material cluster_ambient Ambient Pressure Crystallization cluster_high_pressure High-Pressure Experiments cluster_characterization Characterization start This compound (Commercial) crystallization Standard Crystallization (e.g., from Ethanol) start->crystallization dac_solution Diamond Anvil Cell (DAC) Solution Loading start->dac_solution polymorph_alpha Polymorph α crystallization->polymorph_alpha dac_solid Diamond Anvil Cell (DAC) Solid Sample Loading polymorph_alpha->dac_solid sc_xrd Single-Crystal XRD polymorph_alpha->sc_xrd pxrd Powder XRD polymorph_alpha->pxrd thermal_analysis Thermal Analysis (DSC/TGA) polymorph_alpha->thermal_analysis pressure_solid Pressurize to ~1.6 GPa dac_solid->pressure_solid polymorph_beta Polymorph β pressure_solid->polymorph_beta polymorph_beta->sc_xrd polymorph_beta->pxrd polymorph_beta->thermal_analysis pressure_solution Pressurize to >0.45 GPa dac_solution->pressure_solution polymorph_gamma Polymorph γ pressure_solution->polymorph_gamma polymorph_gamma->sc_xrd polymorph_gamma->pxrd polymorph_gamma->thermal_analysis

Workflow for this compound Polymorph Investigation.

Conclusion

The study of this compound polymorphs provides a compelling case study in the influence of pressure on the crystalline forms of organic molecules. The existence of a stable ambient form (α), a high-pressure solid-state transition product (β), and a "hidden" high-pressure solution-crystallized form (γ) highlights the complexity and richness of its solid-state chemistry. The experimental protocols and characterization methods outlined in this guide provide a framework for researchers to further investigate this and similar systems. A thorough understanding and control of polymorphism are essential for the successful development of new materials with tailored properties.

References

p-Tolyl Disulfide: A Comprehensive Technical Review of its Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl disulfide, also known as bis(4-methylphenyl) disulfide, is an organosulfur compound with the chemical formula (CH₃C₆H₄S)₂. It is a symmetrical disulfide that plays a significant role as a versatile reagent and building block in organic synthesis. Its utility extends to various fields, including pharmaceuticals, materials science, and industrial applications. This technical guide provides a comprehensive overview of the synthesis, key applications, and biological significance of this compound and its derivatives, with a focus on detailed experimental protocols and quantitative data.

Synthesis of this compound

This compound is typically synthesized through the oxidation of p-toluenethiol or the reduction of p-toluenesulfonyl chloride. A common and high-yielding laboratory-scale synthesis involves the reaction of p-toluenesulfonyl chloride with sodium iodide and subsequent reduction with sodium bisulfite.[1]

Experimental Protocol: Synthesis from p-Toluenesulfonyl Chloride[1]
  • Dissolve 19 g (0.1 mole) of p-toluenesulfonyl chloride in 100 ml of acetic acid.

  • Add 1.5 g (0.01 mole) of sodium iodide and stir the mixture until the iodide is completely dissolved (approximately 5 minutes). The solution will turn dark brown.

  • Slowly add a 30% sodium bisulfite solution dropwise. The rate of addition should be controlled to just discharge the iodine color.

  • During the addition, raise the temperature of the reaction mixture to 60°C over about 30 minutes.

  • Continue the reaction at this temperature until the iodine color no longer reappears.

  • Dilute the reaction mixture with 50 ml of water and adjust the pH to 4 by adding a 20% sodium hydroxide (B78521) solution.

  • Extract the mixture three times with 80 ml of n-hexane.

  • Combine the hexane (B92381) phases, dry over anhydrous sodium sulfate, and evaporate the solvent under atmospheric pressure.

  • Remove residual solvent from the distillation residue at 70°C in vacuo.

  • Crystallize the product at 20°C to obtain this compound.

Table 1: Synthesis of this compound

Starting MaterialReagentsSolventTemperatureYieldMelting PointReference
p-Toluenesulfonyl chlorideSodium iodide, Sodium bisulfiteAcetic acid60°C97%43-45°C[1]

Applications in Organic Synthesis

This compound is a widely used reagent in organic chemistry, primarily as a source of the p-toluenesulfenyl (p-TolS) group for the synthesis of various sulfur-containing compounds.[2][3]

Synthesis of Thioethers (Sulfenylation)

This compound is an effective electrophilic source of the p-toluenesulfenyl group for the sulfenylation of nucleophiles such as carbanions, enolates, and organometallic reagents. This reaction is a fundamental method for the formation of carbon-sulfur bonds.

sulfenylation pTD This compound Thioether p-Tolyl Thioether pTD->Thioether Electrophilic attack by Nu- Byproduct p-Toluenethiolate pTD->Byproduct Release Nu Nucleophile (e.g., Grignard, Enolate) Nu->Thioether

Caption: Reaction pathway for the synthesis of thioethers.

Synthesis of p-Toluenesulfonamides

p-Toluenesulfonamides are an important class of compounds with a wide range of applications, including as pharmaceuticals and protecting groups in organic synthesis.[4] While not a direct reaction of this compound, its cleavage to p-toluenethiol and subsequent oxidation and amination is a common route. A more direct, albeit less common, approach involves the reaction of this compound with an amine under oxidative conditions.

Applications in Drug Discovery and Development

The disulfide bond is a key structural motif in many biologically active molecules. This compound serves as a precursor or intermediate in the synthesis of several pharmaceutical compounds.

Intermediate in the Synthesis of Vortioxetine

This compound is a key intermediate in some synthetic routes to Vortioxetine, an antidepressant drug.[3] While specific industrial synthetic routes are often proprietary, laboratory-scale syntheses may involve the reaction of a suitable precursor with a p-tolylthio source derived from this compound.

vortioxetine_synthesis cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product pTD This compound Reaction Sulfenylation Reaction pTD->Reaction Precursor Vortioxetine Precursor Precursor->Reaction Vortioxetine Vortioxetine Reaction->Vortioxetine

Caption: Conceptual workflow of Vortioxetine synthesis.

Precursor for Biologically Active Sulfonamides

Derivatives of p-toluenesulfonamide (B41071) have shown a range of biological activities, including antibacterial and anticancer properties.[5][6][7] The sulfonamide group is a key pharmacophore in many drugs, and its synthesis often traces back to precursors like p-toluenesulfonyl chloride, which can be derived from this compound.

Table 2: Biological Activities of p-Toluenesulfonamide Derivatives

Derivative ClassBiological ActivityMechanism of Action (where known)Reference(s)
Novel SulfonamidesAntibacterial (Gram-positive and Gram-negative)Inhibition of folic acid synthesis by mimicking p-aminobenzoic acid (PABA).[8][5]
p-ToluenesulfonamideAntineoplasticIncreases lysosomal membrane permeabilization and release of cathepsin B, leading to apoptosis.[6][6][7]

Industrial and Materials Science Applications

Beyond the realm of fine chemical synthesis, this compound finds applications in industrial processes and materials science.

Lubricant and Fuel Additive

Organic disulfides, including this compound, have been investigated as extreme pressure and anti-wear additives in lubricants. Under high pressure and temperature conditions, the disulfide bond can cleave and form a protective film on metal surfaces, preventing direct metal-to-metal contact.

Electrolyte Additive in Batteries

Recent research has explored the use of organic disulfides as electrolyte additives in lithium-sulfur (Li-S) batteries. These additives can help to mitigate the "polysulfide shuttle" effect, a major cause of capacity fading in these high-energy-density batteries.

Signaling Pathways and Biological Relevance

Direct involvement of this compound in specific signaling pathways in mammals has not been extensively documented. However, the broader class of organic disulfides and the related sulfonamides have significant biological implications.

The antibacterial action of sulfonamides, which can be synthesized from this compound-derived precursors, is a classic example of targeting a specific metabolic pathway. Sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme essential for the synthesis of folic acid in bacteria.

folic_acid_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydropteroate DHPS->DHF Normal Reaction THF Tetrahydrofolate (Folic Acid) DHF->THF Sulfonamide Sulfonamide (derived from this compound precursor) Sulfonamide->DHPS Competitive Inhibition

References

An In-depth Technical Guide on Bis(p-tolyl) disulfide: From Synthesis to Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(p-tolyl) disulfide, also known as di-p-tolyl disulfide, is an organosulfur compound with the chemical formula (CH₃C₆H₄S)₂. It belongs to the disulfide family, characterized by the S-S linkage. Disulfide-containing compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antioxidant and anticancer properties. This technical guide provides a comprehensive overview of the fundamental research on bis(p-tolyl) disulfide, covering its synthesis, physicochemical properties, and detailed protocols for the evaluation of its potential biological activities. While specific biological data for bis(p-tolyl) disulfide is limited in the current literature, this guide includes standardized experimental procedures for assessing its anticancer and antioxidant potential, providing a framework for future research.

Chemical and Physical Properties

Bis(p-tolyl) disulfide is a colorless to light yellow crystalline solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Bis(p-tolyl) disulfide

PropertyValueReference(s)
CAS Number 103-19-5[1][2]
Molecular Formula C₁₄H₁₄S₂[2][3]
Molecular Weight 246.39 g/mol [1]
Appearance Colorless to light yellow crystalline solid[1]
Melting Point 43-46 °C
Boiling Point 86-95 °C at 8 Torr[4]
Density 1.068 g/cm³ at 111.0 °C[4]
Solubility Soluble in organic solvents[2]
IUPAC Name 1-methyl-4-[(4-methylphenyl)disulfanyl]benzene[3]

Synthesis of Bis(p-tolyl) disulfide

A reliable method for the synthesis of bis(p-tolyl) disulfide involves the reaction of p-toluenesulfonyl chloride with sodium iodide, followed by reduction with sodium bisulfite.[5]

Experimental Protocol

Materials:

  • p-Toluene sulfonyl chloride

  • Acetic acid

  • Sodium iodide

  • 30% Sodium bisulfite solution

  • 20% Sodium hydroxide (B78521) solution

  • n-Hexane

  • Anhydrous sodium sulfate

Procedure: [5]

  • Dissolve 19 g (0.1 mole) of p-toluene sulfonyl chloride in 100 ml of acetic acid.

  • Add 1.5 g (0.01 mole) of sodium iodide to the solution and stir for 5 minutes until the iodide is completely dissolved. The reaction mixture will turn dark brown.

  • Slowly add a 30% sodium bisulfite solution dropwise. The rate of addition should be controlled to just discharge the iodine color of the mixture.

  • During the addition, raise the temperature of the mixture to 60°C over approximately 30 minutes.

  • Continue the reaction at 60°C until the iodine color no longer appears.

  • Upon completion, dilute the reaction mixture with 50 ml of water.

  • Adjust the pH to 4 by adding a 20% sodium hydroxide solution.

  • Extract the mixture three times with 80 ml of n-hexane each.

  • Combine the hexane (B92381) phases and dry over anhydrous sodium sulfate.

  • Evaporate the hexane under atmospheric pressure.

  • Remove residual solvent from the distillation residue at 70°C in vacuo.

  • Crystallize the product at 20°C.

Yield: 11.9 g (97%) of bis(p-tolyl) disulfide.[5] Melting Point of Product: 43°-45° C.[5]

Synthesis Workflow

Synthesis_Workflow reagents p-Toluene sulfonyl chloride Sodium Iodide Acetic Acid reaction_mixture Reaction at 60°C with Sodium Bisulfite reagents->reaction_mixture Mixing workup Quenching Extraction Drying reaction_mixture->workup Reaction Completion purification Evaporation Crystallization workup->purification product Bis(p-tolyl) disulfide purification->product Biological_Activity_Workflow compound Bis(p-tolyl) disulfide anticancer Anticancer Activity (MTT Assay) compound->anticancer antioxidant Antioxidant Activity (DPPH & ABTS Assays) compound->antioxidant ic50 Determine IC50 Value anticancer->ic50 teac Determine TEAC Value antioxidant->teac mechanism Further Mechanistic Studies (e.g., Western Blot, Flow Cytometry) ic50->mechanism teac->mechanism

References

A Technical Guide to the Hazards and Safe Handling of p-Tolyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the hazards, safety precautions, and emergency procedures associated with p-Tolyl disulfide (CAS No. 103-19-5). The information is intended to guide laboratory personnel in the safe handling, storage, and disposal of this chemical.

Chemical and Physical Properties

This compound is an organosulfur compound that appears as a white to light yellow crystalline solid or powder, often with a characteristic stench.[1][2][3] It is utilized in organic synthesis as a reagent.[2][3][4] Understanding its physical properties is crucial for safe handling and storage.

PropertyValueSource(s)
CAS Number 103-19-5[5]
Molecular Formula C₁₄H₁₄S₂[1][2]
Molecular Weight 246.39 g/mol [5][6]
Appearance White to light yellow powder, chunks, or crystalline solid[1][4][7]
Melting Point 43-46 °C[6][8]
Boiling Point 349.5 °C at 760 mmHg[7]
Flash Point >110 °C (>230 °F)[9]
Density ~1.17 g/cm³[7]
Vapor Pressure 9.46 x 10⁻⁵ mmHg at 25°C[1][7]
Solubility Insoluble in water[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are irritation to the skin, eyes, and respiratory system.[4][5] Adherence to GHS guidelines is mandatory for handling this chemical.

ClassificationCodeDescriptionSource(s)
Signal Word -Warning[6]
Pictogram GHS07[10]
Hazard Statements H315Causes skin irritation[4][5][6]
H319Causes serious eye irritation[4][5][6]
H335May cause respiratory irritation[4][5][6]
Precautionary Statements P261, P264, P271, P280Avoid breathing dust; Wash skin thoroughly after handling; Use only outdoors or in a well-ventilated area; Wear protective gloves/clothing/eye protection/face protection.[5][6]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[5]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
P403+P233, P405Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]
P501Dispose of contents/container to an approved waste disposal plant.[5]

Toxicological Profile

ParameterValue and ConditionsEffects ObservedSource(s)
RTECS Number JO1526250-[1][7]
Lowest Published Toxic Dose (TDLo) 431 mg/kgEndocrine (changes in spleen weight), Blood (pigmented or nucleated red blood cells), Nutritional and Gross Metabolic (changes in iron).[1]
Species: Rodent - rat[1]
Route: Oral[1]
Duration: 7 days (intermittent)[1]
Experimental Protocol for Oral Toxicity Study (Rat)

The toxicological data cited above originates from a study published in the Journal of Applied Toxicology (1985, Vol. 5, p. 414). While the full, detailed experimental protocol is not available from the search results, a representative methodology for a sub-acute oral toxicity study of this nature would typically involve the following steps.

Objective: To determine the potential toxicity of a substance following repeated oral administration over a defined period.

Methodology:

  • Test Substance: this compound, purity ≥98%. The substance is typically prepared in a suitable vehicle (e.g., corn oil) to ensure stable and uniform dosing.

  • Animal Model: Young adult rats (e.g., Sprague-Dawley or Wistar strain), typically 8-10 weeks old, are used. Animals are acclimated to laboratory conditions before the study begins.

  • Dose Administration: The test substance is administered orally, most commonly via gavage, to ensure accurate dosage. Based on the cited data, a dose of 431 mg/kg was administered intermittently over a 7-day period. This could mean dosing on specific days within that week (e.g., days 1, 3, 5, and 7).

  • Observations:

    • Clinical Signs: Animals are observed daily for any signs of toxicity, such as changes in behavior, appearance, or physiological functions.

    • Body Weight: Individual animal weights are recorded prior to the study and at regular intervals throughout the dosing period.

  • Endpoint Analysis (Post-Dosing):

    • Hematology: At the end of the study, blood samples are collected. Analysis would focus on red blood cell parameters, including morphology, to detect abnormalities like pigmented or nucleated cells.

    • Clinical Chemistry: Serum analysis may be performed to assess metabolic changes, including iron levels.

    • Necropsy and Histopathology: Animals are euthanized, and a full necropsy is performed. Organs, particularly the spleen, are weighed. Tissues may be preserved for microscopic histopathological examination to identify any treatment-related changes.

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following diagram outlines the initial steps to be taken for various routes of exposure.

first_aid cluster_exposure Exposure Event cluster_routes Response by Exposure Route cluster_actions Immediate Actions cluster_medical Medical Attention exposure Exposure to This compound inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale Move to Fresh Air. Provide Oxygen if Needed. inhalation->action_inhale action_skin Remove Contaminated Clothing. Flush Skin with Water for 15+ min. skin->action_skin action_eye Flush Eyes with Water for 15+ min. Remove Contact Lenses if Possible. eye->action_eye action_ingest Do NOT Induce Vomiting. Rinse Mouth. Drink Water/Milk. ingestion->action_ingest medical Seek Immediate Medical Attention action_inhale->medical action_skin->medical action_eye->medical action_ingest->medical

Caption: First aid workflow for this compound exposure.

  • Inhalation: Remove the individual from the exposure source to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical aid. Do not use mouth-to-mouth resuscitation.[9]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Get medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, have them rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[9]

Accidental Release Measures

A systematic approach is necessary to manage spills safely and effectively.

spill_response start Spill Occurs assess Assess Risk (Size, Location, Ventilation) start->assess evacuate Evacuate Non-Essential Personnel assess->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Prevent Further Spread ventilate->contain cleanup Clean Up Spill: - Avoid generating dust - Use inert absorbent material - Sweep or vacuum material contain->cleanup collect Place Waste in a Sealed, Labeled Container cleanup->collect decontaminate Decontaminate Spill Area and Equipment collect->decontaminate dispose Dispose of Waste via Approved Procedures decontaminate->dispose end Response Complete dispose->end

Caption: Logical workflow for handling a this compound spill.

Procedure:

  • Personal Precautions: Wear appropriate personal protective equipment (PPE) as detailed in Section 5. Keep unprotected personnel away.[5]

  • Environmental Precautions: Prevent the product from entering drains, soil, or other waterways.[5]

  • Containment and Cleaning: Clean up spills immediately. Avoid conditions that generate dust. Vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[5][9] Ensure the area is well-ventilated.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Personal Protective Equipment (PPE)
TypeSpecificationSource(s)
Eye/Face Protection Chemical splash-resistant safety glasses or goggles.[5]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[5]
Respiratory Protection Use a NIOSH-approved N95 dust mask or higher level of protection if airborne concentrations are high or ventilation is inadequate.[6]
Handling and Storage
  • Handling: Wash hands and skin thoroughly after handling.[5] Avoid contact with eyes, skin, and clothing.[9] Minimize dust generation and accumulation.[9] Use only with adequate ventilation or in a chemical fume hood.[5]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[5][9] Keep the container tightly closed when not in use.[5][9] Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[7]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][9]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides and sulfur oxides.[5][7]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[9]

References

Methodological & Application

Application Notes and Protocols: p-Tolyl Disulfide as a Sulfur Transfer Reagent in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl disulfide, also known as bis(4-methylphenyl) disulfide, is a stable, solid organosulfur compound that serves as a valuable reagent in organic synthesis.[1] Its primary application in this context is as a sulfur transfer reagent, enabling the introduction of a p-toluenesulfenyl (p-TolS) group into various molecules. This sulfenylation reaction is a key step in the formation of unsymmetrical disulfides, which are significant structural motifs in many biologically active compounds and materials. While highly reactive sulfur transfer reagents are common, the stability of this compound offers advantages in handling and storage. This document provides detailed application notes and protocols for utilizing this compound as a sulfur transfer reagent in the synthesis of unsymmetrical disulfides.

Principle of Sulfur Transfer

The core principle behind using this compound as a sulfur transfer reagent lies in the electrophilic nature of its sulfur atoms. The disulfide bond (S-S) can be cleaved by a nucleophile (Nu⁻), leading to the formation of a new sulfur-nucleophile bond and the release of a p-toluenethiolate anion. The p-toluenethiolate can then be removed from the reaction mixture or oxidized back to this compound.

The general mechanism can be depicted as follows:

Sulfur_Transfer_Mechanism reagents This compound + Nucleophile (Nu⁻) transition_state Transition State reagents->transition_state Nucleophilic Attack products Unsymmetrical Disulfide (p-TolS-Nu) + p-Toluenethiolate transition_state->products S-S Bond Cleavage

Caption: General mechanism of sulfur transfer from this compound.

Applications in Synthesis

The primary application of this compound as a sulfur transfer reagent is in the synthesis of unsymmetrical disulfides. This is particularly relevant in medicinal chemistry and drug development, where disulfide bonds can act as reversible covalent linkages in drug candidates or as integral components of pharmacophores.

While direct reaction with thiols can lead to equilibrium mixtures, specific methodologies have been developed to favor the formation of the desired unsymmetrical disulfide. One common strategy involves the in situ generation of a more reactive sulfenylating agent from this compound.

Experimental Protocols

Protocol 1: Synthesis of Unsymmetrical Disulfides via Thiol-Disulfide Exchange

While direct thiol-disulfide exchange with this compound can be challenging to control, it can be driven to completion under specific conditions, often involving a large excess of one thiol or the removal of the p-toluenethiol byproduct. A more reliable and common approach involves the activation of the thiol.

This protocol describes a general method for the synthesis of unsymmetrical disulfides from thiols, which can be adapted using this compound as the disulfide component, although other disulfides are often used for higher efficiency.

Reaction Scheme:

R¹-SH + p-Tol-S-S-p-Tol ⇌ R¹-S-S-p-Tol + p-Tol-SH

Materials:

  • This compound

  • Thiol (R¹-SH)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Base (optional, e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the starting thiol (R¹-SH) (1.0 eq.) in the chosen solvent.

  • Add this compound (1.0 - 1.2 eq.) to the solution.

  • If the starting thiol is used as its salt or if activation is required, add a base (1.0 - 1.2 eq.).

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to isolate the unsymmetrical disulfide.

Quantitative Data Summary (Illustrative):

EntryThiol (R¹-SH)SolventTemperature (°C)Time (h)Yield (%)
1BenzylthiolDCM251265
2ThiophenolTHF40872
3Cysteine derivativeAcetonitrile252455

Note: The yields presented are illustrative and can vary significantly based on the specific thiol and reaction conditions.

Protocol 2: Generation of a Reactive Sulfenylating Agent from this compound

A more efficient method for utilizing this compound as a sulfur transfer reagent is to first convert it to a more reactive species, such as p-toluenesulfenyl chloride. This intermediate can then react cleanly with a variety of nucleophiles to form the desired sulfenylated product.

Step 1: Preparation of p-Toluenesulfenyl Chloride

This procedure is based on the chlorination of this compound.

Materials:

  • This compound

  • Chlorine (gas or in solution)

  • Anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)

  • Iodine (catalyst)

  • Standard glassware for gas handling and inert atmosphere reactions

Procedure:

  • In a three-necked flask equipped with a stirrer, gas inlet, and dropping funnel, dissolve this compound in the anhydrous solvent.

  • Add a catalytic amount of iodine.

  • Cool the solution in an ice bath.

  • Bubble chlorine gas through the solution or add a solution of chlorine in the solvent dropwise.

  • Monitor the reaction by observing the color change to a bright orange solution.

  • Once the reaction is complete, remove the excess chlorine by purging with an inert gas (e.g., nitrogen or argon).

  • The resulting solution of p-toluenesulfenyl chloride can be used directly in the next step.

Protocol_2_Workflow cluster_step1 Step 1: Generation of Reactive Intermediate cluster_step2 Step 2: Sulfenylation pT_disulfide This compound pTsCl p-Toluenesulfenyl Chloride pT_disulfide->pTsCl Chlorination chlorine Chlorine (Cl₂) chlorine->pTsCl pTsCl_step2 p-Toluenesulfenyl Chloride nucleophile Nucleophile (e.g., Thiol, Enolate) product Unsymmetrical Disulfide or Sulfenylated Product nucleophile->product pTsCl_step2->product Reaction

Caption: Workflow for the two-step sulfur transfer process.

Step 2: Reaction of p-Toluenesulfenyl Chloride with a Nucleophile (e.g., Thiol)

Procedure:

  • In a separate flask, dissolve the nucleophile (e.g., a different thiol, R²-SH) in an appropriate anhydrous solvent under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add the freshly prepared solution of p-toluenesulfenyl chloride from Step 1 to the solution of the nucleophile.

  • Stir the reaction mixture at low temperature for a specified time, monitoring by TLC.

  • After completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary for Two-Step Protocol (Illustrative):

EntryNucleophileSolventTemperature (°C)Time (h)Yield (%)
14-ChlorothiophenolDCM0 to 25288
2PropanethiolTHF-20 to 25385
3Lithium enolate of cyclohexanoneTHF-78 to 0178

Logical Relationships and Considerations

The choice of protocol depends on the desired product and the nature of the nucleophile. The following diagram illustrates the decision-making process.

Decision_Tree start Desired Synthesis: Unsymmetrical Disulfide or Sulfenylated Compound question1 Is the nucleophile a thiol? start->question1 question2 Are high yield and selectivity critical? question1->question2 Yes other_nucleophile Is the nucleophile a carbanion (e.g., enolate, Grignard)? question1->other_nucleophile No protocol1 Protocol 1: Direct Thiol-Disulfide Exchange (Potential for equilibrium mixtures) question2->protocol1 No protocol2 Protocol 2: Two-Step via p-Toluenesulfenyl Chloride (Higher yield and broader scope) question2->protocol2 Yes other_nucleophile->protocol2 Yes

Caption: Decision-making workflow for selecting a synthetic protocol.

Safety Precautions

  • This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Chlorine gas is highly toxic and corrosive. All manipulations involving chlorine should be performed in a well-ventilated fume hood.

  • Organosulfur compounds often have strong, unpleasant odors. Work in a fume hood to minimize exposure.

  • Reactions involving reactive intermediates like sulfenyl chlorides should be carried out under an inert atmosphere to prevent side reactions with moisture and oxygen.

By following these protocols and considering the outlined principles, researchers can effectively utilize this compound as a sulfur transfer reagent for the synthesis of a variety of sulfenylated compounds.

References

Applications of p-Tolyl Disulfide in Synthetic Organic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl disulfide, also known as bis(4-methylphenyl) disulfide, is a versatile and readily available organosulfur compound with significant applications in synthetic organic chemistry.[1] Its utility stems from the reactivity of the disulfide bond, which can undergo cleavage to serve as an electrophilic source of the p-tolylthio group (-STol). This property makes it a valuable reagent for the formation of carbon-sulfur and sulfur-sulfur bonds, enabling the synthesis of a wide range of sulfur-containing molecules, including unsymmetrical disulfides, thioethers, and sulfenylated carbonyl compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for the key synthetic transformations involving this compound.

Key Applications

The primary applications of this compound in synthetic organic chemistry can be categorized as follows:

  • Synthesis of Unsymmetrical Disulfides: As a stable and easy-to-handle solid, this compound can react with various thiols to produce unsymmetrical disulfides. This transformation is crucial for introducing the p-tolylthio moiety into molecules and for the synthesis of complex disulfide-containing natural products and pharmaceuticals.

  • Electrophilic Sulfenylation of Carbon Nucleophiles: this compound serves as an effective electrophilic sulfurating agent for a variety of carbon nucleophiles, including enolates, Grignard reagents, and organolithium compounds. This reaction allows for the direct introduction of a p-tolylthio group onto a carbon framework, creating valuable synthetic intermediates.

Application 1: Synthesis of Unsymmetrical Disulfides

The synthesis of unsymmetrical disulfides is a fundamental transformation in organic chemistry. While various methods exist, the reaction of a thiol with a symmetrical disulfide like this compound, often facilitated by a catalyst or activating agent, provides a straightforward route to these compounds.

General Workflow for Synthesis of Unsymmetrical Disulfides

Thiol Thiol (R-SH) Activator Activating Agent (e.g., Base, Catalyst) Thiol->Activator pT_Disulfide This compound Intermediate Reactive Intermediate (e.g., Thiolate) pT_Disulfide->Intermediate Reaction Activator->Intermediate Product Unsymmetrical Disulfide (R-S-S-Tol) Intermediate->Product Byproduct p-Toluenethiol Product->Byproduct Formation of

Caption: General workflow for the synthesis of unsymmetrical disulfides.

Experimental Protocol: Synthesis of an Unsymmetrical Disulfide (Illustrative)

While direct thiol-disulfide exchange with this compound can be slow, the reaction is often promoted by various catalysts or activating agents. The following protocol is a general representation of such a transformation. Specific catalysts and conditions can be found in the chemical literature.

Materials:

  • Thiol (R-SH)

  • This compound

  • Solvent (e.g., THF, DMF, CH2Cl2)

  • Catalyst/Activating Agent (e.g., base, phosphine, or a transition metal catalyst)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolve the this compound in the chosen anhydrous solvent.

  • Add the thiol (R-SH) (1.0 - 1.2 eq.) to the solution.

  • Introduce the catalyst or activating agent according to the specific literature procedure.

  • Stir the reaction mixture at the specified temperature (ranging from room temperature to reflux, depending on the catalyst system).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction as required by the specific protocol (e.g., with water or a buffer solution).

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired unsymmetrical disulfide.

Quantitative Data (Illustrative Examples from Literature for Similar Transformations):

Thiol (R-SH)Catalyst/ConditionsProductYield (%)Reference
BenzylthiolI2, DMAP/H2O, EtOHBenzyl this compoundGood to Excellent[2]
ThiophenolNIS, CH2Cl2Phenyl this compoundHigh[3]
Cysteine derivativeVariousS-(p-tolylthio)cysteineVariesN/A

Note: The yields are highly dependent on the specific substrates and reaction conditions employed.

Application 2: Electrophilic Sulfenylation of Carbon Nucleophiles

This compound is a valuable reagent for the introduction of a p-tolylthio group onto carbon atoms. This is typically achieved by reacting it with a pre-formed carbon nucleophile, such as a Grignard reagent or an enolate.

Reaction with Grignard Reagents

The reaction of Grignard reagents with this compound provides a direct method for the synthesis of aryl-alkyl or aryl-aryl thioethers.

Experimental Protocol: Reaction of a Grignard Reagent with this compound

Materials:

  • Alkyl or Aryl Halide (R-X)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • This compound

  • Standard glassware for Grignard reactions (flame-dried)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq.).

    • Assemble the apparatus under an inert atmosphere.

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of the alkyl or aryl halide (1.0 eq.) in anhydrous diethyl ether or THF in the dropping funnel.

    • Add a small portion of the halide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle reflux. If the reaction does not start, gentle warming may be necessary.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[4]

  • Reaction with this compound:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • In a separate flame-dried flask, prepare a solution of this compound (1.0 eq.) in anhydrous THF.

    • Slowly add the this compound solution to the Grignard reagent via a cannula or dropping funnel at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the corresponding thioether.

Quantitative Data (Illustrative):

Grignard ReagentProductYield (%)
Phenylmagnesium bromidePhenyl p-tolyl sulfideTypically high
Ethylmagnesium bromideEthyl p-tolyl sulfideTypically high
Sulfenylation of Ketone Enolates

The α-sulfenylation of ketones is a powerful tool for the functionalization of carbonyl compounds. The resulting α-thio ketones are versatile intermediates that can undergo further transformations. While diphenyl disulfide is commonly used, this compound can be employed in a similar manner.[5]

Experimental Workflow for α-Sulfenylation of Ketones

Ketone Ketone Base Strong Base (e.g., LDA) Ketone->Base -78 °C Enolate Lithium Enolate Base->Enolate Sulfenylated_Ketone α-(p-tolylthio) Ketone Enolate->Sulfenylated_Ketone pT_Disulfide This compound pT_Disulfide->Enolate Reaction Byproduct Lithium p-toluenethiolate Sulfenylated_Ketone->Byproduct Formation of

Caption: Experimental workflow for the α-sulfenylation of ketone enolates.

Experimental Protocol: α-Sulfenylation of Cyclohexanone (B45756)

Materials:

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclohexanone

  • This compound

  • Standard glassware for air-sensitive reactions (flame-dried)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Dry ice/acetone bath

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA) Solution:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.1 eq.) to the cooled THF.

    • Slowly add n-BuLi (1.05 eq.) dropwise to the solution.

    • Stir the mixture at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.

    • Cool the LDA solution back down to -78 °C.

  • Enolate Formation and Sulfenylation:

    • Slowly add cyclohexanone (1.0 eq.) dropwise to the LDA solution at -78 °C.

    • Stir the resulting mixture at this temperature for 1 hour to ensure complete enolate formation.[5]

    • In a separate flame-dried flask, prepare a solution of this compound (1.1 eq.) in a minimum amount of anhydrous THF.

    • Add the this compound solution dropwise to the enolate solution at -78 °C.[5]

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.[5]

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.[5]

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with water and then with brine, and dry over anhydrous magnesium sulfate.[5]

    • Filter and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-(p-tolylthio)cyclohexanone.

Quantitative Data (Analogous Reaction with Diphenyl Disulfide):

KetoneProductYield (%)
Cyclohexanone2-(Phenylthio)cyclohexanoneHigh
Propiophenone2-(Phenylthio)propiophenoneHigh

Conclusion

This compound is a valuable and versatile reagent in synthetic organic chemistry. Its ability to act as an electrophilic source of the p-tolylthio group makes it highly useful for the synthesis of unsymmetrical disulfides and for the sulfenylation of a variety of carbon nucleophiles. The protocols outlined in this document provide a foundation for researchers to utilize this compound in their synthetic endeavors, contributing to the development of new chemical entities in the fields of medicine, agriculture, and materials science. Researchers are encouraged to consult the primary literature for specific applications and optimized reaction conditions.

References

Application Notes and Protocols: The Role of p-Tolyl Disulfide in Thiol-Disulfide Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of p-tolyl disulfide in the synthesis and application of thiol-disulfide containing polymers. This document outlines the core principles, experimental protocols, and potential applications in fields ranging from drug delivery to self-healing materials.

Application Notes

Introduction to this compound in Polymer Chemistry

This compound is an aromatic disulfide that serves as a valuable building block in the synthesis of dynamic and responsive polymers. Its primary role lies in its ability to participate in thiol-disulfide exchange reactions, a dynamic covalent chemistry that allows for the formation, cleavage, and rearrangement of disulfide bonds under specific stimuli.[1][2] This characteristic makes polymers incorporating this compound linkages responsive to redox environments, a key feature for applications in drug delivery and self-healing materials.[3][4][5]

The tolyl groups in this compound impart a degree of rigidity and hydrophobicity to the polymer backbone, which can influence the mechanical and thermal properties of the resulting materials.[6][7] Furthermore, the reactivity of the disulfide bond can be modulated by the electronic properties of the aromatic ring, offering a tunable handle for designing polymers with specific degradation or exchange kinetics.[8]

Role in Polymer Synthesis: Chain Extension and Crosslinking

This compound can be utilized in polymer synthesis primarily through two mechanisms:

  • Chain Extension: In the presence of a dithiol monomer, this compound can act as a chain extender through a step-growth polymerization mechanism driven by thiol-disulfide exchange. This reaction leads to the formation of linear polymers with repeating disulfide linkages in the backbone. The molecular weight of the resulting polymer can be controlled by the stoichiometry of the reactants.

  • Crosslinking: this compound can be employed to crosslink pre-existing polymer chains that contain free thiol groups. This process transforms a collection of individual polymer chains into a three-dimensional network, leading to the formation of hydrogels or elastomers. The crosslinking density, which dictates the mechanical properties of the material, can be controlled by the concentration of this compound.[9]

Logical Relationship: Polymer Synthesis using this compound

cluster_reactants Reactants cluster_reactions Reaction Type cluster_products Products p_tolyl_disulfide This compound chain_extension Thiol-Disulfide Exchange (Chain Extension) p_tolyl_disulfide->chain_extension crosslinking Thiol-Disulfide Exchange (Crosslinking) p_tolyl_disulfide->crosslinking dithiol Dithiol Monomer dithiol->chain_extension thiol_polymer Thiol-Functionalized Polymer thiol_polymer->crosslinking linear_polymer Linear Poly(disulfide) chain_extension->linear_polymer crosslinked_polymer Crosslinked Polymer Network (Hydrogel/Elastomer) crosslinking->crosslinked_polymer

Caption: Synthesis pathways for polymers using this compound.

Applications in Redox-Responsive Drug Delivery

The disulfide linkages introduced by this compound are susceptible to cleavage in a reducing environment, such as the intracellular milieu, which has a significantly higher concentration of glutathione (B108866) (GSH) compared to the extracellular space.[3][5] This differential redox potential can be exploited for targeted drug delivery.

Polymers synthesized with this compound can be formulated into nanoparticles or hydrogels to encapsulate therapeutic agents.[4][10] In the oxidizing extracellular environment, the polymer remains stable, retaining the drug cargo. Upon internalization by cells, the high intracellular GSH concentration triggers the reductive cleavage of the disulfide bonds, leading to the disassembly of the polymer carrier and the release of the encapsulated drug.[3][5]

Quantitative Data Summary: Redox-Responsive Drug Release

ParameterDescriptionTypical Value Range
GSH Concentration (Extracellular) Glutathione concentration outside of cells.2-20 µM
GSH Concentration (Intracellular) Glutathione concentration inside of cells, particularly tumor cells.2-10 mM
Drug Release Trigger The cleavage of disulfide bonds by intracellular glutathione.-
Potential Drug Candidates Doxorubicin, Paclitaxel, Camptothecin-
Applications in Self-Healing Materials

The dynamic nature of the disulfide bonds imparted by this compound can be harnessed to create self-healing polymers.[11][12][13] When a mechanical damage, such as a cut or scratch, occurs in a polymer network crosslinked with disulfide bonds, the bonds may break. However, upon bringing the damaged surfaces into contact and applying an external stimulus like heat or UV light, the disulfide bonds can reform across the interface through thiol-disulfide exchange, restoring the material's integrity and mechanical properties.[9][14]

The efficiency of self-healing is influenced by factors such as the concentration of disulfide bonds, the mobility of the polymer chains, and the conditions of the healing process (e.g., temperature and time).[13][14]

Quantitative Data Summary: Self-Healing Polymer Properties

PropertyDescriptionTypical Values for Disulfide-Containing Polymers
Healing Temperature The temperature required to initiate the disulfide exchange and healing process.60-100 °C
Healing Time The duration required for significant recovery of mechanical properties.20 minutes to 24 hours
Healing Efficiency The percentage of recovery of a mechanical property (e.g., tensile strength) after healing.70-95%
Activation Energy for Exchange The energy barrier for the disulfide exchange reaction.50-100 kJ/mol

Experimental Protocols

Protocol 1: Synthesis of a Linear Poly(disulfide) via Thiol-Disulfide Exchange Polymerization

This protocol describes the synthesis of a linear polymer using this compound and a generic aliphatic dithiol (e.g., 1,6-hexanedithiol) through a thiol-disulfide exchange reaction.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve equimolar amounts of this compound and 1,6-hexanedithiol in anhydrous DMF under a nitrogen or argon atmosphere.

  • Initiation: Add a catalytic amount of triethylamine (approximately 1-2 mol%) to the reaction mixture. The base facilitates the deprotonation of the thiol to the more nucleophilic thiolate.

  • Polymerization: Heat the reaction mixture to 60-80°C and stir for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Purification: After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol to remove unreacted monomers and catalyst, and dry under vacuum at 40°C to a constant weight.

Experimental Workflow: Linear Poly(disulfide) Synthesis

setup 1. Reaction Setup - Dissolve this compound and dithiol in DMF - Inert atmosphere initiation 2. Initiation - Add catalytic triethylamine setup->initiation polymerization 3. Polymerization - Heat to 60-80°C - Stir for 24-48 hours initiation->polymerization purification 4. Purification - Precipitate in cold methanol polymerization->purification isolation 5. Isolation - Filter, wash, and dry the polymer purification->isolation

Caption: Step-by-step workflow for linear poly(disulfide) synthesis.

Protocol 2: Crosslinking of a Thiol-Functionalized Polymer with this compound

This protocol details the formation of a crosslinked polymer network by reacting a polymer containing pendant thiol groups with this compound.

Materials:

  • Thiol-functionalized polymer (e.g., poly(thiourethane) or thiolated polyethylene (B3416737) glycol)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Nitrogen or Argon gas supply

  • Petri dish or mold

Procedure:

  • Polymer Solution: Dissolve the thiol-functionalized polymer in anhydrous THF in a flask under an inert atmosphere.

  • Crosslinker Addition: In a separate vial, dissolve the desired amount of this compound (the amount will determine the crosslinking density) in a small volume of THF. Add this solution to the polymer solution with stirring.

  • Catalyst Addition: Add a catalytic amount of triethylamine to the mixture.

  • Curing: Pour the reaction mixture into a petri dish or a mold of the desired shape. Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours, followed by further drying in a vacuum oven at 40°C for 24 hours to form the crosslinked polymer film or hydrogel.

  • Characterization: The resulting crosslinked material can be characterized for its swelling behavior, mechanical properties, and redox-responsiveness.

Protocol 3: Monitoring Thiol-Disulfide Exchange Kinetics

This protocol provides a general method for monitoring the kinetics of the thiol-disulfide exchange reaction between a model thiol and this compound using UV-Vis spectrophotometry.

Materials:

  • This compound

  • A model thiol (e.g., glutathione or cysteine)

  • Phosphate (B84403) buffer (pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound and the model thiol in the phosphate buffer.

  • Reaction Initiation: In a quartz cuvette, mix the solutions of this compound and the thiol at the desired concentrations.

  • Spectrophotometric Monitoring: Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the change in absorbance over time at a wavelength where either the reactants or the products have a distinct absorbance maximum. The formation of the p-toluenethiolate anion can often be monitored.

  • Data Analysis: Plot the absorbance versus time data to determine the reaction rate. The rate constant can be calculated by fitting the data to the appropriate kinetic model.[15]

Signaling Pathway: Redox-Responsive Drug Release

extracellular Extracellular Space (Low GSH) nanoparticle Drug-Loaded Polymer Nanoparticle (Stable Disulfide Bonds) extracellular->nanoparticle Stable intracellular Intracellular Space (High GSH) disassembly Nanoparticle Disassembly intracellular->disassembly Disulfide Cleavage by GSH nanoparticle->intracellular Cellular Uptake drug_release Drug Release disassembly->drug_release cellular_target Cellular Target drug_release->cellular_target therapeutic_effect Therapeutic Effect cellular_target->therapeutic_effect

Caption: Mechanism of redox-responsive drug delivery.

References

Application Notes and Protocols: p-Tolyl Disulfide as a Cross-linking Agent for Rubber

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl disulfide (PTDS) is an organic sulfur-containing compound utilized as a cross-linking agent and vulcanization accelerator in the rubber industry.[1] Its chemical structure consists of two tolyl groups linked by a disulfide bond (-S-S-). This disulfide linkage is the key to its function in rubber vulcanization. When heated, the relatively weak disulfide bond can cleave to form tolylthiyl radicals. These radicals can then interact with the polymer chains of rubber, leading to the formation of cross-links. This process transforms the soft, tacky raw rubber into a strong, elastic, and durable material. The resulting cross-linked network enhances the mechanical properties and heat resistance of the rubber, making it suitable for various demanding applications.[1]

Mechanism of Action

The cross-linking of rubber using this compound proceeds via a free-radical mechanism. Upon heating, the disulfide bond in this compound undergoes homolytic cleavage to generate two p-tolylthiyl radicals. These highly reactive radicals can abstract hydrogen atoms from the rubber polymer backbone, creating polymer radicals. The polymer radicals can then combine with each other, forming stable carbon-carbon cross-links, or they can react with other p-tolylthiyl radicals. The primary cross-linking, however, is believed to occur through the recombination of polymer radicals, leading to a three-dimensional network structure.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Cross-linking) p-Tolyl_disulfide This compound (CH₃-C₆H₄-S-S-C₆H₄-CH₃) p-Tolylthiyl_radical 2 x p-Tolylthiyl Radical (2 CH₃-C₆H₄-S•) p-Tolyl_disulfide->p-Tolylthiyl_radical Heat (Δ) p-Tolylthiyl_radical_2 p-Tolylthiyl Radical Rubber_polymer Rubber Polymer Chain (-CH₂-C(CH₃)=CH-CH₂-)n Polymer_radical Polymer Radical (-CH•-C(CH₃)=CH-CH₂-) p-Tolylthiyl_radical_2->Polymer_radical H Abstraction p-Tolyl_mercaptan p-Tolyl Mercaptan (CH₃-C₆H₄-SH) p-Tolylthiyl_radical_2->p-Tolyl_mercaptan Polymer_radical_1 Polymer Radical Crosslinked_rubber Cross-linked Rubber (Polymer-Polymer) Polymer_radical_1->Crosslinked_rubber Polymer_radical_2 Polymer Radical Polymer_radical_2->Crosslinked_rubber

Caption: Proposed reaction mechanism of this compound initiated rubber cross-linking.

Experimental Protocols

Materials and Equipment
  • Rubber: Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), or other unsaturated rubber.

  • Cross-linking Agent: this compound (PTDS)

  • Activators (optional): Zinc oxide (ZnO), Stearic acid

  • Fillers (optional): Carbon black, Silica

  • Processing Oil (optional): Aromatic, naphthenic, or paraffinic oil

  • Equipment:

    • Two-roll mill or internal mixer (e.g., Brabender or Banbury)

    • Hydraulic press with heated platens

    • Molds for sample preparation

    • Tensile testing machine

    • Hardness tester (Durometer)

    • Rheometer (for determining cure characteristics)

Rubber Compounding Procedure

The following is a general procedure for compounding rubber with this compound. The specific amounts of each ingredient should be optimized based on the desired properties of the final product.

  • Mastication: Soften the raw rubber by passing it through a two-roll mill or mixing it in an internal mixer.

  • Incorporation of Ingredients:

    • Add activators (ZnO and stearic acid) and mix until well dispersed.

    • Add fillers (e.g., carbon black) in portions and mix thoroughly after each addition.

    • Add processing oil and mix until a homogeneous compound is obtained.

    • Finally, add this compound at a lower temperature to prevent premature curing (scorching) and mix until it is completely dispersed.

  • Homogenization: Continue mixing the compound to ensure all ingredients are uniformly distributed.

  • Sheeting Out: Pass the compounded rubber through the two-roll mill to form sheets of a desired thickness.

Determination of Cure Characteristics

It is recommended to determine the optimal cure time and temperature using a rheometer. The rheometer measures the torque required to oscillate a rotor embedded in the rubber sample as it is heated. The resulting cure curve provides information on:

  • Minimum Torque (ML): Related to the viscosity of the uncured compound.

  • Maximum Torque (MH): Indicates the stiffness and cross-link density of the fully cured rubber.

  • Scorch Time (ts2): The time at which vulcanization begins.

  • Optimal Cure Time (t90): The time to reach 90% of the maximum torque, often considered the optimal cure time.

Vulcanization (Curing)
  • Cut the compounded rubber sheets into the desired shape and size for the molds.

  • Place the samples into the preheated molds.

  • Transfer the molds to the hydraulic press.

  • Apply pressure and heat according to the optimal cure time and temperature determined from the rheometer data (a typical starting point could be 160°C for 15-30 minutes).

  • After the specified time, release the pressure and carefully remove the vulcanized rubber samples from the molds.

  • Allow the samples to cool to room temperature before testing.

Testing of Vulcanized Rubber
  • Tensile Properties: Measure tensile strength, elongation at break, and modulus using a tensile testing machine according to relevant ASTM or ISO standards.

  • Hardness: Determine the hardness of the vulcanized samples using a Durometer (Shore A scale is common for rubber).

  • Swelling Test (for Cross-link Density): The degree of cross-linking can be estimated by measuring the swelling of the vulcanized rubber in a suitable solvent (e.g., toluene). A lower degree of swelling indicates a higher cross-link density.

Data Presentation

The following table is a template for recording and presenting the quantitative data from experiments using this compound as a cross-linking agent.

Formulation IDNatural Rubber (phr)This compound (phr)ZnO (phr)Stearic Acid (phr)Carbon Black (phr)Cure Temp (°C)Cure Time (min)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
Control1000524016020DataDataData
PTDS-11001524016020DataDataData
PTDS-21002524016020DataDataData
PTDS-31003524016020DataDataData

phr: parts per hundred rubber

Experimental Workflow

The following diagram illustrates the general workflow for the evaluation of this compound as a rubber cross-linking agent.

G Start Start: Define Formulation Compounding Rubber Compounding (Two-roll mill or Internal Mixer) Start->Compounding Rheometry Cure Characteristics (Rheometer) Compounding->Rheometry Vulcanization Vulcanization (Hydraulic Press) Compounding->Vulcanization Prepare Samples Rheometry->Vulcanization Determine Cure Conditions (t90, Temp) Testing Mechanical & Physical Testing (Tensile, Hardness, Swelling) Vulcanization->Testing Analysis Data Analysis & Comparison Testing->Analysis End End: Optimized Formulation Analysis->End

Caption: Experimental workflow for evaluating this compound in rubber.

Safety Precautions

  • This compound may cause skin, eye, and respiratory irritation.

  • Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound before use for detailed safety information.

References

Application Notes and Protocols: p-Tolyl Disulfide as a Vulcanization Accelerator in Tire Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of p-tolyl disulfide (PTDS) as a vulcanization accelerator in the manufacturing of tire rubber. This document outlines its mechanism of action, provides detailed experimental protocols for evaluation, and presents typical performance data.

Introduction

This compound (PTDS), also known as di-p-tolyl disulfide, is an organic disulfide compound utilized as a vulcanization accelerator in the rubber industry.[1] In tire manufacturing, accelerators are crucial for controlling the kinetics of sulfur vulcanization, a process that converts raw rubber into a durable, elastic material.[2] PTDS, as a disulfide accelerator, can act as a sulfur donor, contributing to the formation of cross-links between polymer chains, which enhances the mechanical properties and heat resistance of the vulcanized rubber.[1] The selection and dosage of accelerators directly influence both the efficiency of the manufacturing process and the final performance characteristics of the tire.[2]

Mechanism of Action

The vulcanization of rubber with sulfur is a complex process involving a series of chemical reactions. Disulfide accelerators like this compound play a critical role in this process. The generally accepted mechanism involves the following key steps:

  • Activation: In the presence of heat, this compound interacts with vulcanization activators, typically zinc oxide and stearic acid, to form an active accelerator complex.

  • Sulfurating Agent Formation: This active complex then reacts with elemental sulfur (present in the rubber formulation) to form a polysulfidic sulfurating agent.

  • Cross-link Precursor Formation: The sulfurating agent reacts with the rubber polymer chains (e.g., polyisoprene in natural rubber) at the allylic positions to form cross-link precursors.

  • Cross-linking: These precursors then react with other polymer chains to form stable mono-, di-, and polysulfidic cross-links. These cross-links are responsible for the increased strength, elasticity, and durability of the vulcanized rubber.

The disulfide bond in this compound can also cleave at vulcanization temperatures, and the resulting radicals can participate in the cross-linking reactions, potentially leading to the formation of a higher proportion of shorter, more thermally stable cross-links.

Data Presentation

The following tables summarize representative quantitative data on the effect of this compound on the cure characteristics and mechanical properties of a typical natural rubber (NR) based tire tread compound. This data is illustrative and can vary depending on the specific formulation and processing conditions.

Table 1: Cure Characteristics of a Natural Rubber Compound with this compound

ParameterUnitControl (No Accelerator)With this compound (1.5 phr)
Minimum Torque (ML)dNm1.21.1
Maximum Torque (MH)dNm8.512.0
Scorch Time (ts2)min15.05.0
Optimum Cure Time (t90)min45.018.0

Table 2: Mechanical Properties of a Vulcanized Natural Rubber Compound with this compound

PropertyUnitControl (No Accelerator)With this compound (1.5 phr)
Tensile StrengthMPa1825
Elongation at Break%600500
Modulus at 300% ElongationMPa510
HardnessShore A5565

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the effectiveness of this compound as a vulcanization accelerator.

Rubber Compounding

Objective: To prepare a homogeneous mixture of rubber, this compound, and other compounding ingredients.

Apparatus: Two-roll mill or an internal mixer (e.g., Banbury mixer).

Procedure:

  • Masticate the raw rubber (e.g., Natural Rubber SMR-20) on the two-roll mill until a coherent band is formed.

  • Add the activators (zinc oxide and stearic acid) and allow them to disperse uniformly into the rubber.

  • Incorporate the filler (e.g., carbon black N330) in portions, ensuring complete dispersion after each addition.

  • Add other processing aids and antidegradants as required by the formulation.

  • Finally, add the this compound and sulfur. Mix until a homogeneous compound is achieved, keeping the milling temperature below the scorch temperature of the compound.

  • Sheet out the compounded rubber and allow it to mature for at least 24 hours at ambient temperature before testing.

Measurement of Cure Characteristics

Objective: To determine the vulcanization characteristics of the rubber compound.

Standard: ASTM D2084 - Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter.

Apparatus: Oscillating Disk Rheometer (ODR) or Moving Die Rheometer (MDR).

Procedure:

  • Calibrate the rheometer according to the manufacturer's instructions.

  • Set the test temperature (e.g., 160°C).

  • Place a sample of the uncured rubber compound of a specified weight into the die cavity.

  • Close the dies and start the test. The instrument will oscillate one of the dies at a specified frequency and amplitude.

  • Record the torque as a function of time. The resulting cure curve will be used to determine the minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).

Vulcanization of Test Sheets

Objective: To prepare vulcanized rubber sheets for mechanical property testing.

Apparatus: Compression molding press with heated platens.

Procedure:

  • Preheat the mold and the press to the desired vulcanization temperature (e.g., 160°C).

  • Place a sheet of the uncured rubber compound into the mold cavity.

  • Close the press and apply a specified pressure.

  • Cure the rubber for the optimum cure time (t90) determined from the rheometer test.

  • After the curing time has elapsed, open the press and carefully remove the vulcanized rubber sheet from the mold.

  • Allow the sheet to cool to room temperature for at least 24 hours before testing.

Measurement of Mechanical Properties

Objective: To evaluate the physical properties of the vulcanized rubber.

Standards:

  • Tensile Strength, Elongation at Break, and Modulus: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.

  • Hardness: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.

Apparatus:

  • Universal Testing Machine (UTM) with appropriate grips.

  • Durometer (Shore A).

Procedure (Tensile Properties):

  • Cut dumbbell-shaped test specimens from the vulcanized rubber sheet using a die.

  • Measure the thickness and width of the narrow section of each specimen.

  • Mount the specimen in the grips of the UTM.

  • Apply a tensile load at a constant rate of crosshead movement until the specimen ruptures.

  • Record the force and elongation data.

  • Calculate the tensile strength, elongation at break, and modulus at a specified elongation (e.g., 300%).

Procedure (Hardness):

  • Place the vulcanized rubber specimen on a hard, flat surface.

  • Press the durometer indenter firmly and quickly onto the surface of the rubber.

  • Read the hardness value from the durometer scale within one second of firm contact.

  • Take multiple readings at different locations on the specimen and calculate the average.

Visualizations

Vulcanization_Mechanism A This compound (Ar-S-S-Ar) C Active Accelerator Complex A->C Heat B Activators (ZnO, Stearic Acid) B->C E Polysulfidic Sulfurating Agent C->E D Sulfur (S8) D->E Heat G Cross-link Precursor E->G F Rubber Polymer (Polyisoprene) F->G H Vulcanized Rubber (Cross-linked Polymer) G->H Reaction with another polymer chain Experimental_Workflow cluster_preparation Material Preparation cluster_testing Property Testing A Raw Rubber & Ingredients B Rubber Compounding (Two-roll mill) A->B C Homogeneous Uncured Compound B->C D Cure Characteristics (Rheometer - ASTM D2084) C->D E Vulcanization (Compression Molding) C->E D->E Determine Cure Time (t90) F Vulcanized Test Sheet E->F G Mechanical Properties (UTM - ASTM D412, Durometer - ASTM D2240) F->G H Performance Data G->H

References

Application Notes and Protocols for the Synthesis of Thiol Compounds from p-Tolyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The reduction of disulfides to their corresponding thiols is a fundamental transformation in organic chemistry, with wide-ranging applications in pharmaceutical sciences, materials science, and chemical biology. p-Toluenethiol, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals, can be efficiently prepared by the reduction of p-Tolyl disulfide. This document provides detailed application notes and protocols for the synthesis of p-toluenethiol from this compound using various reducing agents. The methodologies outlined below offer different advantages in terms of reaction conditions, selectivity, and scalability.

Overview of Reduction Methodologies

The cleavage of the disulfide bond in this compound to yield two equivalents of p-toluenethiol is typically achieved through nucleophilic or reductive pathways. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), zinc dust in acidic media, and triphenylphosphine (B44618) (PPh₃). The choice of reagent depends on factors such as the desired reaction conditions (e.g., temperature, pH), the presence of other functional groups, and the scale of the synthesis.

A summary of the quantitative data for the different reduction methods is presented in the table below for easy comparison.

Data Presentation

Reducing AgentMolar Ratio (Reagent:Disulfide)SolventTemperature (°C)Reaction TimeTypical Yield (%)
Sodium Borohydride (NaBH₄)2:1Ethanol (B145695)/Methanol (B129727)Room Temperature1-2 hours>90
Zinc Dust / Acetic Acid4:1Acetic AcidReflux1-2 hours~94
Triphenylphosphine (PPh₃)2:1Aqueous DioxaneRoom Temperature2-4 hours>90

Experimental Protocols

Protocol 1: Reduction of this compound with Sodium Borohydride (NaBH₄)

This method is a mild and efficient procedure for the reduction of diaryl disulfides. The use of sodium borohydride in a mixed solvent system containing an alcohol provides high yields of the corresponding thiol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Methanol

  • Deionized water

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 4.06 mmol) in a mixture of ethanol (20 mL) and methanol (10 mL).

  • Stir the solution at room temperature.

  • Carefully add sodium borohydride (0.31 g, 8.12 mmol) to the solution in small portions over 15 minutes. An effervescence may be observed.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the flask in an ice bath and cautiously quench the reaction by the dropwise addition of 1 M hydrochloric acid until the pH is acidic (pH ~2-3) and gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain p-toluenethiol.

Expected Yield: >90%

Protocol 2: Reduction of this compound with Zinc Dust and Acetic Acid

This classical method utilizes activated zinc dust in an acidic medium to effectively reduce the disulfide bond. This procedure is robust and often results in high yields of the corresponding thiol, which is isolated as a zinc thiolate salt before acidification.

Materials:

  • This compound

  • Zinc dust

  • Glacial acetic acid

  • Hydrochloric acid (2 M)

  • Ethyl acetate (B1210297)

  • Deionized water

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

Procedure:

  • Activation of Zinc Dust (Optional but Recommended): To a flask containing zinc dust (2.65 g, 40.6 mmol), add 2 M HCl (20 mL) and stir for 1-2 minutes. Decant the acid and wash the zinc dust with deionized water (3 x 20 mL), followed by ethanol (2 x 10 mL), and finally diethyl ether (2 x 10 mL). Dry the activated zinc dust under vacuum.

  • In a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (1.0 g, 4.06 mmol) and glacial acetic acid (30 mL).

  • Add the activated zinc dust (2.65 g, 40.6 mmol) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the excess zinc dust.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield p-toluenethiol.

Expected Yield: ~94% (isolated as the zinc thiolate salt)

Protocol 3: Reduction of this compound with Triphenylphosphine (PPh₃)

Triphenylphosphine can be used as a mild reducing agent for disulfide bonds, particularly when other reducible functional groups are present. The reaction proceeds in an aqueous organic solvent system.

Materials:

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 4.06 mmol) and triphenylphosphine (2.13 g, 8.12 mmol).

  • Add a mixture of 1,4-dioxane (30 mL) and water (10 mL).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, acidify the reaction mixture with 1 M HCl to a pH of 2-3.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to separate p-toluenethiol from triphenylphosphine oxide.

Expected Yield: >90%

Mandatory Visualizations

Experimental Workflow Diagrams (DOT Language)

experimental_workflow_nabh4 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start_disulfide This compound dissolve Dissolve Disulfide in Solvent start_disulfide->dissolve start_nabh4 Sodium Borohydride add_nabh4 Add NaBH4 (Room Temp, 1-2h) start_nabh4->add_nabh4 start_solvent Ethanol/Methanol start_solvent->dissolve dissolve->add_nabh4 quench Quench with HCl add_nabh4->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry product p-Toluenethiol dry->product

Caption: Workflow for NaBH₄ Reduction.

experimental_workflow_zinc cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start_disulfide This compound combine Combine Reagents start_disulfide->combine start_zinc Activated Zinc Dust start_zinc->combine start_acid Acetic Acid start_acid->combine reflux Reflux (1-2h) combine->reflux filter Filter Excess Zinc reflux->filter neutralize Neutralize filter->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry product p-Toluenethiol dry->product

Caption: Workflow for Zinc/Acetic Acid Reduction.

experimental_workflow_pph3 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start_disulfide This compound react Stir at Room Temp (2-4h) start_disulfide->react start_pph3 Triphenylphosphine start_pph3->react start_solvent Aqueous Dioxane start_solvent->react acidify Acidify with HCl react->acidify extract Extract with Dichloromethane acidify->extract purify Purify by Chromatography extract->purify product p-Toluenethiol purify->product

Caption: Workflow for PPh₃ Reduction.

Application Notes and Protocols: Electrochemical C(sp2)-H Selenylation with Bis(4-methylphenyl) Diselenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the electrochemical C(sp2)-H selenylation of (hetero)arenes using bis(4-methylphenyl) diselenide, also known as di-p-tolyl diselenide. This method represents a significant advancement in green chemistry, offering a direct and efficient route to synthesize valuable organoselenium compounds. Organoselenium moieties are integral to numerous pharmaceuticals, agrochemicals, and functional materials.[1][2]

Electrochemical synthesis circumvents the need for harsh chemical oxidants, transition metal catalysts, and pre-functionalized substrates, making it an atom-economical and environmentally benign alternative to traditional methods.[3][4][5][6] The reactions typically proceed under mild, ambient temperature conditions with short reaction times, offering high yields and excellent functional group tolerance.[2][3]

Core Principle and Proposed Mechanism

The fundamental principle of this transformation involves the electrochemical oxidation of the diselenide at the anode. This process generates a highly reactive selenium-centered radical cation or a selenyl cation.[7] This electrophilic selenium species then attacks an electron-rich C(sp2)-H bond on the aromatic or heteroaromatic substrate. Subsequent deprotonation and further oxidation steps lead to the formation of the desired C-Se bond, regenerating a proton that is reduced to hydrogen gas at the cathode.[3]

G start Start: Assemble Materials setup 1. Set up Undivided Cell (e.g., 10-20 mL vial with graphite (B72142) or platinum electrodes) start->setup prepare 2. Prepare Electrolyte Solution Dissolve supporting electrolyte (e.g., KI, TBABF4) in solvent (e.g., CH3CN, DMSO). setup->prepare add_reagents 3. Add Reagents Add arene substrate and bis(4-methylphenyl) diselenide to the cell. prepare->add_reagents electrolyze 4. Perform Electrolysis Apply constant current (e.g., 10-20 mA) with stirring at room temperature. add_reagents->electrolyze monitor 5. Monitor Reaction Track progress using TLC or GC-MS until starting material is consumed. electrolyze->monitor workup 6. Quench and Work-up Evaporate solvent, add water, and extract with an organic solvent (e.g., EtOAc). monitor->workup purify 7. Isolate and Purify Dry the organic layer, concentrate, and purify the crude product via column chromatography. workup->purify end End: Characterize Product purify->end

References

Application Notes & Protocols: Synthesis of Unsymmetrical Disulfides Using p-Tolyl Disulfide Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unsymmetrical disulfides are vital structural motifs in medicinal chemistry, materials science, and biochemistry, playing a crucial role in stabilizing protein structures and in the design of therapeutic agents.[1][2] The synthesis of these compounds can be challenging due to the propensity for symmetrical disulfide formation through thiol-disulfide exchange reactions.[3] This document outlines a methodology for the synthesis of unsymmetrical disulfides (R¹-S-S-R²) through the reaction of a thiol (R¹-SH) with a symmetrical di-p-tolyl disulfide precursor. This approach leverages the reactivity of the disulfide bond in di-p-tolyl disulfide, which can be cleaved to facilitate the formation of the desired unsymmetrical product.[4]

Reaction Principle

The core of this synthetic strategy is the thiol-disulfide exchange reaction. In this process, a thiol (R¹-SH) acts as a nucleophile, attacking one of the sulfur atoms of the di-p-tolyl disulfide. This leads to the cleavage of the symmetrical disulfide bond and the formation of an unsymmetrical disulfide and p-toluenethiol as a byproduct. The reaction is typically driven to completion by controlling stoichiometry or by removing the p-toluenethiol byproduct.

reaction_mechanism R1SH Thiol (R¹-SH) TransitionState Transition State R1SH->TransitionState Nucleophilic Attack pTolSSpTol Di-p-tolyl Disulfide (p-Tol-S-S-p-Tol) pTolSSpTol->TransitionState R1SSpTol Unsymmetrical Disulfide (R¹-S-S-p-Tol) TransitionState->R1SSpTol Product Formation pTolSH p-Toluenethiol (p-Tol-SH) TransitionState->pTolSH Byproduct

Caption: General mechanism for thiol-disulfide exchange.

Experimental Protocols

Method 1: Base-Catalyzed Thiol-Disulfide Exchange

This protocol describes a general procedure for the synthesis of an unsymmetrical disulfide from a thiol and di-p-tolyl disulfide using a base catalyst.

Materials:

  • Di-p-tolyl disulfide

  • Substituted Thiol (R¹-SH)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Base (e.g., Triethylamine (TEA), Sodium hydride (NaH))

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve di-p-tolyl disulfide (1.0 eq.) in the chosen anhydrous solvent.

  • Thiol Addition: To this solution, add the desired thiol (R¹-SH, 1.0 - 1.2 eq.).

  • Initiation: Add the base catalyst (0.1 - 1.1 eq., depending on the base) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

  • Work-up: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate, DCM) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure unsymmetrical disulfide.

experimental_workflow start Start setup 1. Dissolve di-p-tolyl disulfide in anhydrous solvent under N₂ start->setup add_thiol 2. Add Thiol (R¹-SH) setup->add_thiol add_base 3. Add Base Catalyst add_thiol->add_base react 4. Stir at Room Temperature (Monitor by TLC/HPLC) add_base->react workup 5. Quench with Acid & Extract with Organic Solvent react->workup purify 6. Dry, Concentrate & Purify (Column Chromatography) workup->purify end End Product: Unsymmetrical Disulfide purify->end

Caption: Workflow for unsymmetrical disulfide synthesis.

Data Presentation: Substrate Scope and Yields

The following table summarizes representative yields for the synthesis of various unsymmetrical disulfides using methods analogous to the one described. The yields are indicative of the reaction's efficiency across different thiol substrates.

Thiol 1 (R¹SH)Thiol 2 (as disulfide precursor)Product (R¹S-SR²)Yield (%)Reference
4-methoxybenzenethiolBenzylthiol4-methoxy-S-benzyl disulfide85[6]
4-methylbenzenethiolPropanethiol4-methyl-S-propyl disulfide78[6]
Benzenethiol2-mercaptoethanolS-phenyl-2-hydroxyethyl disulfide92[6]
BenzylthiolCysteineS-benzyl-cysteine disulfide88[6]
Thiophenol4-chlorothiophenol4-chlorophenyl phenyl disulfide75[6]
EthanethiolBenzenethiolEthyl phenyl disulfide81[6]

Note: The yields presented are from a similar one-pot synthesis method and serve as a general guide for what can be expected.[6] The reaction of thiols to form unsymmetrical disulfides is known to tolerate a wide range of functional groups, including hydroxyl, amino, and carboxyl groups.[3]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Extend reaction time or slightly increase the temperature.[5] Monitor reaction progress closely.
Poor quality of reagents or solvents.Use freshly distilled solvents and ensure the purity of starting materials.
Formation of Symmetrical Disulfides Thiol-disulfide exchange equilibrium.Use a slight excess of the more valuable thiol. Ensure efficient removal of the p-toluenethiol byproduct during work-up.
Oxidation of thiol starting material.Maintain a strict inert atmosphere throughout the reaction to prevent air oxidation.[5]
Difficult Purification Co-elution of product and starting material.Optimize the solvent system for column chromatography. Consider alternative purification methods like recrystallization.

References

Application Notes and Protocols: Formation of Novel Sulfur-Containing Derivatives with p-Tolyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of novel sulfur-containing derivatives utilizing p-Tolyl disulfide as a key reagent. The protocols outlined herein describe the formation of unsymmetrical disulfides, thioethers, and sulfenamides, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The included data and visualizations are intended to serve as a comprehensive resource for researchers in the field.

Introduction

This compound is a versatile organosulfur compound that serves as an excellent starting material for the synthesis of a variety of sulfur-containing molecules.[1] Its symmetrical structure and the reactivity of the disulfide bond allow for controlled reactions with a range of nucleophiles to generate novel derivatives with potential therapeutic applications. These derivatives are being explored for their antimicrobial, anticancer, and enzyme-inhibitory activities.[2][3][4] This document details the synthetic methodologies, presents key quantitative data, and illustrates the relevant biological pathways associated with these compounds.

Data Presentation

Synthesis of Unsymmetrical Disulfides

The reaction of this compound with various thiols provides a straightforward method for the synthesis of unsymmetrical disulfides. This thiol-disulfide exchange reaction is a common strategy to introduce the p-tolylthio group into a target molecule.

EntryThiol (R-SH)ProductYield (%)Reference
1BenzylthiolBenzyl this compound85[5]
2PropanethiolPropyl this compound78[5]
32-Mercaptoethanol2-Hydroxyethyl this compound92[5]
4CysteineS-(p-tolylthio)cysteine88[5]
54-Chlorothiophenol4-Chlorophenyl this compound75[5]
Synthesis of p-Tolyl Thioethers

The reaction of this compound with Grignard reagents offers a pathway to the formation of p-tolyl thioethers. This method involves the nucleophilic attack of the Grignard reagent on the disulfide bond.

EntryGrignard Reagent (R-MgX)ProductYield (%)Reference
1Phenylmagnesium bromidePhenyl p-tolyl sulfide68[6]
2Ethylmagnesium bromideEthyl p-tolyl sulfideN/AGeneral Method
3Isopropylmagnesium chlorideIsopropyl p-tolyl sulfideN/AGeneral Method
Biological Activity of Disulfide Derivatives

A variety of disulfide-containing compounds have been evaluated for their biological activity. The following table summarizes the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) for selected compounds against various cancer cell lines and bacteria.

Compound TypeCell Line / BacteriaIC50 (µM)MIC (µg/mL)Reference
Diallyl disulfideMCF-7 (Breast Cancer)25-[7]
Diallyl disulfideHT-29 (Colon Cancer)50-[7]
Tryptanthrin DerivativeA549 (Lung Cancer)3.58-[8]
Tryptanthrin DerivativeMCF-7 (Breast Cancer)1.6-[9]
Organosulfur CompoundS. aureus-100[3]
Organosulfur CompoundP. aeruginosa-150[3]
Garlic-derived compoundsH. pylori-15-25[10]

Experimental Protocols

General Considerations

All reactions should be carried out in a well-ventilated fume hood. Anhydrous solvents and reagents should be used where specified. Reaction progress can be monitored by thin-layer chromatography (TLC). Product purification is typically achieved by column chromatography on silica (B1680970) gel.

Protocol 1: Synthesis of Unsymmetrical Disulfides via Thiol-Disulfide Exchange

This protocol describes a general method for the synthesis of unsymmetrical disulfides from this compound and a thiol.

Materials:

  • This compound

  • Thiol (e.g., benzylthiol)

  • Iodine (catalyst)

  • 4-Dimethylaminopyridine (DMAP)

  • Ethanol (B145695)

  • Water

  • Ethyl acetate

  • 10% Aqueous sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the thiol (1.0 mmol) in a mixture of ethanol and water, add this compound (1.2 mmol), iodine (0.1 mmol), and DMAP (1.2 mmol).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with a 10% aqueous solution of sodium thiosulfate to remove excess iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure unsymmetrical disulfide.[5][11][12]

Protocol 2: Synthesis of p-Tolyl Thioethers using Grignard Reagents

This protocol outlines the synthesis of p-tolyl thioethers from this compound and a Grignard reagent.

Materials:

  • This compound

  • Grignard reagent (e.g., phenylmagnesium bromide in THF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 mmol) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.1 mmol) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Protocol 3: Synthesis of p-Tolyl Sulfenamides

This protocol describes the copper-catalyzed synthesis of sulfenamides from a diaryl disulfide and an amine.

Materials:

  • This compound

  • Amine (e.g., piperidine)

  • Copper(I) iodide (CuI)

  • Anhydrous solvent (e.g., DMF or DMSO)

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the amine (2.0 mmol), and CuI (0.1 mmol).

  • Add the anhydrous solvent and stir the mixture at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[13]

Signaling Pathways and Logical Relationships

Keap1-Nrf2 Antioxidant Response Pathway

Disulfide-containing compounds can modulate the Keap1-Nrf2 pathway, a critical signaling cascade in the cellular defense against oxidative stress.[14][15] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, including some disulfides, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, Nrf2 translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes.[16][17]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Cul3 Cul3-E3 Ligase Keap1->Cul3 recruits Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Cul3->Nrf2 ubiquitinates Disulfide p-Tolyl Disulfide Derivative Disulfide->Keap1 modifies Cys residues ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Modulation of the Keap1-Nrf2 pathway by a this compound derivative.

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a crucial role in cellular signaling by dephosphorylating tyrosine residues.[9][18] The catalytic activity of PTPs relies on a critical cysteine residue in their active site. Disulfide-containing compounds can act as inhibitors of PTPs by forming a mixed disulfide with this catalytic cysteine, thereby inactivating the enzyme.[19] This inhibition can modulate various signaling pathways involved in cell growth, proliferation, and metabolism.

PTP_Inhibition cluster_PTP Protein Tyrosine Phosphatase (PTP) PTP_active Active PTP (with catalytic Cys-SH) PTP_inactive Inactive PTP (Mixed Disulfide) Substrate Dephosphorylated Substrate (Y) PTP_active->Substrate dephosphorylates Substrate_P Phosphorylated Substrate (pY) Substrate_P->PTP_active binds to active site Disulfide_Inhibitor p-Tolyl Disulfide Derivative Disulfide_Inhibitor->PTP_active forms mixed disulfide with catalytic Cys

Caption: Covalent inhibition of a Protein Tyrosine Phosphatase by a this compound derivative.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of novel sulfur-containing derivatives from this compound.

Experimental_Workflow cluster_characterization Characterization Techniques start Start: this compound + Nucleophile reaction Reaction (e.g., Thiol-Disulfide Exchange, Grignard Reaction, etc.) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization purification->characterization end Pure Novel Sulfur Derivative characterization->end NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry Other Other (e.g., IR, m.p.)

Caption: General experimental workflow for the synthesis and characterization of this compound derivatives.

References

Scaling Up Industrial Production of Di-p-tolyl Sulphide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the industrial-scale production of Di-p-tolyl sulphide, also known as 4,4'-ditolyl sulfide (B99878). The protocols and data presented are intended to facilitate the transition from laboratory-scale synthesis to robust and efficient large-scale manufacturing.

Introduction

Di-p-tolyl sulphide is a diaryl sulfide with applications in various chemical syntheses, including as an intermediate in the production of pharmaceuticals and other specialty chemicals. The demand for a scalable, cost-effective, and high-purity manufacturing process is therefore of significant industrial importance. This guide focuses on the most economically viable method for industrial production: the reaction of a p-tolyl halide with sodium sulfide.

Synthesis Methodology: Nucleophilic Aromatic Substitution

The most common and cost-effective industrial method for synthesizing di-p-tolyl sulphide is the nucleophilic aromatic substitution reaction between a p-tolyl halide and sodium sulfide.[1][2] p-Chlorotoluene is often the halide of choice due to its lower cost compared to the corresponding bromide or iodide.

The overall reaction is as follows:

2 CH₃C₆H₄Cl + Na₂S → (CH₃C₆H₄)₂S + 2 NaCl

Key Process Parameters and Typical Data

The following table summarizes the key quantitative data for the industrial synthesis of di-p-tolyl sulphide.

ParameterValueNotes
Reactants
p-Chlorotoluene2.0 - 2.2 molar equivalentsA slight excess of the halide can help drive the reaction to completion.
Sodium Sulfide (anhydrous)1.0 molar equivalentUse of high-purity sodium sulfide is crucial to minimize polysulfide byproducts.
Solvent
N-Methyl-2-pyrrolidone (NMP)3 - 5 volumes relative to sodium sulfideNMP is an effective polar aprotic solvent for this reaction at industrial scale. Ethanol (B145695) or water can also be used, particularly for smaller scales.[2]
Reaction Conditions
Temperature190 - 240 °CThe reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.
PressureAutogenous (high-pressure autoclave)The reaction is conducted in a sealed vessel to maintain the temperature and contain the solvent.
Reaction Time2 - 6 hoursReaction progress should be monitored by in-process controls (e.g., GC).
Yield and Purity
Crude Yield> 90%Typically high yields are achievable with optimized conditions.
Purity after Crystallization> 99%Recrystallization from ethanol is an effective purification method.

Detailed Experimental Protocols

Industrial Scale Synthesis of Di-p-tolyl Sulphide

This protocol describes a representative industrial-scale synthesis of di-p-tolyl sulphide in a high-pressure autoclave.

Materials:

  • p-Chlorotoluene (≥99% purity)

  • Sodium Sulfide (anhydrous, ≥98% purity)

  • N-Methyl-2-pyrrolidone (NMP, anhydrous)

  • Nitrogen (high purity)

  • Deionized Water

  • Ethanol (95%)

Equipment:

  • High-pressure autoclave with mechanical stirring, heating/cooling jacket, and temperature and pressure sensors

  • Raw material charging vessels

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Crystallization vessel with controlled cooling

  • Vacuum dryer

Procedure:

  • Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and purged with nitrogen to establish an inert atmosphere.

  • Sodium Sulfide Dehydration (Optional but Recommended): If using hydrated sodium sulfide, it must be dehydrated. Charge the sodium sulfide to the autoclave and heat under vacuum to remove water.

  • Reactant Charging: Under a nitrogen blanket, charge the anhydrous sodium sulfide to the autoclave. Add NMP as the solvent.

  • Reaction:

    • Seal the autoclave and begin stirring.

    • Heat the mixture to the target reaction temperature of 190-240 °C.

    • Slowly add p-chlorotoluene to the reactor over a period of 1.5-2.5 hours, carefully controlling the addition rate to manage any exotherm.

    • Once the addition is complete, maintain the reaction mixture at the target temperature for 2-6 hours. Monitor the reaction progress by taking samples for GC analysis.

  • Work-up:

    • Once the reaction is complete, cool the reactor to 80-100 °C.

    • Filter the hot reaction mixture to remove the precipitated sodium chloride and any other solid impurities.

    • Wash the filter cake with a small amount of hot NMP to recover any entrained product.

  • Solvent Recovery: Transfer the filtrate to a distillation apparatus and recover the NMP under reduced pressure.

  • Isolation of Crude Product: The residue remaining after solvent distillation is the crude di-p-tolyl sulphide.

Purification by Crystallization

Procedure:

  • Dissolution: Transfer the crude di-p-tolyl sulphide to a crystallization vessel. Add 3-5 volumes of 95% ethanol and heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added, and the mixture stirred for a short period before being filtered hot to remove the carbon.

  • Crystallization: Slowly cool the solution to room temperature, and then further cool to 0-5 °C in an ice bath to induce crystallization.

  • Isolation: Collect the crystalline product by filtration. Wash the filter cake with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified di-p-tolyl sulphide in a vacuum oven at a temperature below its melting point (approximately 57 °C) until a constant weight is achieved.

Quality Control

The quality of the final di-p-tolyl sulphide product should be assessed using the following analytical methods:

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identity FTIR, ¹H NMR, ¹³C NMRConforms to the reference spectrum
Purity GC, HPLC≥ 99.0%
Melting Point Melting Point Apparatus56 - 58 °C
Moisture Content Karl Fischer Titration≤ 0.1%

Troubleshooting and Byproduct Mitigation

IssuePotential CauseMitigation Strategy
Low Yield Incomplete reactionEnsure adequate reaction time and temperature. Monitor reaction progress.
Side reactionsUse high-purity sodium sulfide to avoid polysulfide formation. Maintain an inert atmosphere to prevent oxidation.
Formation of Di-p-tolyl disulfide Presence of polysulfides in sodium sulfideUse high-purity sodium sulfide.
Oxidation of thiol intermediatesMaintain a strict inert (nitrogen) atmosphere throughout the reaction.
Formation of Di-p-tolyl sulfoxide/sulfone Oxidation of the final productAvoid prolonged exposure to high temperatures in the presence of air.
Formation of 4,4'-Dimethylbiphenyl Ullmann-type coupling side reactionThis is more common in transition metal-catalyzed reactions but can be minimized by careful control of reaction conditions.[1]

Visualizations

Industrial Synthesis Workflow

G cluster_0 Raw Material Handling cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Quality Control & Packaging p-Chlorotoluene_Storage p-Chlorotoluene Storage Charging Reactant Charging p-Chlorotoluene_Storage->Charging Na2S_Storage Sodium Sulfide Storage Na2S_Storage->Charging NMP_Storage NMP Storage NMP_Storage->Charging Reactor High-Pressure Autoclave Heating_Reaction Heating & Reaction (190-240 °C, 2-6 h) Reactor->Heating_Reaction Charging->Reactor Filtration Hot Filtration Heating_Reaction->Filtration QC_In_Process In-Process QC (GC) Heating_Reaction->QC_In_Process Solvent_Recovery NMP Recovery Filtration->Solvent_Recovery Crystallization Crystallization (Ethanol) Solvent_Recovery->Crystallization Final_Filtration Filtration Crystallization->Final_Filtration Drying Vacuum Drying Final_Filtration->Drying QC_Final Final Product QC (GC, HPLC, MP) Drying->QC_Final QC_In_Process->Heating_Reaction Continue/Stop Packaging Packaging QC_Final->Packaging

Caption: Industrial workflow for Di-p-tolyl Sulphide production.

Key Reaction Pathway

G p_chlorotoluene p-Chlorotoluene (2 eq.) sodium_sulfide Sodium Sulfide (1 eq.) di_p_tolyl_sulphide Di-p-tolyl Sulphide p_chlorotoluene->di_p_tolyl_sulphide + Na2S (NMP, 190-240 °C) sodium_chloride Sodium Chloride sodium_sulfide->di_p_tolyl_sulphide

Caption: Key reaction for Di-p-tolyl Sulphide synthesis.

Troubleshooting Logic

G Problem Low Yield or High Impurity Check_Reactants Check Reactant Purity (p-chlorotoluene, Na2S) Problem->Check_Reactants Check_Conditions Verify Reaction Conditions (Temperature, Time, Pressure) Problem->Check_Conditions Check_Atmosphere Ensure Inert Atmosphere Problem->Check_Atmosphere Analyze_Byproducts Analyze Byproducts (GC-MS) Check_Reactants->Analyze_Byproducts If purity is low Check_Conditions->Analyze_Byproducts If conditions are off Check_Atmosphere->Analyze_Byproducts If air leak suspected Optimize_Purification Optimize Crystallization (Solvent, Cooling Rate) Analyze_Byproducts->Optimize_Purification

Caption: Troubleshooting guide for Di-p-tolyl Sulphide production.

References

Application Notes and Protocols for Reactions Involving p-Tolyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of p-tolyl disulfide in the synthesis of unsymmetrical disulfides, with a specific focus on the preparation of S-(p-tolyl)-L-cysteine, a compound of interest in drug development due to the established biological activities of related S-aryl-cysteine derivatives. The protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and medicinal chemistry.

Application Note 1: Synthesis of S-(p-tolyl)-L-cysteine via Thiol-Disulfide Exchange

Introduction:

Unsymmetrical disulfides are a pivotal class of compounds in drug discovery and development, exhibiting a range of biological activities, including antimicrobial and anticancer properties.[1][2] The synthesis of these molecules can be challenging, often requiring specific and mild reaction conditions to avoid the formation of symmetrical disulfide byproducts.[3] This protocol details a method for the synthesis of S-(p-tolyl)-L-cysteine from this compound and L-cysteine, a reaction that proceeds via a thiol-disulfide exchange mechanism.

Data Presentation:

Reactant 1Reactant 2ProductSolventTemperature (°C)Time (h)Yield (%)
This compoundL-CysteineS-(p-tolyl)-L-cysteineDMSO12012Moderate to Excellent

Note: The yield is reported as "moderate to excellent" based on analogous reactions described in the literature for the synthesis of diaryl sulfides using L-cysteine as a sulfur source.[4] Specific yield optimization may be required for this particular reaction.

Experimental Protocol:

Materials:

Procedure:

  • To a Schlenk tube, add L-cysteine (0.25 mmol), potassium hydroxide (1.5 mmol), and cuprous iodide (0.5 mmol).

  • Add this compound (0.5 mmol) to the tube.

  • Add dimethyl sulfoxide (DMSO, 1.5 mL) to the reaction mixture.

  • Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.

  • Stir the reaction mixture at 120 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with water.

  • Adjust the pH of the mixture to 3 with a 5% HCl solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, to yield pure S-(p-tolyl)-L-cysteine.

Visualization of the Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Add L-cysteine, KOH, CuI, this compound, and DMSO to Schlenk tube inert Evacuate and backfill with Argon (3x) reagents->inert heat Stir at 120 °C for 12 h inert->heat cool Cool to room temperature heat->cool dilute Dilute with water and adjust pH to 3 with 5% HCl cool->dilute extract Extract with ethyl acetate (3x) dilute->extract wash Wash with water and brine extract->wash dry Dry over anhydrous MgSO4 wash->dry concentrate Filter and concentrate dry->concentrate purify Purify by column chromatography concentrate->purify product S-(p-tolyl)-L-cysteine purify->product

Caption: Workflow for the synthesis of S-(p-tolyl)-L-cysteine.

Application Note 2: Potential Inhibition of the NF-κB Signaling Pathway by S-(p-tolyl)-L-cysteine

Introduction:

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[5] Its dysregulation is implicated in numerous chronic diseases, making it a key target for drug development.[2][5] Small molecules that can modulate this pathway are of significant interest. S-allyl cysteine, a compound structurally related to S-(p-tolyl)-L-cysteine, has been shown to inhibit NF-κB activation.[6] This suggests that S-(p-tolyl)-L-cysteine may also possess the ability to interfere with this signaling cascade, potentially through the modification of critical cysteine residues within the NF-κB pathway components.[4]

Proposed Mechanism of Action:

The canonical NF-κB signaling pathway is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[5] Phosphorylated IκBα is subsequently ubiquitinated and degraded, releasing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[5]

It is hypothesized that S-(p-tolyl)-L-cysteine, or its metabolites, could inhibit this pathway by targeting and modifying key cysteine residues on proteins such as IKKβ or the p65 subunit of NF-κB.[4] This modification could disrupt their function, thereby preventing the phosphorylation of IκBα or the DNA binding of p65, ultimately leading to the downregulation of inflammatory gene expression.

Visualization of the Proposed Signaling Pathway Inhibition:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates p50p65 p50/p65 IkBa->p50p65 releases p50p65_nuc p50/p65 (nucleus) p50p65->p50p65_nuc translocates DNA DNA p50p65_nuc->DNA binds to Genes Pro-inflammatory Gene Transcription DNA->Genes activates S_p_tolyl_cysteine S-(p-tolyl)-L-cysteine S_p_tolyl_cysteine->IKK inhibits S_p_tolyl_cysteine->p50p65_nuc inhibits DNA binding

Caption: Proposed inhibition of the NF-κB signaling pathway.

Disclaimer: The experimental protocol and proposed mechanism of action are based on existing literature for analogous compounds and reactions. Researchers should perform their own optimization and validation studies. The biological activity of S-(p-tolyl)-L-cysteine is a hypothesis based on related structures and requires experimental verification.

References

Troubleshooting & Optimization

purification methods for crude p-Tolyl disulfide reaction products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude p-Tolyl disulfide reaction products.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization

Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out," where the compound separates as a liquid rather than a solid, is a common issue. It often occurs if the melting point of your compound is lower than the boiling point of the solvent, or if there are significant impurities present. Here are several troubleshooting steps:

  • Increase Solvent Volume: Add a small amount of additional hot solvent to the mixture to ensure the compound is fully dissolved at the solvent's boiling point.

  • Slow Cooling: Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath. Gradual cooling encourages the formation of a stable crystal lattice.

  • Solvent System Modification: If using a single solvent, try a different one with a lower boiling point. If using a mixed solvent system, adjust the ratio to increase the solubility at high temperatures.

  • Seed Crystals: Introduce a seed crystal (a small, pure crystal of this compound) to the cooled, supersaturated solution to initiate crystallization.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Q2: No crystals are forming, even after the solution has cooled to room temperature or in an ice bath. What is the problem?

A2: This is likely due to either the use of too much solvent or a supersaturated solution that is reluctant to crystallize.

  • Reduce Solvent Volume: If you suspect too much solvent was added, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

  • Induce Crystallization: As with "oiling out," try adding a seed crystal or scratching the inside of the flask.

Q3: The recovered yield after recrystallization is very low. How can I improve it?

A3: Low yield can be due to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature Crystallization: If crystals form too early, for example during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Column Chromatography

Q4: I am not getting good separation between this compound and impurities on my alumina (B75360) column. What can I do?

A4: Poor separation can be due to an inappropriate solvent system, improper column packing, or overloading the column.

  • Optimize the Solvent System: this compound is a relatively non-polar compound. Start with a non-polar eluent like hexane (B92381) and gradually increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate (B1210297). Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation between your product and impurities before running the column. An ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Proper Column Packing: Ensure the alumina is packed uniformly without any air bubbles or cracks, as these will lead to poor separation.

  • Column Loading: Do not overload the column. A general rule of thumb is to use a 20:1 to 50:1 ratio of adsorbent to crude product by weight for difficult separations.[1] Dissolve the crude product in a minimal amount of the initial eluting solvent and load it onto the column in a narrow band.

Q5: The this compound is taking a very long time to elute from the column, or it's not eluting at all.

A5: This indicates that the eluting solvent is not polar enough to move the compound down the column.

  • Increase Solvent Polarity: Gradually increase the polarity of your eluent. For example, if you are using pure hexane, start adding ethyl acetate in increasing percentages (e.g., 1%, 2%, 5%, etc.). Monitor the elution with TLC.

General Questions

Q6: What are the most common impurities in a crude this compound reaction product?

A6: The most common impurities depend on the synthetic route, but they often include:

  • p-Toluenethiol: The starting material or a byproduct of disulfide reduction.

  • Di-p-tolyl sulfide: A potential side-product from the reaction.

  • Unreacted starting materials and reagents.

Q7: How can I monitor the purity of my this compound during the purification process?

A7: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. For this compound, you can use a silica (B1680970) gel or alumina TLC plate and a mobile phase such as hexane or a hexane/ethyl acetate mixture. The spots can be visualized under UV light (254 nm), as aromatic compounds like this compound will absorb UV light and appear as dark spots on a fluorescent background. HPLC is another powerful technique for assessing the final purity of your product.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical PurityApproximate YieldKey AdvantagesKey Disadvantages
Recrystallization >98%70-90%Simple, cost-effective, good for removing small amounts of impurities.Can be time-consuming, potential for product loss in mother liquor.
Column Chromatography >99%60-85%Excellent for separating complex mixtures and closely related impurities.Can be labor-intensive, requires larger volumes of solvent, potential for lower yield.
Vacuum Distillation >98%85-95%Efficient for large-scale purification, good for removing non-volatile impurities.Requires specialized equipment, not suitable for thermally sensitive compounds.

Experimental Protocols

Protocol 1: Recrystallization from Methanol (B129727)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator. The expected melting point of pure this compound is 43-46 °C.

Protocol 2: Column Chromatography on Alumina
  • TLC Analysis: Determine a suitable eluent system using TLC on alumina plates. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give an Rf value of approximately 0.3 for this compound.

  • Column Packing: Prepare a slurry of neutral alumina in the initial, least polar eluting solvent (e.g., pure hexane). Pour the slurry into a chromatography column and allow the adsorbent to settle, ensuring an evenly packed column without air bubbles. Drain the excess solvent until the solvent level is just above the top of the alumina.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluting solvent. Carefully add the sample solution to the top of the column.

  • Elution: Begin eluting the column with the initial solvent, collecting fractions. Gradually increase the polarity of the eluent as needed based on TLC analysis of the collected fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purity Analysis by HPLC
  • Sample Preparation: Prepare a stock solution of the purified this compound in a suitable solvent such as acetonitrile (B52724) or a mixture of acetonitrile and water.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A common mobile phase for the analysis of diaryl disulfides is a gradient of acetonitrile and water.

  • Detection: Use a UV detector set at a wavelength where this compound has strong absorbance (e.g., around 254 nm).

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be determined by the area percentage of the main peak corresponding to this compound.

Mandatory Visualization

Purification_Workflow cluster_start Starting Material cluster_methods Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude p-Tolyl\nDisulfide Crude p-Tolyl Disulfide Recrystallization Recrystallization Crude p-Tolyl\nDisulfide->Recrystallization Choose Method Column_Chromatography Column_Chromatography Crude p-Tolyl\nDisulfide->Column_Chromatography Choose Method Vacuum_Distillation Vacuum_Distillation Crude p-Tolyl\nDisulfide->Vacuum_Distillation Choose Method TLC TLC Recrystallization->TLC Monitor Progress Pure p-Tolyl\nDisulfide Pure p-Tolyl Disulfide Recrystallization->Pure p-Tolyl\nDisulfide Isolate Column_Chromatography->TLC Monitor Progress Column_Chromatography->Pure p-Tolyl\nDisulfide Isolate Vacuum_Distillation->TLC Monitor Progress Vacuum_Distillation->Pure p-Tolyl\nDisulfide Isolate TLC->Recrystallization Optimize TLC->Column_Chromatography Optimize TLC->Vacuum_Distillation Optimize HPLC HPLC Melting_Point Melting_Point Pure p-Tolyl\nDisulfide->HPLC Confirm Purity Pure p-Tolyl\nDisulfide->Melting_Point Confirm Purity

Caption: General workflow for the purification of this compound.

Caption: Troubleshooting logic for recrystallization issues.

References

how to improve the yield of p-Tolyl disulfide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: p-Tolyl Disulfide Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound?

A1: Common starting materials include p-toluenesulfonyl chloride, p-toluenethiol, 4-iodotoluene, and 4-methylbenzenesulfonhydrazide.[1] The choice of starting material often depends on the desired scale, cost, and available laboratory equipment.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors, including poor quality of reagents, suboptimal reaction conditions (temperature, solvent), incomplete reaction, or the formation of side products. A systematic approach to troubleshooting is recommended, as detailed in the guide below.

Q3: I am observing a significant amount of p-toluenethiol as a byproduct. How can I prevent this?

A3: The presence of p-toluenethiol as a byproduct suggests incomplete oxidation. To address this, you can try extending the reaction time, increasing the amount of the oxidizing agent, or ensuring the reaction is maintained at the optimal temperature to drive it to completion.[2]

Q4: What are the best methods for purifying the final this compound product?

A4: Purification can typically be achieved through standard workup procedures followed by recrystallization or chromatography.[2] Crystallization from methanol or purification via chromatography on alumina with hexane as an eluent are effective methods.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Poor Reagent Quality 1. Verify the purity of starting materials (e.g., p-toluenesulfonyl chloride, p-toluenethiol) using techniques like NMR or GC-MS. 2. Use freshly distilled solvents to minimize impurities.
Suboptimal Reaction Conditions 1. Temperature: Ensure the reaction is maintained at the optimal temperature. For instance, in the synthesis from p-toluenesulfonyl chloride, the temperature is raised to 60°C.[3] 2. Solvent: The choice of solvent is critical. Acetic acid is commonly used for the reaction involving p-toluenesulfonyl chloride.[3] 3. Concentration: Ensure reactant concentrations are within the optimal range as described in the protocol.
Incomplete Reaction 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Formation of Side Products Oxidation of Thiol Intermediates When starting from p-toluenethiol, exposure to air can lead to oxidative coupling. It is crucial to maintain an inert atmosphere (e.g., Nitrogen or Argon) to prevent this.[2]
Formation of Biphenyl Byproducts In some transition metal-catalyzed reactions, the formation of 4,4'-dimethylbiphenyl can occur. The choice of ligand can help minimize the formation of such byproducts.[2]
Difficulty in Product Isolation Emulsion during Workup If an emulsion forms during the extraction process, adding a small amount of brine (saturated NaCl solution) can help to break it.
Product Oiling Out during Crystallization This can happen if the solution is cooled too quickly or if the solvent is not ideal. Try cooling the solution more slowly or using a different solvent system for crystallization.

High-Yield Experimental Protocol

This protocol is based on a method reported to achieve a high yield of this compound.[3]

Objective: To synthesize this compound from p-toluenesulfonyl chloride with a high yield.

Materials:

  • p-Toluenesulfonyl chloride (19 g, 0.1 mole)

  • Acetic acid (100 ml)

  • Sodium iodide (1.5 g, 0.01 mole)

  • 30% Sodium bisulfite solution

  • 20% Sodium hydroxide solution

  • n-Hexane

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • Dissolve 19 g (0.1 mole) of p-toluenesulfonyl chloride in 100 ml of acetic acid in a suitable reaction flask.

  • Add 1.5 g (0.01 mole) of sodium iodide to the solution and stir until it is completely dissolved (approximately 5 minutes). The reaction mixture will turn dark brown.

  • Slowly add a 30% sodium bisulfite solution dropwise. The rate of addition should be controlled to just discharge the iodine color of the mixture.

  • During the dropwise addition, raise the temperature of the mixture to 60°C over about 30 minutes.

  • Continue the reaction at this temperature until the color of iodine no longer appears.

  • After the reaction is complete, dilute the mixture with 50 ml of water.

  • Adjust the pH of the solution to 4 by adding a 20% sodium hydroxide solution.

  • Extract the mixture three times with 80 ml of n-hexane each time.

  • Combine the hexane phases and dry them over anhydrous sodium sulfate.

  • Evaporate the hexane under atmospheric pressure.

  • Remove any remaining traces of solvent from the distillation residue at 70°C under vacuum.

  • Crystallize the product at 20°C to obtain this compound.

Expected Yield: Approximately 11.9 g (97%).[3]

Data Summary

Starting Material Reagents Conditions Yield Reference
p-Toluenesulfonyl chlorideSodium iodide, Sodium bisulfite, Acetic acid60°C97%[3]
3-bromobenzenethiolI₂, O₂Oxygen balloon (0.3 MPa)98% (for 1,2-Bis(3-bromophenyl)disulfane)[4]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification dissolve Dissolve p-Toluenesulfonyl Chloride in Acetic Acid add_nai Add Sodium Iodide dissolve->add_nai Stir 5 min add_bisulfite Add Sodium Bisulfite (dropwise) add_nai->add_bisulfite heat Heat to 60°C add_bisulfite->heat react Continue Reaction heat->react Until color disappears dilute Dilute with Water react->dilute ph_adjust Adjust pH to 4 dilute->ph_adjust extract Extract with n-Hexane ph_adjust->extract dry Dry with Na2SO4 extract->dry evaporate Evaporate Hexane dry->evaporate crystallize Crystallize Product evaporate->crystallize final_product final_product crystallize->final_product This compound

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway reactant p-Toluenesulfonyl Chloride intermediate Intermediate Species reactant->intermediate + NaI, NaHSO3 - SO2, - NaCl, - H2O product This compound intermediate->product Dimerization

Caption: Simplified reaction pathway for this compound synthesis.

References

common challenges in handling and storing p-Tolyl disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: p-Tolyl Disulfide

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as bis(4-methylphenyl) disulfide, is an organosulfur compound with the chemical formula (CH₃C₆H₄S)₂.[1] It is a yellowish crystalline solid or liquid depending on the temperature and has a characteristic odor.[1][2] In research and industry, it is commonly used as a cross-linking agent in the production of rubber and plastics, a vulcanization accelerator in tire manufacturing, and a corrosion inhibitor in metalworking fluids.[2] It also serves as a sulfur transfer reagent in organic synthesis.[2]

Q2: What are the primary hazards associated with handling this compound?

A2: this compound is known to cause skin, eye, and respiratory tract irritation.[3][4][5] It has a strong, unpleasant odor (stench).[4] In case of fire, it can generate irritating and highly toxic gases, including carbon oxides and sulfur oxides.[3][5]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5] It is recommended to keep it away from incompatible substances such as strong bases, strong oxidizing agents, and strong reducing agents.[3][5] Some suppliers recommend storage at 4°C.[6]

Q4: What are the signs of this compound degradation?

A4: Degradation of this compound may be indicated by a change in color, the appearance of an unusually strong or different odor, or the presence of impurities in analytical tests (e.g., TLC, NMR, or GC-MS). Under certain conditions, such as prolonged storage, some organic compounds may form explosive peroxides.[7] While not explicitly stated for this compound in the search results, this is a general concern for many chemicals.

Quantitative Data Summary

For easy reference, the table below summarizes key quantitative data for this compound.

PropertyValueReferences
CAS Number103-19-5[1]
Molecular FormulaC₁₄H₁₄S₂[1]
Molecular Weight246.39 g/mol [5]
Melting Point43-46 °C[5][8][9]
Flash Point>110 °C (>230 °F)[4][8]
SolubilityInsoluble in water. Moderately soluble in organic solvents.[1][2]
Storage TemperatureRoom temperature or 4°C[6][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or low reaction yield.

  • Question: My reaction yield is lower than expected. Could the this compound be the issue?

  • Answer: Yes, several factors related to the handling and storage of this compound could affect your reaction yield.

    • Purity: The purity of this compound can impact reaction stoichiometry. Verify the purity of your reagent. If it has been stored for a long time, consider purifying it by chromatography on alumina (B75360) with hexane (B92381) as an eluent, followed by crystallization from methanol (B129727) or vacuum distillation.[9]

    • Degradation: Improper storage can lead to degradation. Ensure it has been stored in a tightly sealed container, away from heat, light, and incompatible materials.[3][5]

    • Moisture: Although this compound itself is not reported to be highly water-sensitive, moisture can affect many organic reactions. Ensure the reagent and your reaction setup are dry.

Issue 2: Appearance of unexpected side products.

  • Question: I am observing unexpected peaks in my NMR/LC-MS analysis. What could be the cause?

  • Answer: The presence of unexpected side products could be due to impurities in the this compound or its reaction with other components in your reaction mixture.

    • Oxidation/Reduction: this compound can undergo oxidation or reduction reactions.[1] If your reaction conditions involve oxidizing or reducing agents, you might be forming byproducts.

    • Contamination: Cross-contamination from improper handling or storage can introduce impurities. Always use clean spatulas and glassware.

    • Incompatible Reagents: Ensure that other reagents in your reaction are not incompatible with disulfides. Strong bases, oxidizing agents, and reducing agents should be used with caution.[3]

Logical Troubleshooting Flow for Low Yield

low_yield_troubleshooting start Low Reaction Yield Observed check_purity Check Purity of this compound start->check_purity check_storage Review Storage Conditions start->check_storage check_reaction_conditions Examine Reaction Conditions start->check_reaction_conditions purify Purify this compound check_purity->purify Impure? new_reagent Use a Fresh Batch of Reagent check_purity->new_reagent Old reagent? adjust_storage Adjust Storage (Cool, Dry, Inert Atmosphere) check_storage->adjust_storage Improper? optimize_conditions Optimize Reaction (e.g., exclude moisture/air) check_reaction_conditions->optimize_conditions Suboptimal? success Yield Improves purify->success new_reagent->success adjust_storage->success optimize_conditions->success

Caption: Troubleshooting logic for addressing low reaction yields.

Experimental Protocols

Protocol 1: Safe Handling and Weighing of this compound

This protocol outlines the steps for safely handling and weighing this compound in a laboratory setting.

  • Personal Protective Equipment (PPE): Before handling, put on appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5] If there is a risk of dust generation, use a dust mask (e.g., N95).[8]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[5]

  • Weighing:

    • Use a clean, dry spatula and weighing paper or a glass container.

    • Minimize dust generation during transfer.[5]

    • Close the container tightly immediately after use to prevent contamination and exposure.[5]

  • Cleaning: Clean any spills immediately by sweeping or vacuuming the material into a suitable disposal container.[4] Avoid generating dust.[4] Wash hands thoroughly after handling.[5]

Experimental Workflow for Safe Handling

safe_handling_workflow start Start: Prepare for Handling ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh Required Amount fume_hood->weigh transfer Transfer to Reaction Vessel weigh->transfer seal Tightly Seal Main Container transfer->seal cleanup Clean Work Area and Utensils seal->cleanup end End: Handling Complete cleanup->end

Caption: Step-by-step workflow for the safe handling of this compound.

Protocol 2: Aliquoting and Storing this compound for Long-Term Use

To maintain the integrity of this compound over time, it is advisable to aliquot the bulk container into smaller, single-use vials.

  • Preparation: Gather the required number of small, clean, and dry glass vials with tight-fitting caps. Amber vials are preferred to protect the compound from light.

  • Aliquoting:

    • In a well-ventilated area and wearing appropriate PPE, carefully transfer the desired amount of this compound from the main container into each vial.

    • It is recommended to flush the vials with an inert gas (e.g., argon or nitrogen) before and after adding the compound to minimize exposure to air and moisture.

  • Sealing and Labeling:

    • Securely cap each vial. Parafilm can be wrapped around the cap for an extra seal.

    • Label each vial clearly with the compound name, concentration (if in solution), date of aliquoting, and your initials.

  • Storage: Store the aliquoted vials in a cool, dry, and dark place, such as a refrigerator (4°C) or a desiccator at room temperature, away from incompatible chemicals.[5][6][9]

Aliquoting and Storage Workflow

aliquoting_workflow start Start: Bulk Container prepare_vials Prepare Clean, Dry Vials start->prepare_vials transfer_reagent Transfer Reagent to Vials (under inert atmosphere if possible) prepare_vials->transfer_reagent seal_vials Seal Vials Tightly transfer_reagent->seal_vials label_vials Label Vials with Essential Information seal_vials->label_vials store Store in a Cool, Dry, Dark Place label_vials->store end End: Aliquots Ready for Use store->end

References

Technical Support Center: Strategies to Minimize Side Reactions with p-Tolyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your experiments involving p-Tolyl disulfide.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

A1: this compound is predominantly used as a reagent for the synthesis of unsymmetrical disulfides through a thiol-disulfide exchange reaction. This reaction is crucial for introducing the p-tolylthio group onto a molecule or for coupling two different thiol-containing compounds.

Q2: What is the most common side reaction when using this compound, and how can I prevent it?

A2: The most prevalent side reaction is the formation of symmetrical disulfides. This occurs when the thiol reactant undergoes self-coupling or when the desired unsymmetrical disulfide reacts further. To minimize this, it is crucial to control the reaction conditions carefully. Key strategies include:

  • Controlling Stoichiometry: Use a precise 1:1 molar ratio of the thiol to this compound.

  • Low Temperatures: Running the reaction at low temperatures, such as -78°C, can significantly reduce the rate of undesired exchange reactions.[1][2]

  • Order of Addition: Slowly adding the thiol to the solution of this compound can help to prevent the buildup of excess thiol, which can lead to the formation of the symmetrical disulfide byproduct.

Q3: Can an activating agent improve the selectivity of the reaction?

A3: Yes, using an activating agent can significantly enhance the selectivity for the desired unsymmetrical disulfide. One effective method involves the use of 1-chlorobenzotriazole (B28376) (BtCl). In this approach, a thiol is first reacted with BtCl to form a reactive benzotriazolated thiol intermediate (RSBt). This intermediate then reacts cleanly with a second thiol to yield the unsymmetrical disulfide, minimizing the formation of symmetrical byproducts. This one-pot synthesis is often performed at low temperatures to further enhance selectivity.[1][2]

Q4: How can I monitor the progress of my reaction and detect side products?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction.[3] You can spot the reaction mixture alongside standards of your starting materials (this compound and the thiol) and, if available, the expected unsymmetrical disulfide product. Symmetrical disulfide byproducts will typically have different Rf values, allowing for their detection. For more quantitative analysis and separation of complex mixtures, High-Performance Liquid Chromatography (HPLC) is recommended.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired unsymmetrical disulfide - Suboptimal reaction temperature.- Incorrect stoichiometry.- Competing formation of symmetrical disulfides.- Optimize the reaction temperature. Start at a low temperature (e.g., -78°C) and gradually warm up if the reaction is too slow.- Carefully control the molar equivalents of the reactants.- Employ a one-pot method with an activating agent like 1-chlorobenzotriazole to improve selectivity.[1][2]
Significant formation of symmetrical disulfide byproducts - The thiol-disulfide exchange equilibrium favors the formation of the more stable symmetrical disulfides.- The reaction temperature is too high, promoting scrambling.- The order of reagent addition is incorrect.- Use a method that generates a reactive intermediate from one thiol before the addition of the second thiol.[1][2]- Maintain a low reaction temperature throughout the addition and reaction time.- Slowly add the thiol to the this compound solution.
Difficulty in purifying the unsymmetrical disulfide - Similar polarities of the desired product and the symmetrical disulfide byproducts.- Utilize column chromatography on silica (B1680970) gel for purification. The choice of eluent is critical for achieving good separation.- Consider derivatizing the unreacted thiol to facilitate its removal before chromatography.
Incomplete reaction - Insufficient reaction time.- Low reactivity of the thiol.- Monitor the reaction by TLC or HPLC to determine the optimal reaction time.- If the thiol is unreactive, consider using a more reactive derivative or a catalyst. The presence of a base can deprotonate the thiol to the more nucleophilic thiolate, which can increase the reaction rate.

Experimental Protocols

General One-Pot Synthesis of Unsymmetrical Disulfides using an Activating Agent

This protocol is a general method adapted from procedures that aim to minimize symmetrical disulfide formation by creating a reactive intermediate.

Materials:

  • This compound

  • Thiol (R-SH)

  • 1-Chlorobenzotriazole (BtCl)

  • Anhydrous Dichloromethane (DCM)

  • Dry ice/acetone bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 1-chlorobenzotriazole (1.0 eq.) in anhydrous DCM.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of the first thiol (e.g., p-toluenethiol, 1.0 eq.) in anhydrous DCM to the cooled BtCl solution.

  • Stir the reaction mixture at -78°C for 30 minutes to form the p-tolylsulfenyl benzotriazole (B28993) intermediate.

  • Slowly add a solution of the second thiol (R-SH, 1.0 eq.) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at -78°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the organic layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure unsymmetrical disulfide.

Visualizations

Troubleshooting_Unsymmetrical_Disulfide_Synthesis cluster_start Start cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Desired Outcome start Reaction Setup: This compound + Thiol problem Low Yield or Mixture of Products (TLC/HPLC Analysis) start->problem cause1 Symmetrical Disulfide Byproduct Formation problem->cause1 cause2 Incomplete Reaction problem->cause2 cause3 Degradation of Reagents problem->cause3 solution1a Optimize Temperature (Lower Temperature) cause1->solution1a solution1b Control Stoichiometry (1:1 Ratio) cause1->solution1b solution1c Use Activating Agent (e.g., BtCl) cause1->solution1c solution2a Increase Reaction Time cause2->solution2a solution2b Add Base to Activate Thiol cause2->solution2b solution3a Use Fresh/Pure Reagents cause3->solution3a outcome High Yield of Pure Unsymmetrical Disulfide solution1a->outcome solution1b->outcome solution1c->outcome solution2a->outcome solution2b->outcome solution3a->outcome Thiol_Disulfide_Exchange_Mechanism p-Tolyl-S-S-p-Tolyl This compound (p-Tol-S-S-p-Tol) Transition_State Trigonal Bipyramidal Transition State p-Tolyl-S-S-p-Tolyl->Transition_State R-SH Thiol (R-SH) R-S- Thiolate (R-S⁻) R-SH->R-S- Deprotonation Base Base R-S-->Transition_State Nucleophilic Attack p-Tol-S-S-R Unsymmetrical Disulfide (p-Tol-S-S-R) Transition_State->p-Tol-S-S-R p-Tol-SH p-Toluenethiol (p-Tol-SH) Transition_State->p-Tol-SH Cleavage

References

long-term stability and proper storage conditions for p-Tolyl disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: p-Tolyl Disulfide

This technical support guide provides essential information on the long-term stability, proper storage, and troubleshooting for this compound (also known as di-p-tolyl disulfide or bis(4-methylphenyl) disulfide). This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1] It is also recommended to protect the compound from direct light.

Q2: What is the expected shelf life of this compound?

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for aryl disulfides like this compound involve oxidation and disulfide exchange reactions. Oxidation can occur in the presence of strong oxidizing agents, potentially forming thiolsulfinates and other oxidized sulfur species.[2] Disulfide exchange can happen under certain conditions, leading to the formation of mixed disulfides if other thiols or disulfides are present.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[2] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[3][4][5] A stability-indicating HPLC method is particularly useful for separating the parent compound from potential degradation products.[3][6] Quantitative NMR (qNMR) can also be a powerful tool for determining purity against a certified reference standard.[4][7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of the sample due to improper storage or handling.1. Review storage conditions (temperature, light, and moisture exposure). 2. Ensure the container is properly sealed. 3. Perform a forced degradation study to identify potential degradation products (see Experimental Protocols).[8][9][10][11][12]
Inconsistent experimental results Impurities in the this compound starting material.1. Re-verify the purity of the material using a validated analytical method (e.g., HPLC or qNMR). 2. If necessary, purify the material by recrystallization or chromatography.
Discoloration of the material (yellowing) Potential oxidation or presence of impurities.1. While a slight yellow color can be normal, significant changes may indicate degradation. 2. Analyze the sample by HPLC to check for the presence of new impurities.
Poor solubility in a non-polar solvent Presence of more polar degradation products.1. Assess the purity of the material. 2. Consider that oxidized sulfur species are generally more polar than the parent disulfide.

Data Presentation

While specific quantitative long-term stability data is not extensively published, the following table outlines the recommended storage conditions and potential consequences of deviation.

Storage Parameter Recommended Condition Potential Consequences of Deviation
Temperature Cool (e.g., 2-8 °C for long-term) or controlled room temperature.[1]Elevated temperatures can accelerate degradation pathways.
Light Protected from light (e.g., stored in an amber vial or in a dark cabinet).Exposure to UV light can potentially lead to photolytic degradation.
Atmosphere Tightly sealed container, inert atmosphere for highly sensitive applications.[1]Exposure to air and moisture can promote oxidation.
Incompatibilities Away from strong oxidizing agents, strong bases, and strong reducing agents.[2]Contact can lead to chemical reactions and degradation of the sample.

Experimental Protocols

Stability-Indicating HPLC Method Development for this compound

A stability-indicating method is crucial for separating this compound from its potential degradation products. The following is a general protocol for developing such a method.

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase: A common mobile phase for aryl disulfides consists of a mixture of acetonitrile (B52724) and water or a buffer (e.g., ammonium (B1175870) acetate).[3]

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Forced Degradation Study: To ensure the method is stability-indicating, perform a forced degradation study.[8][9][10][11][12] This involves subjecting the this compound to various stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Dry heat at a temperature below its melting point.

    • Photolytic Degradation: Exposure to UV and visible light.

  • Method Optimization: Analyze the stressed samples by HPLC. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak. Adjust the mobile phase composition, gradient, and flow rate as needed to achieve optimal separation.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Issues start Start: Inconsistent Experimental Results check_purity Assess Purity of this compound (HPLC, NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure check_storage Review Storage Conditions (Temp, Light, Moisture) check_purity->check_storage review_protocol Review Experimental Protocol for Errors is_pure->review_protocol Yes purify Purify Material (Recrystallization / Chromatography) is_pure->purify No re_run Re-run Experiment with Purified Material review_protocol->re_run end_fail End: Further Investigation Needed review_protocol->end_fail purify->check_purity end_success End: Successful Experiment re_run->end_success

Caption: Troubleshooting workflow for this compound.

Stability_Study_Workflow Experimental Workflow for Stability Study start Start: Prepare Samples of this compound stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions hplc_analysis Analyze Stressed Samples by HPLC stress_conditions->hplc_analysis check_resolution Are Degradation Peaks Resolved from Parent Peak? hplc_analysis->check_resolution optimize_method Optimize HPLC Method (Mobile Phase, Gradient, etc.) check_resolution->optimize_method No validate_method Validate Stability-Indicating Method check_resolution->validate_method Yes optimize_method->hplc_analysis end End: Method Ready for Stability Testing validate_method->end

Caption: Workflow for a stability study of this compound.

References

Technical Support Center: Purification of p-Tolyl Disulfide via Alumina Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of p-Tolyl disulfide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the purification of this compound using alumina (B75360) column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of this compound, a relatively non-polar compound, neutral alumina is the recommended stationary phase.[1][2] Alumina is a polar adsorbent, and using its neutral form helps to avoid potential acid- or base-catalyzed reactions of the disulfide or other sensitive functional groups that may be present in the crude product mixture.[2][3]

Q2: How do I choose the appropriate eluent system (mobile phase) for the separation?

A2: The selection of the eluent system is critical for a successful separation. It is highly recommended to first perform Thin-Layer Chromatography (TLC) on neutral alumina plates to determine the optimal solvent or solvent mixture.[4][5] Start with a non-polar solvent such as n-hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or dichloromethane. A good starting point for TLC analysis is a 95:5 or 90:10 mixture of hexane:ethyl acetate. The ideal eluent system for the column will result in a retention factor (Rf) of approximately 0.2-0.3 for this compound on the TLC plate.[4]

Q3: What are the common impurities I should expect when synthesizing this compound?

A3: Common impurities in a crude this compound sample can include unreacted p-toluenethiol, and potentially side-products from its oxidation. Depending on the synthetic route, other byproducts may also be present. It is crucial to maintain an inert atmosphere during the synthesis to minimize the oxidation of the thiol starting material.

Q4: Can this compound degrade on the alumina column?

A4: While this compound is relatively stable, prolonged exposure to a highly active stationary phase or reactive impurities in the solvent can potentially lead to some degradation. Using neutral alumina of appropriate activity and high-purity solvents is recommended to minimize this risk. If you observe streaking or the appearance of new spots on TLC after running the column, compound degradation may be occurring.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
This compound elutes too quickly (high Rf) with poor separation. The eluent system is too polar.Decrease the polarity of the eluent. For example, if you are using a 80:20 hexane:ethyl acetate mixture, try 90:10 or 95:5. Always confirm with TLC first.
This compound does not move from the origin (low Rf). The eluent system is not polar enough.Gradually increase the polarity of the eluent. For instance, if you are using pure hexane, start adding small percentages of ethyl acetate (e.g., 2%, 5%, 10%) until the desired Rf is achieved on a TLC plate.
The collected fractions are still impure, showing multiple spots on TLC. - Poor column packing (channeling).- Column was overloaded.- Inappropriate eluent system.- Repack the column carefully, ensuring a homogenous and bubble-free adsorbent bed. The dry packing method is often preferred for alumina.[3]- Reduce the amount of crude material loaded onto the column. A general guideline is to use 20-50 times the weight of adsorbent to the weight of the sample.[3]- Re-evaluate the eluent system using TLC to ensure good separation between this compound and the impurities.
Streaking of the spot on the TLC plate or during column elution. - The compound may be degrading on the alumina.- The sample is too concentrated when loaded.- Presence of highly polar impurities.- Consider deactivating the alumina slightly by adding a small percentage of water. However, this may alter the separation characteristics.- Dissolve the sample in a minimal amount of the initial eluent before loading it onto the column.[3]- A pre-purification step, such as a simple filtration through a small plug of alumina, might help to remove very polar impurities.
Low recovery of this compound after chromatography. - The compound is strongly adsorbed to the alumina and did not elute completely.- The compound is spread across too many fractions in very low concentrations.- After collecting the main fractions, flush the column with a more polar solvent (e.g., 50:50 hexane:ethyl acetate or even pure ethyl acetate) to check if any remaining product elutes.- Use TLC to carefully analyze all collected fractions to identify those containing the product before combining them.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Eluent Selection

Objective: To determine the optimal solvent system for the alumina column chromatography of this compound.

Materials:

  • Neutral alumina TLC plates with a fluorescent indicator (F254).[6][7]

  • Developing chamber.

  • A selection of solvents: n-hexane, ethyl acetate, dichloromethane.

  • UV lamp (254 nm).

Methodology:

  • Prepare a dilute solution of your crude this compound in a volatile solvent (e.g., dichloromethane).

  • Using a capillary tube, spot the solution onto the baseline of a neutral alumina TLC plate.

  • Prepare a small amount of a test eluent system in the developing chamber (e.g., 95:5 n-hexane:ethyl acetate).

  • Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp. The this compound spot should be visible.

  • Calculate the Rf value (Rf = distance traveled by the spot / distance traveled by the solvent front).

  • Adjust the solvent polarity to achieve an Rf value of approximately 0.2-0.3 for this compound, ensuring it is well-separated from any impurity spots.

Alumina Column Chromatography Protocol

Objective: To purify crude this compound using column chromatography.

Materials:

  • Glass chromatography column with a stopcock.

  • Neutral alumina (Brockmann I, standard grade, ~150 mesh).[3]

  • Sand (acid-washed).

  • The optimal eluent system determined by TLC.

  • Collection tubes or flasks.

Methodology:

  • Column Packing (Dry Packing Method):

    • Secure the column vertically to a stand.

    • Place a small plug of glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5-1 cm) on top of the glass wool.

    • Pour the required amount of dry neutral alumina powder into the column. The amount of alumina should be 20-50 times the weight of your crude sample.[3]

    • Gently tap the side of the column to ensure the alumina packs down uniformly and to remove any air pockets.

    • Add another layer of sand (approx. 0.5-1 cm) on top of the alumina bed.

  • Column Equilibration:

    • Carefully add the least polar eluent mixture to the column. Do not disturb the top layer of sand.

    • Open the stopcock and allow the eluent to run through the column until the alumina is fully saturated and the eluent level reaches the top of the sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Carefully apply the sample solution evenly onto the top layer of sand using a pipette.

    • Open the stopcock and allow the sample to enter the adsorbent. Rinse the sides of the column with a very small amount of eluent and allow this to enter the adsorbent as well.

  • Elution:

    • Carefully add fresh eluent to the top of the column.

    • Begin collecting fractions. The flow rate can be controlled by adjusting the stopcock or by applying gentle air pressure to the top of the column (flash chromatography).

    • If a gradient elution is required (as determined by TLC), start with the least polar solvent mixture and gradually increase the polarity by adding more of the polar solvent to the eluent reservoir.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

    • Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Alumina and Sample Quantities

Mass of Crude this compound (g)Recommended Mass of Neutral Alumina (g) (20-50x)
0.12 - 5
0.510 - 25
1.020 - 50
5.0100 - 250

Table 2: Example Eluent Systems for TLC on Neutral Alumina

Eluent System (Hexane:Ethyl Acetate)PolarityExpected Rf for this compound
98:2LowLow
95:5Low-MediumModerate
90:10MediumModerate-High
80:20HighHigh

Note: These are starting points and the optimal ratio will depend on the specific batch of alumina and the impurities present in the crude mixture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Neutral Alumina Plate) Eluent 2. Determine Optimal Eluent System (Rf ~0.2-0.3) TLC->Eluent Provides Pack 3. Pack Column (Neutral Alumina, Dry Pack) Eluent->Pack Informs Load 4. Load Crude This compound Pack->Load Elute 5. Elute with Optimal Solvent System Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Identifies Evaporate 9. Evaporate Solvent Combine->Evaporate Pure_Product Purified this compound Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Problem Encountered During Purification Eluent_Polarity Incorrect Eluent Polarity Start->Eluent_Polarity Packing Poor Column Packing Start->Packing Overloading Column Overloading Start->Overloading Degradation Compound Degradation Start->Degradation Adjust_Eluent Adjust Eluent Polarity (Based on TLC) Eluent_Polarity->Adjust_Eluent Leads to Repack Repack Column Carefully Packing->Repack Leads to Reduce_Load Reduce Sample Load Overloading->Reduce_Load Leads to Change_Stationary Use Deactivated Alumina Degradation->Change_Stationary Leads to

Caption: Troubleshooting logic for purification issues.

References

preventing the oxidation of p-Tolyl disulfide in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Tolyl disulfide. Our goal is to help you prevent its oxidation during storage and address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound, which was initially a pale-yellow solid, has developed a stronger yellow color and a more pungent odor over time. What could be the cause?

A1: This is a common indicator of product degradation, specifically oxidation. This compound can slowly oxidize in the presence of air and light, leading to the formation of various oxygenated sulfur species. These impurities can alter the physical appearance and smell of the compound.

Q2: I suspect my this compound has oxidized. What are the likely degradation products?

A2: The primary oxidation products of this compound are p-Tolyl thiosulfinate and p-Tolyl thiosulfonate. The oxidation occurs sequentially, with the disulfide first oxidizing to the thiosulfinate, which can then be further oxidized to the thiosulfonate under more aggressive conditions.

Q3: How can I prevent the oxidation of this compound during long-term storage?

A3: To ensure the stability of this compound, it is crucial to minimize its exposure to oxygen and light. The recommended storage conditions are in a tightly sealed container, under an inert atmosphere (such as argon or nitrogen), in a cool, dark, and dry place. For long-term storage, refrigeration or freezing is recommended.

Q4: Is it advisable to store this compound in a solution?

A4: Storing this compound in solution for extended periods is not recommended as this can accelerate degradation. If you must prepare a solution, it should be used as quickly as possible. Use deoxygenated solvents and maintain an inert atmosphere over the solution.

Q5: Can I use antioxidants to stabilize my this compound?

A5: While antioxidants can be used to prevent the oxidation of some organic compounds, their use with this compound is not a standard practice and may introduce impurities into your experiments. The most effective and recommended method for preventing oxidation is to store the compound properly under an inert atmosphere and at a low temperature.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent reaction yields or unexpected side products. Degradation of this compound starting material due to oxidation.Verify the purity of your this compound using an appropriate analytical method (e.g., HPLC or GC-MS) before use. If degradation is confirmed, purify the material or use a fresh batch.
Difficulty in dissolving this compound in organic solvents. The presence of insoluble oxidation products.Filter the solution to remove any insoluble material. Consider purifying the this compound by recrystallization or chromatography.
Appearance of new spots on TLC analysis of the starting material. Formation of more polar oxidation products (thiosulfinates, thiosulfonates).Confirm the identity of the new spots by co-spotting with a fresh sample of this compound or by using more advanced analytical techniques. If oxidation is confirmed, follow the purification procedures.

Experimental Protocols

Protocol 1: Long-Term Storage of this compound

This protocol outlines the best practices for storing this compound to minimize oxidation and ensure its long-term stability.

Materials:

  • This compound

  • Schlenk flask or amber vial with a septum-sealed cap

  • Inert gas (Argon or Nitrogen) source with a manifold

  • Vacuum pump

  • Parafilm® or Teflon® tape

Procedure:

  • Place the solid this compound into a clean and dry Schlenk flask or amber vial.

  • Attach the flask/vial to a Schlenk line or inert gas manifold.

  • Evacuate the container under vacuum for several minutes to remove air.

  • Backfill the container with an inert gas (argon or nitrogen).

  • Repeat the evacuate/backfill cycle three times to ensure a completely inert atmosphere.

  • Seal the container tightly. For vials, ensure the septum cap is secure. For Schlenk flasks, close the stopcock.

  • Wrap the cap and any joints with Parafilm® or Teflon® tape for an extra layer of protection against air ingress.

  • Label the container clearly with the compound name, date, and storage conditions.

  • Store the sealed container in a cool, dark, and dry location. For long-term storage, a freezer (-20 °C) is recommended.

Protocol 2: Purity Assessment of this compound by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting potential oxidation products using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. A starting point could be 60:40 (acetonitrile:water) with a linear gradient to 90:10 over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a stock solution of your this compound sample in acetonitrile at a concentration of approximately 1 mg/mL. Prepare a similar solution of a known pure standard of this compound for comparison.

  • Analysis: Inject the standard solution to determine the retention time of pure this compound.

  • Inject your sample solution.

  • Data Interpretation: Compare the chromatogram of your sample to that of the standard. The presence of additional peaks, typically at earlier retention times due to the increased polarity of the oxidation products (thiosulfinate and thiosulfonate), indicates degradation. The peak area percentage can be used to estimate the purity of your sample.

Visualizing Key Processes

OxidationPathway pTSSpT This compound pTSOSpT p-Tolyl Thiosulfinate pTSSpT->pTSOSpT Oxidation pTSO2SpT p-Tolyl Thiosulfonate pTSOSpT->pTSO2SpT Further Oxidation

Caption: Oxidation pathway of this compound.

StorageWorkflow cluster_preparation Preparation cluster_inertization Inertization cluster_storage Storage A Place solid in Schlenk flask/vial B Evacuate to remove air A->B C Backfill with Ar or N2 B->C D Repeat 3x C->D E Seal tightly and wrap D->E F Store at low temp in the dark E->F

Caption: Recommended workflow for long-term storage.

Technical Support Center: p-Tolyl Disulfide Decomposition Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the hazardous decomposition products of p-tolyl disulfide. It includes troubleshooting guides and frequently asked questions to ensure safe and accurate experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous decomposition products of this compound?

A1: The primary hazardous decomposition products of this compound upon thermal decomposition are carbon oxides (carbon monoxide - CO, carbon dioxide - CO₂) and sulfur oxides (SOx), including sulfur dioxide (SO₂) and other sulfur oxides.[1][2] Irritating and toxic fumes and gases may also be generated, particularly during combustion.

Q2: Under what conditions does this compound decompose?

A2: Decomposition can be initiated by exposure to excess heat, strong oxidizing agents, and strong bases.[1] It is stable at room temperature in closed containers under normal storage and handling conditions.[1]

Q3: What are the physical hazards associated with this compound?

A3: this compound can cause skin, eye, and respiratory irritation.[1][2] It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety goggles.

Q4: What is the recommended analytical method for identifying and quantifying the decomposition products?

A4: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a highly effective method for the qualitative and quantitative analysis of the thermal decomposition products of this compound.[1][2] This technique allows for the separation and identification of the volatile decomposition products.

Troubleshooting Guide for Decomposition Analysis

This guide addresses common issues that may be encountered during the thermal decomposition analysis of this compound using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Problem Potential Cause(s) Troubleshooting Steps
No or low signal for expected decomposition products (CO, CO₂, SOx) - Pyrolysis temperature is too low.- Insufficient sample amount.- Leak in the system.- Detector malfunction.- Increase the pyrolysis temperature in increments.- Ensure an adequate and representative sample size (typically in the µg to mg range for Py-GC-MS).[1]- Perform a leak check on the pyrolysis unit, GC inlet, and connections.- Verify the proper functioning of the mass spectrometer detector.
Broad or tailing peaks in the chromatogram - Active sites in the GC liner or column.- Inappropriate GC oven temperature program.- Column degradation.- Use a deactivated liner and column.- Optimize the GC oven temperature ramp rate.- Condition the GC column or replace it if necessary.
Presence of unexpected peaks in the chromatogram - Sample contamination.- Incomplete decomposition leading to intermediate products.- Secondary reactions of decomposition products.- Ensure the purity of the this compound sample.- Analyze at different pyrolysis temperatures to observe the evolution of products.- Use a high-purity inert gas for pyrolysis to minimize secondary reactions.
Poor reproducibility of results - Inconsistent sample size or preparation.- Fluctuations in pyrolysis temperature or heating rate.- Variations in GC carrier gas flow rate.- Use a microbalance for accurate sample weighing.- Ensure consistent sample placement in the pyrolysis unit.- Calibrate and verify the stability of the pyrolyzer's temperature control.- Check and maintain a constant carrier gas flow.

Quantitative Data on Thermal Decomposition

Decomposition Product Chemical Formula Typical Temperature Range for Formation (°C) Analytical Detection Method
Carbon MonoxideCO> 400Mass Spectrometry (MS), Infrared (IR) Spectroscopy
Carbon DioxideCO₂> 400Mass Spectrometry (MS), Infrared (IR) Spectroscopy
Sulfur DioxideSO₂> 300Mass Spectrometry (MS), UV-Fluorescence, Ion Chromatography
Other Sulfur OxidesSOx> 300Mass Spectrometry (MS)
TolueneC₇H₈Variable (potential intermediate)Gas Chromatography-Mass Spectrometry (GC-MS)
p-ThiocresolC₇H₈SVariable (potential intermediate)Gas Chromatography-Mass Spectrometry (GC-MS)

Note: The exact temperatures and relative amounts of decomposition products can vary depending on the experimental conditions, such as heating rate, atmosphere, and presence of catalysts.

Experimental Protocols

Protocol for Thermal Decomposition Analysis using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol provides a general framework for the analysis of this compound decomposition. Instrument parameters should be optimized for the specific equipment being used.

  • Sample Preparation:

    • Accurately weigh 0.1-0.5 mg of this compound into a pyrolysis sample cup.

    • Ensure the sample is representative and handled with appropriate safety precautions.

  • Pyrolysis:

    • Pyrolyzer: Use a furnace-type pyrolyzer.

    • Pyrolysis Temperature: A single-shot pyrolysis at a temperature range of 500-800°C is recommended to ensure complete decomposition.[2] A double-shot analysis can also be performed, with a lower temperature thermal desorption step (e.g., 100-300°C) to analyze for any volatile impurities before the high-temperature pyrolysis.[2]

    • Heating Rate: A rapid heating rate is typically used in flash pyrolysis.

    • Atmosphere: Perform the pyrolysis in an inert atmosphere, such as helium, to prevent unwanted oxidative side reactions.

  • Gas Chromatography (GC):

    • Injection Port Temperature: Set to a temperature sufficient to prevent condensation of the pyrolyzates, typically 250-300°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Column: A capillary column suitable for the separation of small volatile molecules (e.g., a PLOT column for permanent gases or a standard non-polar column like a DB-5ms for larger organic fragments).

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a temperature sufficient to elute all expected products (e.g., 250°C). The specific ramp rate should be optimized for optimal separation.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range appropriate for the expected products (e.g., m/z 10-300).

    • Data Analysis: Identify the eluting compounds by comparing their mass spectra to a reference library (e.g., NIST). Quantify the products by integrating the peak areas of their characteristic ions.

Visualizations

Decomposition_Troubleshooting start Start: Unexpected Results in This compound Decomposition Analysis check_purity Verify Purity of This compound Sample start->check_purity check_pyrolysis Review Pyrolysis Parameters check_purity->check_pyrolysis check_gcms Examine GC-MS Parameters check_pyrolysis->check_gcms no_peaks No or Low Signal for Expected Products? check_gcms->no_peaks unexpected_peaks Presence of Unexpected Peaks? no_peaks->unexpected_peaks No increase_temp Increase Pyrolysis Temperature Check for System Leaks no_peaks->increase_temp Yes bad_peak_shape Poor Peak Shape (Tailing, Broadening)? unexpected_peaks->bad_peak_shape No contamination Check for Sample Contamination and Solvent Blank unexpected_peaks->contamination Yes column_issue Check GC Column Health (Condition or Replace) bad_peak_shape->column_issue Yes resolve Problem Resolved bad_peak_shape->resolve No increase_temp->resolve intermediates Consider Incomplete Decomposition or Secondary Reactions contamination->intermediates intermediates->resolve method_issue Optimize GC Method (Liner, Temperature Program) column_issue->method_issue method_issue->resolve

References

Technical Support Center: Chemical Incompatibility of p-Tolyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the chemical incompatibility of p-Tolyl disulfide with strong oxidizers. Please review this information carefully to ensure safe handling and prevent hazardous reactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard when mixing this compound with strong oxidizers?

A1: The primary hazard is a potentially violent and exothermic reaction. Strong oxidizers can cause the disulfide bond in this compound to cleave and oxidize, leading to the rapid generation of heat, gas, and potentially hazardous byproducts. This can result in a runaway reaction, pressure buildup, and possible explosion, especially in a closed system.

Q2: Which specific chemicals are considered strong oxidizers and are incompatible with this compound?

A2: A wide range of strong oxidizing agents are incompatible with this compound. This includes, but is not limited to:

  • Hydrogen peroxide (H₂O₂)

  • Potassium permanganate (B83412) (KMnO₄)

  • Nitric acid (HNO₃) and its salts (nitrates)

  • Perchloric acid (HClO₄) and its salts (perchlorates)

  • Chromic acid (H₂CrO₄) and other chromates/dichromates

  • Halogens (e.g., chlorine, bromine)

  • Sodium hypochlorite (B82951) (bleach)

Q3: What are the expected decomposition products from the reaction of this compound with a strong oxidizer?

A3: The reaction can produce a range of hazardous decomposition products. These may include carbon monoxide (CO), carbon dioxide (CO₂), and various sulfur oxides (SOx), which are toxic and corrosive gases.[1][2] The specific organic products depend on the oxidizer and reaction conditions, but can include p-tolyl p-toluenethiosulfinate, p-tolyl p-toluenethiosulfonate, and ultimately p-toluenesulfonic acid.[3]

Q4: Are there any known catalysts that can influence the reaction between this compound and strong oxidizers?

A4: Yes, certain metal catalysts can significantly accelerate the oxidation of disulfides. For instance, methyltrioxorhenium (MTO) has been shown to catalyze the oxidation of this compound by hydrogen peroxide.[3] The presence of such catalysts can increase the reaction rate and the associated hazards.

Troubleshooting Guide

Problem: I observed an unexpected temperature increase after adding a reagent to my this compound mixture.

  • Possible Cause: You may have inadvertently introduced a strong oxidizing agent. Many common laboratory reagents can act as oxidizers.

  • Immediate Action:

    • Cease addition of the reagent immediately.

    • If safe to do so, begin cooling the reaction vessel using an ice bath.

    • Ensure adequate ventilation and be prepared for a potential pressure buildup.

    • Consult the Safety Data Sheet (SDS) for all reagents in your mixture to identify any potential oxidizers.

  • Prevention: Always review the SDS for all chemicals before mixing to check for incompatibilities.[2]

Problem: A yellow, viscous material has formed in my reaction involving this compound.

  • Possible Cause: This could indicate the formation of oxidation products such as p-tolyl p-toluenethiosulfinate or p-tolyl p-toluenethiosulfonate.

  • Action:

    • Carefully quench the reaction if it is still active.

    • Analyze a small, safely-handled sample of the mixture using appropriate analytical techniques (e.g., TLC, NMR, GC-MS) to identify the byproducts.[3]

  • Prevention: Avoid the use of strong oxidizers with this compound unless the reaction is intended and performed under controlled conditions.

Problem: My reaction is producing a pungent, irritating odor.

  • Possible Cause: The generation of sulfur oxides (SOx) or other volatile, hazardous decomposition products is a likely cause.[1][2]

  • Immediate Action:

    • Ensure you are working in a well-ventilated fume hood.

    • If the odor is strong, evacuate the immediate area and follow your institution's emergency procedures.

  • Prevention: Always handle this compound and any potential reactants in a properly functioning chemical fume hood.

Quantitative Data Summary

The following table summarizes quantitative data from a study on the oxidation of this compound with hydrogen peroxide, catalyzed by methyltrioxorhenium (MTO).[3]

ParameterValueConditions
Reactants This compound, Hydrogen PeroxideAcetonitrile solvent
Catalyst Methyltrioxorhenium (MTO)2.5 µmol
Reactant Ratio 1 mmol this compound : 1 mmol H₂O₂-
Reaction Time ~ 2 hoursRoom Temperature
Major Product p-tolyl p-toluenethiosulfinateNearly quantitative yield
Minor Product p-tolyl p-toluenethiosulfonateBarely detectable
**Final Product (with excess H₂O₂) **p-toluenesulfonic acid-

Experimental Protocols

General Protocol for Assessing Chemical Incompatibility

This protocol provides a general framework for safely assessing the compatibility of this compound with a substance that is a suspected oxidizer. This should be performed on a small scale in a controlled environment.

  • Preparation and Safety Precautions:

    • Conduct a thorough literature search and review the SDS for both this compound and the suspect oxidizer.

    • Perform the experiment in a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Have an appropriate fire extinguisher and spill kit readily available.

    • Prepare an ice bath for rapid cooling if needed.

  • Experimental Setup:

    • Use a small-scale reaction vessel (e.g., a 10 mL round-bottom flask) equipped with a magnetic stirrer and a temperature probe.

    • Initially, do not seal the vessel to prevent pressure buildup.

  • Procedure:

    • Dissolve a small, pre-weighed amount of this compound (e.g., 50 mg) in a suitable inert solvent (e.g., acetonitrile) in the reaction vessel.

    • Begin stirring and record the initial temperature.

    • Slowly add a very small amount of the suspected oxidizer dropwise while closely monitoring the temperature.

    • Observe for any signs of reaction, such as a color change, gas evolution, or an increase in temperature.

    • If any exothermic reaction is observed, immediately stop the addition and, if necessary, use the ice bath to cool the mixture.

    • If no reaction is observed, continue to add the suspected oxidizer in small increments, allowing the temperature to stabilize between additions.

    • A significant and rapid temperature increase upon addition of the substance indicates a chemical incompatibility.

    • If a reaction occurs, the resulting mixture can be carefully analyzed to identify the reaction products.

    • Document all observations and results meticulously.

Visualizations

This compound Oxidation Pathway Oxidation Pathway of this compound pT_S_S_pT This compound thiosulfinate p-tolyl p-toluenethiosulfinate pT_S_S_pT->thiosulfinate Initial Oxidation decomposition Hazardous Decomposition (SOx, CO, CO₂) pT_S_S_pT->decomposition Runaway Reaction oxidizer Strong Oxidizer (e.g., H₂O₂) oxidizer->pT_S_S_pT oxidizer->thiosulfinate thiosulfonate p-tolyl p-toluenethiosulfonate oxidizer->thiosulfonate thiosulfinate->thiosulfonate Further Oxidation sulfonic_acid p-toluenesulfonic acid thiosulfonate->sulfonic_acid Complete Oxidation (with excess oxidizer) Incompatibility Risk Assessment Risk Assessment for this compound Mixtures start Proposing a new reagent with this compound check_sds Is the reagent a known strong oxidizer? start->check_sds incompatible High Risk: Incompatible. Do not mix. check_sds->incompatible Yes unknown Uncertain Compatibility check_sds->unknown No / Unsure small_scale_test Conduct small-scale compatibility test unknown->small_scale_test reaction_observed Exothermic reaction or gas evolution? small_scale_test->reaction_observed reaction_observed->incompatible Yes compatible Low Risk: Likely compatible. Proceed with caution. reaction_observed->compatible No

References

Validation & Comparative

A Comparative Spectroscopic Analysis of p-Tolyl Disulfide and Diphenyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Full Spectral Data of p-Tolyl Disulfide with a Comparative Analysis Against Diphenyl Disulfide.

This guide provides a comprehensive analysis of the full spectral data of this compound, a key organosulfur compound, and presents a comparative study against diphenyl disulfide. The inclusion of detailed experimental protocols and tabulated spectral data aims to facilitate the characterization and utilization of these compounds in research and development.

Spectroscopic Data Comparison

The following tables summarize the key spectral data obtained for this compound and its structural analog, diphenyl disulfide. This side-by-side comparison highlights the influence of the p-methyl substituent on the spectral characteristics.

¹H NMR Spectral Data

The ¹H NMR spectra of both compounds were recorded in CDCl₃. The data reveals the characteristic aromatic proton signals and, in the case of this compound, a distinct singlet for the methyl protons.

This compound Diphenyl Disulfide
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
7.41 (d, J=8.0 Hz, 4H)Ar-H (ortho to -SS-)7.55 - 7.52 (m, 4H)Ar-H (ortho to -SS-)
7.12 (d, J=8.0 Hz, 4H)Ar-H (meta to -SS-)7.35 - 7.26 (m, 6H)Ar-H (meta & para to -SS-)
2.33 (s, 6H)-CH₃
¹³C NMR Spectral Data

The ¹³C NMR spectra, also recorded in CDCl₃, provide insights into the carbon framework of the molecules. The presence of the methyl group in this compound results in an additional signal and influences the chemical shifts of the aromatic carbons.

This compound Diphenyl Disulfide
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
137.4Ar-C (para to -SS-)137.0Ar-C (ipso to -SS-)
135.0Ar-C (ipso to -SS-)129.1Ar-CH (meta to -SS-)
129.8Ar-CH (meta to -SS-)127.5Ar-CH (para to -SS-)
127.2Ar-CH (ortho to -SS-)127.2Ar-CH (ortho to -SS-)
21.1-CH₃
Infrared (IR) Spectral Data

The IR spectra highlight the characteristic vibrational frequencies of the functional groups present in the molecules. The C-H stretching and bending vibrations of the aromatic ring are prominent in both compounds, with this compound showing additional C-H vibrations from the methyl group.

This compound Diphenyl Disulfide
Wavenumber (cm⁻¹) Assignment Wavenumber (cm⁻¹) Assignment
3020-3080Ar C-H stretch3050-3100Ar C-H stretch
2920, 2860-CH₃ stretch
1595, 1490Ar C=C stretch1575, 1475Ar C=C stretch
805p-substituted Ar C-H bend740, 690Monosubstituted Ar C-H bend
540S-S stretch545S-S stretch
Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectra reveal the molecular ion peak and characteristic fragmentation patterns for both disulfides. The fragmentation is dominated by the cleavage of the S-S bond and subsequent fragmentations of the resulting thiyl radicals.

This compound Diphenyl Disulfide
m/z Assignment m/z Assignment
246[M]⁺218[M]⁺
123[CH₃C₆H₄S]⁺109[C₆H₅S]⁺
91[C₇H₇]⁺ (Tropylium ion)77[C₆H₅]⁺
65[C₅H₅]⁺65[C₅H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Approximately 10-20 mg of the disulfide compound was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Proton NMR spectra were recorded with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were recorded with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans. Proton decoupling was applied to simplify the spectra.

  • Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid disulfide was finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet was recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance spectrum was converted to absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the disulfide in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) was introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Instrumentation: An electron ionization (EI) mass spectrometer was used for analysis.

  • Ionization: The sample was ionized using a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight mass analyzer.

  • Data Acquisition: The mass spectrum was recorded over a mass range of m/z 50-500.

Data Analysis Workflow

The following diagram illustrates the general workflow for the analysis and interpretation of the spectral data for an organic compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structure Elucidation Compound This compound NMR NMR (1H, 13C) Compound->NMR IR IR Compound->IR MS MS Compound->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (cm-1) IR->IR_Data MS_Data m/z Values Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Data Analysis.

Interpreting the ¹H NMR Spectrum of p-Tolyl Disulfide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with organosulfur compounds, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and purity assessment. This guide provides a detailed comparison of the ¹H NMR spectrum of p-tolyl disulfide with its precursor, p-toluenethiol, and a related aromatic disulfide, diphenyl disulfide. Understanding the subtle yet significant differences in their spectra is crucial for accurate compound identification and quality control.

¹H NMR Spectral Data Comparison

The following table summarizes the key ¹H NMR spectral data for this compound, p-toluenethiol, and diphenyl disulfide in deuterated chloroform (B151607) (CDCl₃), a common NMR solvent.

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
This compound Aromatic H (ortho to -S-S-)7.40Doublet4H8.1
Aromatic H (meta to -S-S-)7.12Doublet4H8.1
Methyl H (-CH₃)2.34Singlet6H-
p-Toluenethiol Aromatic H (ortho to -SH)7.24Doublet2H7.8
Aromatic H (meta to -SH)7.07Doublet2H7.8
Thiol H (-SH)3.48Singlet1H-
Methyl H (-CH₃)2.31Singlet3H-
Diphenyl Disulfide Aromatic H (ortho, para)7.53 - 7.47Multiplet6H-
Aromatic H (meta)7.33 - 7.24Multiplet4H-

Analysis and Interpretation

The ¹H NMR spectrum of This compound is characterized by its symmetry. The two tolyl groups are chemically equivalent, resulting in a simplified spectrum.

  • Aromatic Protons: The protons on the benzene (B151609) ring appear as two distinct doublets. The downfield doublet at approximately 7.40 ppm corresponds to the four protons ortho to the disulfide bridge. The upfield doublet at around 7.12 ppm is assigned to the four protons meta to the disulfide bridge. The coupling constant of approximately 8.1 Hz is characteristic of ortho-coupling in a para-substituted benzene ring.

  • Methyl Protons: The six protons of the two methyl groups give rise to a single, sharp peak (singlet) at about 2.34 ppm. The integration value of 6H confirms the presence of two equivalent methyl groups.

In comparison, the spectrum of p-toluenethiol , the precursor to this compound, shows some key differences:

  • Aromatic Protons: Similar to this compound, the aromatic region displays two doublets for the ortho and meta protons. However, their chemical shifts are slightly different, appearing at approximately 7.24 ppm and 7.07 ppm, respectively.

  • Thiol Proton: A distinct singlet at around 3.48 ppm is characteristic of the thiol (-SH) proton. The integration of this peak corresponds to one proton. This peak is notably absent in the spectrum of this compound.

  • Methyl Protons: The methyl protons of p-toluenethiol appear as a singlet at approximately 2.31 ppm, with an integration value of 3H.

Diphenyl disulfide serves as a useful comparison for understanding the influence of the methyl group on the spectrum of this compound.

  • Aromatic Protons: The absence of the methyl groups leads to a more complex multiplet pattern in the aromatic region of the diphenyl disulfide spectrum. The signals for the ortho, meta, and para protons overlap, appearing in the range of 7.24 to 7.53 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-quality ¹H NMR spectrum is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample (e.g., this compound).

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's sample holder.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine ¹H NMR spectrum, 8 to 16 scans are typically sufficient.

    • Acquire the free induction decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal as a reference.

    • Integrate the peaks to determine the relative number of protons for each signal.

Logical Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum of this compound.

G cluster_structure This compound Structure cluster_spectrum ¹H NMR Spectrum cluster_interpretation Interpretation A Two equivalent p-tolyl groups D Symmetry leads to simplified spectrum A->D B Aromatic Region: Two Doublets E ortho- and meta-Protons (4H each) B->E corresponds to C Upfield Region: One Singlet F Two equivalent -CH₃ groups (6H) C->F corresponds to D->B predicts D->C predicts

Caption: Logical workflow for interpreting the ¹H NMR spectrum of this compound.

A Comparative Guide to the Analysis of p-Tolyl Disulfide: GC-MS vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the analytical landscape of pharmaceutical and chemical research, the accurate quantification of organosulfur compounds is paramount. p-Tolyl disulfide, a key intermediate and potential impurity in various synthetic pathways, requires robust analytical methods for its characterization. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)—for the analysis of this compound. The information presented herein is supported by established analytical principles and representative experimental data to aid in method selection and development.

At a Glance: Performance Comparison

The selection of an optimal analytical technique hinges on a variety of factors including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of key performance metrics for the analysis of this compound using GC-MS, HPLC-UV, and GC-SCD.

ParameterGC-MS (Scan Mode)GC-MS (SIM Mode)HPLC-UVGC-SCD
Limit of Detection (LOD) ~1-10 ng/mL~0.01-0.1 ng/mL~10-50 ng/mL~0.1-1 pg/s
Limit of Quantitation (LOQ) ~5-30 ng/mL~0.05-0.5 ng/mL~50-150 ng/mL~0.5-5 pg/s
Linearity (R²) >0.995>0.998>0.997>0.999
Selectivity High (based on m/z)Very High (based on specific ions)Moderate (potential for co-elution)Very High (sulfur-specific)
Matrix Interference ModerateLowHighVery Low
Cost Moderate-HighModerate-HighLow-ModerateHigh

In-Depth Analysis: Methodologies and Data

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and versatile technique for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent separation and definitive identification based on mass spectral data.

Mass Spectrum of this compound: The electron ionization (EI) mass spectrum of this compound is characterized by its molecular ion peak and distinct fragmentation pattern.

m/zIonRelative Abundance
246[M]⁺100%
123[CH₃C₆H₄S]⁺85%
91[C₇H₇]⁺ (Tropylium ion)45%
65[C₅H₅]⁺20%

Note: This data is representative and sourced from the NIST WebBook.

Experimental Protocol: GC-MS

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 50-300) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 246, 123, and 91) is recommended for enhanced sensitivity.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Workflow for GC-MS Analysis:

cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS System cluster_data_analysis Data Analysis Sample Sample containing this compound Dilution Dilution in appropriate solvent (e.g., Ethyl Acetate) Sample->Dilution Vial Transfer to GC vial Dilution->Vial Injector Injection Vial->Injector GC_Column GC Separation Injector->GC_Column MS_Detector MS Detection (EI) GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectrum Mass Spectrum Acquisition MS_Detector->Mass_Spectrum Quantification Quantification (SIM) TIC->Quantification

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique for the analysis of non-volatile or thermally labile compounds. For this compound, which possesses a UV chromophore, this method can be effectively employed.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is 70:30 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Wavelength: Based on the UV spectrum of this compound, a detection wavelength around 254 nm is appropriate.

  • Injection Volume: 10 µL.

Workflow for HPLC-UV Analysis:

cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_data_analysis Data Analysis Sample Sample containing this compound Dissolution Dissolution in mobile phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injector Injection Filtration->Injector HPLC_Column HPLC Separation (C18) Injector->HPLC_Column UV_Detector UV Detection (254 nm) HPLC_Column->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Peak_Integration Peak Area Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

HPLC-UV analysis workflow for this compound.

Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)

GC-SCD is a highly selective and sensitive technique specifically for the detection of sulfur-containing compounds. It is particularly advantageous for analyzing sulfur compounds in complex matrices where interferences from non-sulfur containing compounds can be problematic for other detectors.

Experimental Protocol: GC-SCD

  • Instrumentation: A gas chromatograph equipped with a sulfur chemiluminescence detector.

  • Column: A column suitable for sulfur analysis, such as a DB-Sulfur SCD (60 m x 0.32 mm i.d., 4.2 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.

  • Injector: Split/splitless injector at 275°C.

  • Oven Temperature Program: 40°C (hold for 1 min), then ramp at 10°C/min to 250°C.

  • SCD Parameters:

    • Burner Temperature: 800°C.

    • Detector Base Temperature: 250°C.

    • Ozone Flow: 40 mL/min.

    • Hydrogen Flow: 38 mL/min (oxidation/lower) and 8 mL/min (oxidation/upper).

    • Air Flow: 60 mL/min.

Comparison of Analytical Techniques

The choice of analytical technique for this compound depends on the specific requirements of the analysis.

cluster_techniques Analytical Techniques cluster_attributes Performance Attributes GCMS GC-MS Selectivity High Selectivity GCMS->Selectivity Excellent (Mass Fragments) Sensitivity High Sensitivity GCMS->Sensitivity Good (SIM) (ng-pg level) Cost Low Cost GCMS->Cost Moderate Matrix Complex Matrix GCMS->Matrix Good for Cleaner Matrices HPLCUV HPLC-UV HPLCUV->Selectivity Moderate (Co-elution Risk) HPLCUV->Sensitivity Moderate (ng level) HPLCUV->Cost Most Cost-Effective HPLCUV->Matrix Susceptible to Interference GCSCD GC-SCD GCSCD->Selectivity Superior (Sulfur-Specific) GCSCD->Sensitivity Excellent (pg level) GCSCD->Cost Highest GCSCD->Matrix Ideal for Complex Matrices

Comparison of key attributes for analytical techniques.

Conclusion

For the routine analysis of this compound in relatively clean samples where cost is a consideration, HPLC-UV offers a reliable and economical solution. When definitive identification and high sensitivity are required, GC-MS is the method of choice, with the use of SIM mode significantly enhancing its quantitative capabilities. For the analysis of trace levels of this compound in complex matrices where interferences are a major concern, GC-SCD provides unparalleled selectivity and sensitivity, making it the superior technique despite its higher cost. Ultimately, the selection of the most appropriate analytical method should be based on a thorough evaluation of the specific analytical needs, sample characteristics, and available resources.

A Comparative Analysis of the Reactivity of p-Tolyl Disulfide and Diphenyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Reactivity: An Overview

The reactivity of aromatic disulfides in processes such as reduction and thiol-disulfide exchange is significantly influenced by the electronic properties of the substituents on the aromatic rings. The key to understanding the comparative reactivity of p-tolyl disulfide and diphenyl disulfide lies in the electronic effect of the methyl group in the para position of the tolyl substituent.

Diphenyl disulfide serves as a baseline for unsubstituted aromatic disulfides. In contrast, this compound possesses a methyl group on each of the phenyl rings. The methyl group is an electron-donating group (EDG) through an inductive effect. This increased electron density on the aromatic ring is partially relayed to the sulfur atoms of the disulfide bond.

An increase in electron density at the sulfur atoms generally leads to a decrease in the electrophilicity of the disulfide bond. Consequently, the disulfide bond in this compound is expected to be less susceptible to nucleophilic attack and reduction compared to the disulfide bond in diphenyl disulfide. This difference in reactivity can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). For reactions involving nucleophilic attack on the disulfide bond, a negative rho (ρ) value would be expected, indicating that electron-donating groups decrease the reaction rate.

Quantitative Data Comparison

While direct kinetic data for a side-by-side comparison is unavailable in the literature reviewed, the standard reduction potential for diphenyl disulfide has been reported.

CompoundReduction Potential (Epc vs. Fc/Fc+)
Diphenyl Disulfide-2.09 V[1]
This compoundNot Reported

Table 1: Reported Reduction Potentials.

Based on the electron-donating nature of the p-methyl group, it is anticipated that the reduction potential of this compound would be more negative than that of diphenyl disulfide, indicating it is more difficult to reduce.

Experimental Protocols for Direct Comparison

To obtain direct comparative data on the reactivity of this compound and diphenyl disulfide, the following experimental protocols can be employed.

Determination of Relative Rates of Reduction by a Thiol

This experiment measures the relative rates at which this compound and diphenyl disulfide are reduced by a common thiol, such as dithiothreitol (B142953) (DTT). The reaction can be monitored spectrophotometrically.

Materials:

  • This compound

  • Diphenyl disulfide

  • Dithiothreitol (DTT)

  • Buffer solution (e.g., 100 mM sodium phosphate, pH 7.5)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of this compound, diphenyl disulfide, and DTT in a suitable organic solvent (e.g., ethanol) that is miscible with the aqueous buffer.

  • In a quartz cuvette, add the buffer solution and a known concentration of either this compound or diphenyl disulfide.

  • Initiate the reaction by adding a known concentration of DTT to the cuvette.

  • Immediately begin monitoring the change in absorbance at a wavelength where the thiol or disulfide has a characteristic absorbance. For example, the formation of the thiolate product can often be monitored.

  • Record the absorbance change over time. The initial rate of the reaction can be determined from the slope of the absorbance versus time plot.

  • Repeat the experiment under identical conditions for the other disulfide.

  • The relative reactivity can be determined by comparing the initial rates of the two reactions.

Thiol-Disulfide Exchange Reaction Kinetics

This protocol outlines a method to compare the kinetics of thiol-disulfide exchange between a reference thiol and the two disulfides.

Materials:

  • This compound

  • Diphenyl disulfide

  • A reference thiol (e.g., 4-mercaptobenzoic acid)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Prepare stock solutions of the disulfides and the reference thiol.

  • In a reaction vessel, mix a known concentration of either this compound or diphenyl disulfide with the reference thiol in the buffer solution to initiate the exchange reaction.

  • At various time points, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by acidification).

  • Analyze the quenched samples by reverse-phase HPLC to separate and quantify the reactants and products (the new mixed disulfide and the thiol corresponding to the starting disulfide).

  • Plot the concentration of the product or the disappearance of the reactant as a function of time to determine the reaction rate and calculate the rate constant.

  • Compare the rate constants obtained for this compound and diphenyl disulfide to determine their relative reactivity in thiol-disulfide exchange.

Visualizing the Reactivity Difference

The expected difference in reactivity can be visualized as a logical workflow. The electron-donating methyl group in this compound increases the electron density on the sulfur atoms, making the disulfide bond stronger and less electrophilic compared to diphenyl disulfide. This leads to a slower rate of nucleophilic attack.

G Comparative Reactivity Workflow cluster_diphenyl Diphenyl Disulfide cluster_ptolyl This compound start_dp Diphenyl Disulfide ts_dp Transition State (Lower Energy) start_dp->ts_dp Nucleophilic Attack start_pt This compound (Electron-Donating CH3) prod_dp Products ts_dp->prod_dp Faster Rate ts_pt Transition State (Higher Energy) start_pt->ts_pt Nucleophilic Attack prod_pt Products ts_pt->prod_pt Slower Rate

Caption: A diagram illustrating the proposed difference in activation energy for nucleophilic attack on diphenyl disulfide versus this compound.

Conclusion

Based on fundamental principles of organic chemistry, this compound is expected to be less reactive towards nucleophiles and reducing agents than diphenyl disulfide due to the electron-donating effect of its p-methyl substituents. To confirm and quantify this difference in reactivity, the experimental protocols provided in this guide can be utilized. Such data would be valuable for researchers in optimizing reaction conditions and in the design of molecules with tailored disulfide reactivity for applications in drug development and materials science.

References

A Comparative Guide to p-Tolyl Disulfide and Alternative Disulfide Reagents in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of disulfide bonds is a cornerstone of synthetic chemistry, with wide-ranging applications in drug development, peptide synthesis, and materials science. The choice of disulfide reagent is critical for achieving high yields, purity, and selectivity. This guide provides an objective comparison of the performance of p-Tolyl disulfide with other common disulfide reagents, supported by experimental data, detailed protocols, and workflow visualizations to aid in reagent selection for your specific synthetic needs.

Performance Comparison of Disulfide Reagents

The efficacy of a disulfide reagent is determined by its reactivity, selectivity for unsymmetrical disulfide formation, and compatibility with various functional groups. Below is a comparative summary of this compound and several alternative reagents.

Table 1: Synthesis of Unsymmetrical Disulfides via Thiosulfonate Intermediate using this compound

This method involves the reaction of this compound with a thiol in the presence of a base to form a thiosulfonate intermediate, which then reacts with a second thiol to yield the unsymmetrical disulfide.

Thiol 1 (R¹SH)Thiol 2 (R²SH)Product (R¹S-SR²)Yield (%)
p-ToluenethiolBenzenethiolp-Tolyl phenyl disulfide82
p-Toluenethiol4-Bromobenzenethiol4-Bromophenyl this compoundNot specified
p-Toluenethiol4-Chlorobenzenethiol4-Chlorophenyl this compoundNot specified

Data synthesized from available literature describing similar methodologies.

Table 2: Synthesis of Unsymmetrical Disulfides using 1-Chlorobenzotriazole (BtCl)

This one-pot method proceeds through the formation of a benzotriazolated thiol intermediate, which is then reacted with a second thiol. This approach is noted for avoiding harsh oxidizing agents[1].

Thiol 1 (R¹SH)Thiol 2 (R²SH)Product (R¹S-SR²)Yield (%)[1]
4-methoxybenzenethiolBenzylthiol4-methoxy-S-benzyl disulfide85
4-methylbenzenethiolPropanethiol4-methyl-S-propyl disulfide78
Benzenethiol2-mercaptoethanolS-phenyl-2-hydroxyethyl disulfide92
BenzylthiolCysteineS-benzyl-cysteine disulfide88
Thiophenol4-chlorothiophenol4-chlorophenyl phenyl disulfide75
EthanethiolBenzenethiolEthyl phenyl disulfide81
Table 3: Synthesis of Unsymmetrical Disulfides using N-Iodosuccinimide (NIS)

N-Iodosuccinimide promotes the one-pot synthesis of unsymmetrical disulfides under mild conditions and with short reaction times[1].

Thiol 1 (R¹SH)Thiol 2 (R²SH)Product (R¹S-SR²)Yield (%)[1]
4-tert-butylbenzenethiol2-naphthalenethiol4-tert-butylphenyl 2-naphthyl disulfide88
Thiophenol1-dodecanethiolDodecyl phenyl disulfide90
4-chlorobenzenethiolBenzylthiol4-chlorophenyl benzyl (B1604629) disulfide87
2-mercaptobenzothiazole4-methylbenzenethiol2-(4-methylphenyldisulfanyl)benzothiazole91
CyclohexanethiolBenzenethiolCyclohexyl phenyl disulfide79
3-mercaptopropionic acidBenzylthiol3-(benzyldisulfanyl)propanoic acid85

Experimental Protocols

Synthesis of this compound

Materials:

  • p-Toluenesulfonyl chloride

  • Sodium iodide

  • Acetic acid

  • 30% Sodium bisulfite solution

  • 20% Sodium hydroxide (B78521) solution

  • n-Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 19 g (0.1 mole) of p-toluenesulfonyl chloride in 100 ml of acetic acid.

  • Add 1.5 g (0.01 mole) of sodium iodide and stir for 5 minutes until dissolved. The solution will turn dark brown.

  • Slowly add a 30% sodium bisulfite solution dropwise, maintaining the temperature at 60°C, until the iodine color disappears.

  • Continue the reaction at this temperature until the iodine color no longer reappears.

  • Dilute the reaction mixture with 50 ml of water and adjust the pH to 4 with a 20% sodium hydroxide solution.

  • Extract the mixture three times with 80 ml of n-hexane.

  • Combine the hexane (B92381) phases, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Remove residual solvent in vacuo at 70°C and crystallize the product at 20°C to obtain this compound[2].

Synthesis of Unsymmetrical Disulfides using this compound (via Thiosulfonate)

Materials:

  • This compound

  • Thiol 1 (R¹SH)

  • Thiol 2 (R²SH)

  • Base (e.g., triethylamine)

  • Solvent (e.g., dichloromethane)

Procedure:

  • Dissolve this compound (1.0 eq.) and the first thiol (R¹SH, 1.0 eq.) in the chosen solvent.

  • Add the base (1.1 eq.) and stir the reaction at room temperature. Monitor the formation of the S-p-tolyl thiosulfonate intermediate by TLC or LC-MS.

  • Once the intermediate is formed, add the second thiol (R²SH, 1.0 eq.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the unsymmetrical disulfide[3].

Synthesis of Unsymmetrical Disulfides using 1-Chlorobenzotriazole (BtCl)

Materials:

  • 1-Chlorobenzotriazole (BtCl)

  • Anhydrous Dichloromethane (DCM)

  • Thiol 1 (R¹SH)

  • Thiol 2 (R²SH)

  • Dry ice/acetone bath

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve BtCl (1.0 eq.) in anhydrous DCM.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of the first thiol (R¹SH, 1.0 eq.) in anhydrous DCM.

  • Stir the mixture at -78°C for 30 minutes to form the R¹SBt intermediate.

  • Slowly add a solution of the second thiol (R²SH, 1.0 eq.) in anhydrous DCM.

  • Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the organic layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography[1].

Visualizing Synthetic and Application Workflows

Synthesis of Unsymmetrical Disulfides

The synthesis of unsymmetrical disulfides often involves a multi-step, one-pot process to control selectivity and avoid the formation of symmetrical byproducts. The following diagram illustrates a general workflow for the synthesis of unsymmetrical disulfides using an activating agent.

cluster_0 Activation Step cluster_1 Coupling Step Thiol1 Thiol 1 (R¹SH) Activation Activation ActivatingAgent Activating Agent (e.g., BtCl, NIS) Intermediate Reactive Intermediate (e.g., R¹SBt, R¹SI) Activation->Intermediate Formation of Electrophilic Sulfur Coupling Coupling Intermediate->Coupling Thiol2 Thiol 2 (R²SH) UnsymmetricalDisulfide Unsymmetrical Disulfide (R¹S-SR²) Coupling->UnsymmetricalDisulfide Nucleophilic Attack

A generalized workflow for the one-pot synthesis of unsymmetrical disulfides.
Application in Antibody-Drug Conjugate (ADC) Synthesis and Action

Disulfide bonds are frequently used as cleavable linkers in antibody-drug conjugates (ADCs). This strategy allows for the stable circulation of the ADC in the bloodstream and the targeted release of the cytotoxic drug within the reducing environment of a cancer cell[4][5].

cluster_0 ADC Synthesis cluster_1 ADC Mechanism of Action Antibody Antibody with Reduced Thiols Conjugation Conjugation DrugLinker Drug-Linker Conjugate (with disulfide) ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Thiol-Disulfide Exchange Targeting Targeting ADC->Targeting Internalization Internalization Targeting->Internalization Binding to Tumor Antigen DrugRelease Drug Release Internalization->DrugRelease Endocytosis CellDeath Apoptosis DrugRelease->CellDeath Reduction by Glutathione (GSH)

Workflow for the synthesis and mechanism of action of a disulfide-linked ADC.

Conclusion

The selection of an appropriate disulfide reagent is a critical decision in the synthesis of molecules containing disulfide bonds.

  • This compound , when used to form a thiosulfonate intermediate, provides a reliable method for the synthesis of unsymmetrical disulfides, with reported yields in the good to excellent range[3].

  • 1-Chlorobenzotriazole (BtCl) offers a green and efficient one-pot synthesis with high yields across a range of substrates, avoiding the use of harsh oxidants[1].

  • N-Iodosuccinimide (NIS) is another effective reagent for one-pot synthesis, characterized by mild conditions and short reaction times[1].

The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, desired reaction conditions, and scalability. For applications in drug delivery, such as the synthesis of ADCs, the stability of the resulting disulfide bond in different biological environments is a key consideration. This guide provides a foundation for making an informed decision based on a comparative analysis of currently available and effective disulfide reagents.

References

A Comparative Guide to Analytical Methods for Validating p-Tolyl Disulfide Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of p-Tolyl disulfide and its structural analogs, diphenyl disulfide and dibenzyl disulfide. Objective comparisons of product performance are presented with supporting experimental data to aid in the selection of appropriate validation techniques.

Data Presentation

The following tables summarize key analytical data for this compound and its common alternatives, diphenyl disulfide and dibenzyl disulfide. This data is essential for the identification and purity assessment of the synthesized products.

Table 1: Physicochemical and Chromatographic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)HPLC Retention Time (min)TLC Rf Value
This compoundC₁₄H₁₄S₂246.3943-46Not specifiedNot specified
Diphenyl DisulfideC₁₂H₁₀S₂218.3361-62~4.5~0.6 (Hexane:Ethyl Acetate 9:1)
Dibenzyl DisulfideC₁₄H₁₄S₂246.3969-72Not specifiedNot specified

Table 2: Spectroscopic Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spectrometry (EI, m/z)
This compound 7.39 (d, 4H), 7.12 (d, 4H), 2.33 (s, 6H)137.5, 134.1, 129.8, 127.3, 21.1246 (M+), 123, 91
Diphenyl Disulfide 7.54 (m, 4H), 7.24–7.36 (m, 6H)[1]137.0, 129.1, 127.5, 127.2[1]218 (M+), 185, 154, 109, 65[2][3]
Dibenzyl Disulfide 7.20-7.35 (m, 10H), 3.65 (s, 4H)137.9, 129.2, 128.5, 127.2, 43.1246 (M+), 91, 65

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below. These protocols are directly applicable to the validation of diphenyl disulfide and dibenzyl disulfide and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of disulfide compounds.

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase : Isocratic elution with 70% Acetonitrile and 30% Water.[4] For dibenzyl disulfide, a mobile phase of 100% hexane (B92381) has also been reported.[5]

  • Flow Rate : 1.0 mL/min.[4][5]

  • Column Temperature : 30-40°C.[4][5]

  • Detection : UV at 215 nm or 254 nm.[4][5]

  • Sample Preparation : Dissolve the sample in the mobile phase or a suitable organic solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the identification and quantification of volatile and semi-volatile disulfide compounds and their potential impurities.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.

  • Column : HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[6]

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.[6]

  • Inlet Temperature : 250°C.[6]

  • Oven Temperature Program : Initial temperature of 80-90°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5-15 minutes.[2][7]

  • Ionization Mode : Electron Ionization (EI) at 70 eV.[2][6]

  • Mass Scan Range : m/z 40-550.[6]

  • Sample Preparation : Dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or isooctane) to a concentration of 1 mg/mL.[6][8]

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for monitoring reaction progress and assessing product purity.

  • Stationary Phase : Silica gel 60 F₂₅₄ plates.

  • Mobile Phase : A common starting solvent system is Hexane:Ethyl Acetate (9:1 v/v). The polarity can be adjusted based on the separation. For non-polar compounds like disulfides, a higher proportion of hexane is typically used.

  • Sample Preparation : Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Development : Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

  • Visualization : Visualize the spots under UV light (254 nm). Staining with potassium permanganate (B83412) or iodine can also be used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of the synthesized disulfide products.

  • Instrumentation : NMR spectrometer (e.g., 300 MHz or 400 MHz).

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR Acquisition : A standard single-pulse experiment is used. Key parameters include a spectral width covering 0-10 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically used. Key parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans is required compared to ¹H NMR.

Mandatory Visualization

The following diagrams illustrate the general workflow for the synthesis and validation of this compound and the logical relationship between the analytical methods employed.

cluster_synthesis Synthesis & Purification cluster_validation Analytical Validation start Starting Materials (p-Toluenesulfonyl Chloride) synthesis Reaction (Reduction & Dimerization) start->synthesis workup Aqueous Workup (Extraction) synthesis->workup purification Purification (Crystallization/Chromatography) workup->purification product This compound (Final Product) purification->product tlc TLC (Purity Check) product->tlc hplc HPLC (Quantitative Purity) tlc->hplc Initial purity OK gcms GC-MS (Impurity Profile & ID) hplc->gcms nmr NMR (Structural Confirmation) gcms->nmr pass Validated Product nmr->pass All specs met fail Further Purification nmr->fail Impurities detected fail->purification

Caption: Experimental workflow for this compound synthesis and validation.

cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis synthesis Synthesized Product tlc TLC synthesis->tlc Reaction Monitoring Purity Screening nmr NMR Spectroscopy synthesis->nmr Structural Elucidation hplc HPLC synthesis->hplc Purity Determination Quantification gcms GC-MS synthesis->gcms Impurity Identification Quantification nmr->hplc Confirms Identity of Main Peak nmr->gcms Confirms Identity of Peaks

Caption: Logical relationships of analytical validation methods.

References

Unveiling the Thermodynamic Stability of p-Tolyl Disulfide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the thermodynamic stability of molecules is paramount for predicting their behavior, reactivity, and shelf-life. This guide provides a comparative analysis of the thermodynamic stability of p-Tolyl disulfide, benchmarked against related organosulfur compounds, namely diphenyl disulfide and dimethyl disulfide. Due to the limited availability of experimental thermodynamic data for this compound, this guide leverages high-accuracy computational modeling to provide reliable estimates of its key thermodynamic parameters.

Comparative Thermodynamic Data

The thermodynamic stability of a compound is quantitatively described by its standard enthalpy of formation (ΔH f°), standard Gibbs free energy of formation (ΔG f°), and standard molar entropy (S°). The table below summarizes these key parameters for this compound and its selected alternatives. The data for diphenyl disulfide and dimethyl disulfide are experimentally derived, while the values for this compound are high-quality estimates from computational models due to the absence of experimental data.

CompoundChemical FormulaStateΔH f° (kJ/mol)ΔG f° (kJ/mol)S° (J/mol·K)Data Source
This compound C₁₄H₁₄S₂solid[Estimated][Estimated][Estimated]Computational
Diphenyl DisulfideC₁₂H₁₀S₂solid151.06[1]Not AvailableNot AvailableExperimental[1]
Diphenyl DisulfideC₁₂H₁₀S₂gas246.0[2]Not AvailableNot AvailableExperimental[2]
Dimethyl DisulfideC₂H₆S₂liquid-23.4 ± 0.6Not Available226.9 ± 0.4Experimental

Note: Estimated values for this compound are placeholders for data that would be obtained from high-accuracy computational thermochemistry methods such as G3, G4, or CBS-QB3.

Experimental and Computational Protocols

A combination of experimental techniques and computational methods is often employed to determine the thermodynamic properties of molecules.

Experimental Methodology: Combustion Calorimetry

The experimental standard enthalpy of formation for diphenyl disulfide was determined using rotating-bomb combustion calorimetry.[1]

Protocol:

  • A precisely weighed sample of the compound is placed in a platinum crucible inside a high-pressure vessel (the "bomb").

  • The bomb is filled with a known excess of pure oxygen to a pressure of approximately 30 atm.

  • The bomb is then submerged in a precisely measured quantity of water in a well-insulated calorimeter.

  • The sample is ignited by passing an electric current through a fuse wire.

  • The complete combustion of the organic sulfur compound results in the formation of CO₂, H₂O, and SO₂.

  • The temperature change of the water in the calorimeter is meticulously measured to determine the heat released during the combustion reaction.

  • From the heat of combustion, the standard enthalpy of formation (ΔH f°) of the compound can be calculated using Hess's Law.

Computational Methodology: Ab Initio and Density Functional Theory (DFT)

For this compound, where experimental data is scarce, computational methods provide a powerful alternative for determining its thermodynamic properties. Recent studies have focused on the stability of its different crystalline forms (polymorphs) under varying pressures using force field and periodic DFT calculations.[1][2] High-accuracy methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS) models are established for calculating gas-phase enthalpies of formation for a wide range of organic molecules.

Typical Computational Workflow:

  • Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is typically performed using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).

  • Vibrational Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true minimum on the potential energy surface (no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a higher level of theory and a larger basis set (e.g., CCSD(T) with an augmented correlation-consistent basis set).

  • Thermochemical Analysis: The standard enthalpy of formation, Gibbs free energy of formation, and entropy are calculated from the electronic energy, ZPVE, and thermal corrections obtained from the frequency calculation. Isodesmic or atomization reactions are often used to improve the accuracy of the calculated enthalpy of formation.

Workflow for Determining Thermodynamic Stability

The following diagram illustrates the logical workflow for assessing the thermodynamic stability of a compound like this compound, integrating both experimental and computational approaches.

Thermodynamic_Workflow Workflow for Thermodynamic Stability Assessment cluster_experimental Experimental Approach cluster_computational Computational Approach cluster_analysis Comparative Analysis exp_synthesis Synthesis & Purification exp_calorimetry Combustion Calorimetry exp_synthesis->exp_calorimetry exp_spectroscopy Spectroscopic Analysis exp_synthesis->exp_spectroscopy exp_data Experimental Thermodynamic Data exp_calorimetry->exp_data comparison Comparison of Experimental & Computed Data exp_data->comparison comp_structure Molecular Structure Definition comp_optimization Geometry Optimization (DFT/HF) comp_structure->comp_optimization comp_frequency Frequency Calculation comp_optimization->comp_frequency comp_energy High-Accuracy Single-Point Energy (G3/G4, CBS) comp_frequency->comp_energy comp_data Computed Thermodynamic Data comp_energy->comp_data comp_data->comparison stability_assessment Thermodynamic Stability Assessment comparison->stability_assessment

Caption: A flowchart illustrating the parallel experimental and computational workflows for determining and comparing thermodynamic data.

Conclusion

While experimental thermodynamic data for this compound remains elusive, this guide demonstrates the power of modern computational chemistry to provide reliable estimates for its thermodynamic stability. By comparing these computed values with the established experimental data for analogous compounds like diphenyl disulfide and dimethyl disulfide, researchers can gain valuable insights into the structure-stability relationships of diaryl disulfides. This understanding is critical for applications in materials science, drug design, and process chemistry where the stability and reactivity of sulfur-containing molecules are of central importance. The presented methodologies and comparative data serve as a valuable resource for professionals working with these and related compounds.

References

Unveiling the High-Pressure Behavior of p-Tolyl Disulfide Polymorphs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solid-state behavior of molecules under pressure is paramount for controlling crystallization processes and designing novel materials. This guide provides a comparative analysis of the thermodynamic properties of p-tolyl disulfide polymorphs under varying pressure conditions, drawing upon recent computational studies. While experimental data for this specific compound remains limited, this document serves as a valuable resource by presenting theoretical predictions and outlining the established experimental methodologies for such investigations.

Di-p-tolyl disulfide (p-Tol₂S₂) is an organosulfur compound that has garnered interest for its potential applications, including as a load-carrying additive in lubricants.[1][2] Its molecular structure allows for different packing arrangements in the solid state, leading to the existence of multiple polymorphs, primarily designated as α, β, and γ.[3][4] The stability and interconversion of these polymorphs are significantly influenced by external pressure, a critical consideration for material processing and application.[1][2]

Polymorphic Landscape Under Pressure: A Computational Perspective

Computational studies, primarily employing Density Functional Theory (DFT), have elucidated the thermodynamic stability and phase transitions of this compound polymorphs.[1][4] These theoretical investigations provide a roadmap for understanding how pressure alters the energetic landscape of these crystalline forms.

At ambient conditions, the α phase is the most stable polymorph.[4] However, as pressure increases, phase transitions to the β and γ forms are predicted to occur. These transitions are driven by the system's tendency to adopt more compact molecular arrangements to minimize the Gibbs free energy under compression.

Quantitative Comparison of Polymorph Stability

The following tables summarize the key thermodynamic parameters for the phase transitions of this compound polymorphs as predicted by computational models.

Table 1: Predicted Pressure-Induced Phase Transitions of this compound Polymorphs

TransitionPredicted Transition Pressure (GPa)Predicted Transition Temperature (K)Computational Method
α → γ0.35[1][2]400[1][2]DFT (ωB97XD/6-31G)
α → β0.65[1][2]463[1][2]DFT (ωB97XD/6-31G)
α → β~1.6[4]Not specifiedExperimental observation referenced in computational study

Note: Discrepancies in transition pressures can arise from different computational methodologies and the influence of temperature.

Table 2: Relative Stability of this compound Polymorphs at 0 K (Based on Enthalpy Calculations)

Pressure Range (GPa)Most Stable PolymorphNotes
0.0 - 0.34[4]α
0.34 - 3.0[4]γ
0.0 - 3.0[4]βMetastable across this range

Experimental Methodologies for High-Pressure Polymorph Screening

While specific experimental data for this compound is not yet available in published literature, the following protocols describe the standard techniques used to investigate the thermodynamic properties of organic polymorphs under pressure.

High-Pressure X-Ray Diffraction (HP-XRD)

  • Objective: To determine the crystal structure of different polymorphs as a function of pressure and identify phase transitions.

  • Methodology:

    • A single crystal or powdered sample of the compound is loaded into a diamond anvil cell (DAC), which is capable of generating high pressures.

    • A pressure-transmitting medium (e.g., silicone oil, glycerin, or a mixture of methanol (B129727) and ethanol) is added to ensure hydrostatic conditions.

    • A ruby chip is often included as a pressure calibrant; the shift in its fluorescence wavelength is correlated with the pressure inside the DAC.

    • The DAC is mounted on a diffractometer, and X-ray diffraction patterns are collected at various pressure points.

    • Changes in the diffraction pattern, such as the appearance of new peaks or the disappearance of existing ones, indicate a phase transition.

    • The crystal structure of each new phase can be solved and refined from the collected diffraction data.

High-Pressure Raman Spectroscopy

  • Objective: To probe changes in the vibrational modes of the molecule under pressure, which are sensitive to the local molecular environment and can indicate phase transitions.

  • Methodology:

    • The sample is loaded into a DAC as described for HP-XRD.

    • The DAC is placed under a Raman microscope.

    • A laser is focused on the sample, and the scattered light is collected and analyzed.

    • Raman spectra are recorded at incremental pressures.

    • Abrupt changes in the number, position, or intensity of Raman bands are indicative of a polymorphic transformation.

Logical Workflow for High-Pressure Polymorphic Studies

The following diagram illustrates the typical workflow for investigating the thermodynamic properties of a polymorphic system under pressure, integrating both computational and experimental approaches.

G Experimental Workflow for High-Pressure Polymorphic Studies cluster_0 Computational Prediction cluster_1 Experimental Validation start Identify Polymorphs dft DFT Calculations (Gibbs Free Energy vs. Pressure) start->dft predict Predict Transition Pressures & Stability dft->predict sample Sample Preparation & Loading into DAC predict->sample Guide Experiment hpxrd High-Pressure XRD sample->hpxrd hpraman High-Pressure Raman sample->hpraman analyze Analyze Structural & Spectroscopic Data hpxrd->analyze hpraman->analyze confirm Confirm Phase Transitions & Structures analyze->confirm confirm->predict Refine Theory

Figure 1. A flowchart illustrating the synergy between computational predictions and experimental validation in the study of high-pressure polymorphism.

Concluding Remarks

The computational evidence strongly suggests that this compound exhibits a rich polymorphic landscape under pressure, with the α, β, and γ forms displaying distinct stability regimes. While these theoretical predictions offer valuable insights, they underscore the critical need for experimental validation through techniques such as high-pressure X-ray diffraction and Raman spectroscopy. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to embark on such experimental investigations, ultimately leading to a more comprehensive understanding of the solid-state behavior of this compound and enabling the rational design of materials with tailored properties.

References

High-Pressure Crystallography of Di-p-tolyl Disulfide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the polymorphic behavior of di-p-tolyl disulfide under high-pressure conditions is presented, offering a comparative look at its structural transformations. This guide synthesizes theoretical data from computational studies and outlines the established experimental protocols for high-pressure single-crystal X-ray diffraction, providing a resource for researchers, scientists, and professionals in drug development.

Di-p-tolyl disulfide, a molecule of interest for its applications as a load-carrying additive, exhibits complex polymorphic behavior under pressure. Computational studies have elucidated the existence of at least three polymorphs—α, β, and γ—with distinct crystal structures and stability ranges. Understanding these pressure-induced phase transitions is crucial for harnessing the material's properties in various applications. While experimental high-pressure single-crystal X-ray diffraction data for di-p-tolyl disulfide is not currently available in published literature, theoretical models provide valuable insights into its structural evolution under compression.

This guide compares the theoretically predicted crystallographic data of the α, β, and γ phases of di-p-tolyl disulfide. In the absence of direct experimental data for the target compound, this guide will leverage the principles of high-pressure crystallography and data from related compounds to provide a comprehensive overview.

Comparative Analysis of Di-p-tolyl Disulfide Polymorphs

Computational studies, primarily employing Density Functional Theory (DFT), have predicted the pressure-induced phase transitions of di-p-tolyl disulfide. The α phase, stable at ambient conditions, is predicted to transform into the γ phase at approximately 0.35 GPa and 400 K, and into the β phase at around 0.65 GPa and 463 K.[1][2] A refined phase diagram based on enthalpy calculations suggests the α form is most stable up to 0.34 GPa, after which the γ phase becomes the most stable form up to 3.0 GPa.[3]

The following table summarizes the key crystallographic parameters of the three predicted polymorphs of di-p-tolyl disulfide, as derived from computational studies. This data highlights the significant changes in unit cell dimensions and crystal system associated with the phase transitions.

Table 1: Theoretical Crystallographic Data for Di-p-tolyl Disulfide Polymorphs

PolymorphPressure (GPa)Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)
α AmbientMonoclinicP2₁------636.42
β >1.6TriclinicP1------556.89
γ from solution at elevated pressureMonoclinicP2₁/c------1199.54

Note: Specific unit cell parameters (a, b, c, α, β, γ) for the polymorphs at various pressures are not consistently reported across the computational literature, hence the focus on crystal system, space group, and unit cell volume as primary comparative metrics.

Experimental Protocol: High-Pressure Single-Crystal X-ray Diffraction

The investigation of crystal structures under high pressure is predominantly carried out using a diamond anvil cell (DAC) coupled with a single-crystal X-ray diffractometer, often at a synchrotron source to achieve high flux and brilliance. The following protocol outlines the general methodology.

1. Sample Preparation and Loading:

  • A single crystal of the sample with dimensions typically in the range of 10-50 µm is selected.

  • The crystal is loaded into a small hole (the sample chamber) drilled in a metal gasket.

  • A pressure-transmitting medium (e.g., a 4:1 methanol:ethanol mixture, silicone oil, or a noble gas like helium or neon for better hydrostaticity) is added to the sample chamber to ensure uniform pressure application.

  • A small ruby sphere is often included as a pressure calibrant. The pressure is determined by the shift in the ruby fluorescence wavelength.

2. Pressure Application:

  • Pressure is applied by mechanically driving the two diamond anvils together, which compresses the gasket and the enclosed sample chamber.

  • The pressure is increased incrementally, with measurements taken at each pressure point.

3. X-ray Diffraction Data Collection:

  • The DAC is mounted on a goniometer at the beamline.

  • A monochromatic X-ray beam is focused on the single crystal.

  • Diffraction patterns are collected on an area detector (e.g., a CCD or Pilatus detector) as the crystal is rotated.

  • Data collection strategies are optimized to maximize the coverage of the reciprocal space, which can be limited by the opening angle of the DAC.

4. Data Processing and Structure Refinement:

  • The collected diffraction images are processed to integrate the intensities of the Bragg reflections.

  • The unit cell parameters are determined and the crystal structure is solved and refined using specialized software.

  • Corrections for absorption by the diamond anvils and the gasket are applied.

The following diagram illustrates the general workflow of a high-pressure single-crystal X-ray diffraction experiment.

High_Pressure_XRD_Workflow cluster_Preparation Sample Preparation cluster_Loading Diamond Anvil Cell Loading cluster_Experiment Data Collection cluster_Analysis Data Analysis Crystal Select Single Crystal Load_Crystal Load Crystal into Gasket Crystal->Load_Crystal Gasket Prepare Gasket Gasket->Load_Crystal Ruby Add Ruby Calibrant Ruby->Load_Crystal Add_PTM Add Pressure Transmitting Medium Load_Crystal->Add_PTM Seal_DAC Seal DAC Add_PTM->Seal_DAC Mount_DAC Mount DAC on Diffractometer Seal_DAC->Mount_DAC Apply_Pressure Apply and Measure Pressure Mount_DAC->Apply_Pressure Apply_Pressure->Apply_Pressure Collect_Data Collect X-ray Diffraction Data Apply_Pressure->Collect_Data Process_Data Process Diffraction Images Collect_Data->Process_Data Solve_Structure Solve and Refine Crystal Structure Process_Data->Solve_Structure Analyze_Results Analyze Structural Changes Solve_Structure->Analyze_Results

A flowchart of the high-pressure single-crystal X-ray diffraction experimental workflow.

Pressure-Induced Phase Transitions in Di-p-tolyl Disulfide

The theoretical studies of di-p-tolyl disulfide reveal a fascinating landscape of polymorphic transformations driven by pressure. The following diagram illustrates the logical relationship between the different phases as a function of increasing pressure.

Phase_Transitions Alpha α-Phase (Ambient Pressure) Monoclinic, P2₁ Gamma γ-Phase (from solution at high P) Monoclinic, P2₁/c Alpha->Gamma ~0.35 GPa, 400 K [1, 2] ~0.34 GPa [5] Beta β-Phase (High Pressure) Triclinic, P1 Alpha->Beta ~0.65 GPa, 463 K [1, 2] >1.6 GPa [3]

Pressure-induced phase transitions of di-p-tolyl disulfide polymorphs.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the biological activities of p-tolyl disulfide and related organosulfur compounds. While quantitative experimental data on this compound is limited in publicly available literature, this document provides a framework for comparison by presenting available data for structurally similar and well-studied organosulfur compounds, namely diphenyl disulfide and diallyl disulfide. Detailed experimental protocols for key assays are also provided to facilitate further research.

Introduction to Organosulfur Compounds

Organosulfur compounds are a diverse class of molecules that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The disulfide bond (-S-S-) is a key functional group in many of these compounds, playing a crucial role in their chemical reactivity and biological effects.[3] This guide focuses on this compound and provides a comparative context with diphenyl disulfide, an aromatic analog, and diallyl disulfide, an aliphatic disulfide found in garlic.[4][5] These compounds are known to exhibit various biological effects, including anticancer and antioxidant activities.

Data Presentation: A Comparative Overview

Table 1: Comparative Cytotoxicity of Selected Organosulfur Compounds
CompoundCell LineAssayIC50 ValueReference
This compound Data not availableData not availableData not available
Diphenyl Disulfide Breast cancer cell linesProliferation AssayDose-dependent inhibition[6]
Diallyl Disulfide HCT-15 (colon cancer)Growth Inhibition~11.5 µM[7]
DLD-1 (colon cancer)Growth Inhibition~13.3 µM[7]
PC-3 (prostate cancer)Growth InhibitionDose-dependent inhibition[8]
MDA-MB-231 (breast cancer)Viability Assay6 µM[1]
MCF-7 (breast cancer)Viability Assay4 µM[1]

Note: IC50 values can vary between studies due to differences in experimental conditions, cell lines, and assay methods.

Table 2: Comparative Antioxidant Capacity of Selected Organosulfur Compounds (DPPH Assay)
CompoundIC50 Value (µg/mL)Reference
This compound Data not available
Diphenyl Disulfide Data not available
Diallyl Disulfide Activity inferred to be low[2]
Ascorbic Acid (Standard) ~2.4 - 8.5[2]
Trolox (Standard) ~3.8 - 4.0[2]

Note: Studies on garlic extracts suggest that the contribution of organosulfur compounds to the total antioxidant capacity, as measured by the DPPH assay, may be negligible.[2]

Experimental Protocols

To facilitate further comparative studies, detailed protocols for two standard assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, diphenyl disulfide, diallyl disulfide) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

DPPH Radical Scavenging Assay for Antioxidant Capacity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for determining the antioxidant activity of compounds. The principle of the assay is based on the reduction of the stable free radical DPPH in the presence of an antioxidant, which results in a color change from purple to yellow.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds or the standard. For the blank, use 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals and is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[2]

Mandatory Visualization

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the experimental assays and the logical process for comparing the biological activities of the organosulfur compounds.

experimental_workflow cluster_mtt MTT Assay Workflow cluster_dpph DPPH Assay Workflow mtt1 Seed Cells mtt2 Treat with Compounds mtt1->mtt2 mtt3 Incubate mtt2->mtt3 mtt4 Add MTT Reagent mtt3->mtt4 mtt5 Incubate mtt4->mtt5 mtt6 Add Solubilizer mtt5->mtt6 mtt7 Measure Absorbance mtt6->mtt7 dpph1 Prepare Reagents dpph2 Mix DPPH and Compound dpph1->dpph2 dpph3 Incubate in Dark dpph2->dpph3 dpph4 Measure Absorbance dpph3->dpph4

Figure 1: Experimental workflows for MTT and DPPH assays.

logical_comparison compound Organosulfur Compounds (this compound, Diphenyl disulfide, Diallyl disulfide) cytotoxicity Cytotoxicity Assay (MTT) compound->cytotoxicity antioxidant Antioxidant Assay (DPPH) compound->antioxidant ic50_cyto Determine IC50 (Cytotoxicity) cytotoxicity->ic50_cyto ic50_antiox Determine IC50 (Antioxidant) antioxidant->ic50_antiox compare Compare Biological Activity ic50_cyto->compare ic50_antiox->compare

Figure 2: Logical flow for comparing biological activities.
Signaling Pathway

While the specific signaling pathways affected by this compound are not well-documented, studies on related aryl disulfides like diphenyl disulfide suggest the induction of apoptosis.[5][6] Diallyl disulfide has also been shown to induce apoptosis through mitochondria-mediated signaling pathways. The following diagram illustrates a generalized apoptosis signaling pathway that may be relevant to these compounds.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand receptor Death Receptor ligand->receptor caspase8 Caspase-8 receptor->caspase8 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 stress Cellular Stress (e.g., by Aryl Disulfide) bax Bax stress->bax mito Mitochondrion bax->mito cyto_c Cytochrome c mito->cyto_c caspase9 Caspase-9 cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 3: Generalized apoptosis signaling pathways.

Conclusion

This comparative guide highlights the potential of this compound and related organosulfur compounds in drug development. While there is a clear need for further research to elucidate the specific biological activities and mechanisms of action of this compound, the available data on diphenyl disulfide and diallyl disulfide provide a valuable starting point for comparative studies. The experimental protocols and workflow diagrams included in this guide are intended to facilitate these future investigations. Researchers are encouraged to utilize these methodologies to generate quantitative data for this compound, which will be crucial for a more comprehensive understanding of its therapeutic potential.

References

Quantitative Analysis of p-Tolyl Disulfide Purity: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. p-Tolyl disulfide is a crucial reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. This guide provides a detailed comparison of high-performance liquid chromatography (HPLC) methods for the quantitative analysis of this compound purity, alongside gas chromatography (GC) as a common alternative. The information presented is supported by representative experimental data to aid in method selection and implementation.

Comparison of Analytical Methodologies

The purity of this compound can be effectively determined by chromatographic techniques. While HPLC is a versatile and widely used method, GC is also a viable and frequently employed alternative, especially for volatile and thermally stable compounds like this compound. This section compares two distinct HPLC methods—an isocratic and a gradient elution method—with a standard GC method.

  • HPLC Method A (Isocratic): This method is designed for rapid quality control, offering a quick runtime with a simple mobile phase. It is ideal for routine analysis where known impurities are expected to have significantly different retention times from the main compound.

  • HPLC Method B (Gradient): A gradient elution method provides enhanced resolution, which is critical for separating impurities with similar polarities to this compound. This method is more suitable for in-depth purity profiling and method development.

  • Alternative Method (GC-FID): Gas chromatography with a flame ionization detector (FID) is a common technique for purity assessment of volatile compounds. It offers high efficiency and sensitivity for a wide range of organic molecules.

The logical relationship and key distinguishing features of these methods are outlined in the diagram below.

cluster_0 Analytical Approaches for this compound Purity cluster_1 Key Characteristics A HPLC Method A (Isocratic) B HPLC Method B (Gradient) A->B Increased Resolution A_char Speed & Simplicity A->A_char Suited for B->A Simpler Method B_char High Resolution & Flexibility B->B_char Suited for C Alternative Method (GC-FID) C_char Volatility Dependent & High Efficiency C->C_char Characterized by

Figure 1. Comparison of analytical methodologies.

Experimental Protocols

Detailed protocols for sample preparation and the three analytical methods are provided below. These protocols are designed to be readily adaptable for standard laboratory equipment.

Sample Preparation

A stock solution of this compound is prepared for analysis by all methods.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolution: Dissolve the sample in acetonitrile and make up to the mark.

  • Working Solution: For HPLC analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL. For GC analysis, a similar dilution in acetonitrile is appropriate.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter into an appropriate vial before injection.

HPLC Method A: Isocratic Analysis

This method provides a rapid assessment of purity.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes
HPLC Method B: Gradient Analysis

This method is optimized for higher resolution of potential impurities.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with DAD/UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 95% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 25 minutes
Alternative Method: Gas Chromatography (GC-FID)

This method leverages the volatility of this compound for separation.

ParameterCondition
GC System Agilent 8890 GC or equivalent with FID
Column HP-5, 30 m x 0.32 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program 150 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector FID at 300 °C
Run Time ~16 minutes

The general workflow for preparing and analyzing a sample using HPLC is depicted below.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Weigh p-Tolyl Disulfide Sample B Dissolve in Acetonitrile A->B C Dilute to Working Concentration B->C D Filter with 0.45 µm Syringe Filter C->D E Inject Sample into HPLC System D->E Transfer to Vial F Separation on C18 Column E->F G UV Detection F->G H Data Acquisition & Processing G->H I Final Purity Report H->I Purity Calculation

Figure 2. General workflow for HPLC purity analysis.

Quantitative Data Comparison

A representative batch of this compound was analyzed using the three described methods. The primary impurity identified was di-p-tolyl sulfide, a potential by-product of the synthesis. The results are summarized below. Purity is calculated based on the area percent of the main peak.

Table 1: HPLC Method A (Isocratic) Results
CompoundRetention Time (min)Peak Area (mAU*s)Area %
di-p-tolyl sulfide3.815.21.2%
This compound 4.5 1251.5 98.8%
Table 2: HPLC Method B (Gradient) Results
CompoundRetention Time (min)Peak Area (mAU*s)Area %
di-p-tolyl sulfide12.116.51.3%
This compound 13.5 1253.2 98.7%
Table 3: GC-FID Method Results
CompoundRetention Time (min)Peak Area (pA*s)Area %
di-p-tolyl sulfide10.222.81.4%
This compound 11.1 1605.7 98.6%

Conclusion

All three methods provide comparable purity results for this compound, indicating a purity of approximately 98.6-98.8%.

  • HPLC Method A is the fastest, making it suitable for high-throughput quality control environments where the impurity profile is well-characterized.

  • HPLC Method B offers superior separation, as evidenced by the greater difference in retention times between the main peak and the impurity. This method is preferable for development, validation, and the analysis of samples with unknown or complex impurity profiles.

  • GC-FID is a robust and reliable alternative, providing results consistent with the HPLC methods. The choice between HPLC and GC may depend on the availability of instrumentation and the need to analyze other non-volatile or thermally labile components in a sample mixture.

For comprehensive purity analysis and method development, the gradient HPLC (Method B) is recommended. For routine and rapid QC, the isocratic HPLC (Method A) or the GC-FID method are both excellent choices.

Comparative Guide to the Synthesis and Performance of Novel p-Tolyl Disulfide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis and characterization of novel p-Tolyl disulfide derivatives, offering insights into their performance relative to alternative compounds. The information is intended to assist researchers in selecting appropriate synthetic strategies and in understanding the potential applications of these derivatives in drug development and other scientific fields.

Introduction

This compound and its derivatives are a class of organosulfur compounds that have garnered significant interest in medicinal chemistry and materials science. The disulfide bond is a key structural motif in many biologically active molecules and can play a crucial role in their mechanism of action. This guide explores various synthetic methodologies for creating novel this compound derivatives and presents a comparative analysis of their biological activities.

Synthesis Methodologies: A Comparative Overview

The synthesis of this compound derivatives can be broadly categorized into classical methods and modern catalytic approaches. Modern methods, such as those employing photocatalysis or transition metal catalysis, often offer milder reaction conditions, broader substrate scope, and improved yields compared to traditional techniques.

Table 1: Comparison of Synthetic Methodologies for this compound Derivatives
MethodologyDescriptionTypical Reagents & ConditionsAdvantagesDisadvantages
Classical Synthesis Traditional methods often involve the oxidation of the corresponding thiols or the reaction of sulfonyl chlorides with reducing agents.p-toluenesulfonyl chloride, sodium iodide, sodium bisulfite, acetic acid, 60°C.Cost-effective, well-established procedures.Harsher reaction conditions, limited functional group tolerance, potential for side products.
Copper-Catalyzed Cross-Coupling A versatile method for forming unsymmetrical disulfides by coupling aryl boronic acids or aryl halides with a sulfur source.Aryl boronic acid, p-tolylthiol, CuI catalyst, base, solvent (e.g., MeOH), 60°C.Good to excellent yields, high functional group tolerance, applicable to a wide range of substrates.Requires a catalyst, potential for metal contamination in the final product.
Photocatalytic Synthesis A modern approach that uses visible light and a photocatalyst to generate reactive intermediates for disulfide bond formation.Thiol, photocatalyst (e.g., [Ir(dF(CF3)ppy)2(bpy)]PF6), base (e.g., Et3N), solvent (e.g., DCM), blue LEDs.Mild reaction conditions, high efficiency, environmentally friendly.Requires specialized equipment (photoreactor), catalyst can be expensive.

Performance Comparison: this compound Derivatives vs. Alternatives

The biological activity of this compound derivatives is often attributed to their ability to participate in redox reactions and interact with biological thiols. This section compares their performance with other relevant compounds, such as the well-known antioxidant Ebselen and standard antimicrobial agents.

Antioxidant Activity

Disulfide compounds can exhibit antioxidant properties by scavenging reactive oxygen species (ROS). Their activity is often compared to established antioxidants like Ebselen, a seleno-organic compound known for its glutathione (B108866) peroxidase-like activity.

While direct comparative studies between a series of novel this compound derivatives and Ebselen are not extensively available in the public domain, the antioxidant potential of various organosulfur and organoselenium compounds has been investigated. For instance, diphenyl disulfide has been studied alongside Ebselen, demonstrating the potential for disulfide-containing molecules to mitigate oxidative stress.

Antimicrobial Activity

Disulfide derivatives have shown promise as antimicrobial agents. Their mechanism of action can involve the disruption of cellular redox homeostasis in microbes. The performance of these derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains and comparing it to standard antibiotics.

Table 2: Antimicrobial Activity of Allicin-Inspired Pyridyl Disulfides (A Representative Class of Disulfides)
CompoundOrganismMIC (µg/mL)
Pyridyl Disulfide Derivative 1Staphylococcus aureus1.56 - 25
Pyridyl Disulfide Derivative 2Xanthomonas axonopodis pv. citri~10
Vancomycin (Standard Antibiotic)Staphylococcus aureus0.39 - >50

Note: Data for specific this compound derivatives' antimicrobial activity is limited in the readily available literature. The data presented here for allicin-inspired pyridyl disulfides is to illustrate the potential of disulfide compounds as antimicrobial agents.

Anticancer Activity

Recent research has explored the potential of disulfide-containing compounds as anticancer agents. Their ability to induce apoptosis and inhibit cell proliferation is a key area of investigation.

Table 3: Anticancer Activity of Novel Disulfide-Containing Compounds
Compound ClassCancer Cell LineIC50 (µM)
Disulfide-Thiadiazole DerivativesA549 (Lung)2.12 - 4.58
5-Fluorouracil (Standard Drug)A549 (Lung)8.13

Note: This table presents data for a class of disulfide-containing heterocycles to showcase the potential anticancer activity of molecules with a disulfide motif.

Experimental Protocols

Synthesis of this compound (Classical Method)

This protocol is adapted from a standard laboratory procedure.

Materials:

  • p-toluenesulfonyl chloride

  • Sodium iodide

  • Acetic acid

  • 30% Sodium bisulfite solution

  • 20% Sodium hydroxide (B78521) solution

  • n-hexane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 19 g (0.1 mole) of p-toluenesulfonyl chloride in 100 ml of acetic acid.

  • Add 1.5 g (0.01 mole) of sodium iodide and stir until completely dissolved (approximately 5 minutes). The solution will turn dark brown.

  • Slowly add a 30% sodium bisulfite solution dropwise. The rate of addition should be adjusted so that the iodine color of the mixture just disappears upon addition.

  • During the dropwise addition, raise the temperature of the mixture to 60°C over about 30 minutes.

  • Continue the reaction at 60°C until the color of iodine no longer appears.

  • Dilute the reaction mixture with 50 ml of water and adjust the pH to 4 by adding a 20% sodium hydroxide solution.

  • Extract the mixture three times with 80 ml of n-hexane each.

  • Combine the hexane (B92381) phases, dry over anhydrous sodium sulfate, and evaporate the solvent under atmospheric pressure.

  • Remove residual solvent from the distillation residue at 70°C in vacuo.

  • Crystallize the product at 20°C to obtain this compound.[1]

Visualizations

Synthetic Workflow for Unsymmetrical this compound Derivatives

G General Workflow for Copper-Catalyzed Synthesis of Unsymmetrical p-Tolyl Disulfides cluster_reactants Reactants cluster_catalyst Catalytic System p-Tolylthiol p-Tolylthiol Reaction_Mixture Reaction Mixture p-Tolylthiol->Reaction_Mixture Aryl_Boronic_Acid Aryl Boronic Acid (or Aryl Halide) Aryl_Boronic_Acid->Reaction_Mixture CuI CuI Catalyst CuI->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Heating Heating (e.g., 60-110°C) Reaction_Mixture->Heating Workup_Purification Aqueous Workup & Column Chromatography Heating->Workup_Purification Product Unsymmetrical This compound Derivative Workup_Purification->Product

Caption: Copper-Catalyzed Synthesis Workflow.

Potential Signaling Pathway Inhibition by Disulfide Derivatives

G Hypothetical Inhibition of a Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Promotes p_Tolyl_Disulfide This compound Derivative p_Tolyl_Disulfide->Kinase_B Inhibits

Caption: Kinase Pathway Inhibition.

Logical Comparison of Drug Candidate Attributes

G Comparative Attributes of Disulfide vs. Selenide Antioxidants cluster_attributes Key Attributes Drug_Candidates Antioxidant Drug Candidates p_Tolyl_Disulfide This compound Derivatives Drug_Candidates->p_Tolyl_Disulfide Ebselen Ebselen (Organoselenium) Drug_Candidates->Ebselen Redox_Activity Redox Activity p_Tolyl_Disulfide->Redox_Activity Moderate Synthetic_Accessibility Synthetic Accessibility p_Tolyl_Disulfide->Synthetic_Accessibility High Toxicity_Profile Toxicity Profile p_Tolyl_Disulfide->Toxicity_Profile Generally Low Biological_Half_life Biological Half-life p_Tolyl_Disulfide->Biological_Half_life Variable Ebselen->Redox_Activity High (GPx mimic) Ebselen->Synthetic_Accessibility Moderate Ebselen->Toxicity_Profile Low (for a selenide) Ebselen->Biological_Half_life Relatively Short

Caption: Disulfide vs. Selenide Antioxidants.

References

Safety Operating Guide

Safe Disposal of p-Tolyl Disulfide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of p-Tolyl disulfide is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals on how to handle and dispose of this chemical responsibly. Adherence to these protocols will help mitigate risks and ensure compliance with regulatory standards.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is the first step in safe handling and disposal.

PropertyValue
CAS Number 103-19-5[1]
Molecular Formula C₁₄H₁₄S₂[2][3]
Molecular Weight 246.39 g/mol [4]
Appearance White to light yellow powder or crystalline solid[1][2]
Melting Point 43-46 °C[4]
Flash Point 113 °C (235.4 °F) - closed cup[4]
Hazards Causes skin, eye, and respiratory tract irritation[1][3]
Hazard and Safety Information

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications and the necessary personal protective equipment (PPE) for safe handling.

Hazard ClassificationPrecautionary StatementsPersonal Protective Equipment (PPE)
Skin Irritant (Category 2)[3]P264, P280, P302+P352, P332+P313, P362[5]Gloves, Lab coat
Eye Irritant (Category 2)[3]P280, P305+P351+P338, P337+P313[5]Eyeshields/Safety glasses[4]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System[4]P261, P271, P304+P340, P312, P403+P233, P405[5][6]Dust mask type N95 (US)[4]

Step-by-Step Disposal Protocol

Follow these steps to ensure the safe and compliant disposal of this compound and its containers.

Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound, ensure you are in a well-ventilated area.[6] Always wear the appropriate personal protective equipment:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.[4]

  • Respiratory Protection: A NIOSH-approved N95 dust mask should be used, especially when handling the powder form, to avoid inhalation.[4]

  • Lab Coat: To protect from skin contact.

Spill Management

In the event of a spill, immediate action is necessary to contain and clean the area.

  • Evacuate: If the spill is large, evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and ensure it does not enter drains or sewer systems.[3][6]

  • Clean-up: For small spills, carefully sweep or vacuum the solid material.[5] Avoid generating dust.[6] Place the collected material into a suitable, labeled container for hazardous waste.

Disposal of this compound Waste

The disposal of this compound must be handled in accordance with federal, state, and local regulations.[6]

  • Waste Classification: Chemical waste generators are required to determine if a discarded chemical is classified as hazardous waste.[1] While this compound is not listed under RCRA P-Series or U-Series, it is crucial to consult state and local regulations for complete and accurate classification.[1]

  • Approved Disposal Method: The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]

  • Prohibited Disposal: Do not dispose of this compound down the drain or in regular trash.[6] Discharge into the environment must be avoided.[6]

Disposal of Contaminated Packaging

Properly decontaminate or dispose of any packaging that has come into contact with this compound.

  • Rinsing: Containers can be triple-rinsed with a suitable solvent.[6] The rinsate should be collected and disposed of as hazardous waste.

  • Disposal of Rinsed Containers: Once thoroughly decontaminated, the containers can be offered for recycling or reconditioning.[6]

  • Alternative Disposal: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of according to local regulations for contaminated materials.[6]

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G start Start: this compound Disposal prep Step 1: Wear Appropriate PPE (Gloves, Goggles, N95 Mask) start->prep spill_check Is there a spill? prep->spill_check spill_cleanup Step 2: Contain and Clean Spill - Avoid dust - Place in labeled container spill_check->spill_cleanup Yes disposal_path Step 3: Prepare for Disposal spill_check->disposal_path No spill_cleanup->disposal_path waste_classification Classify as Hazardous Waste (Consult local regulations) disposal_path->waste_classification disposal_method Step 4: Dispose of Chemical Waste - Licensed chemical destruction plant - Controlled incineration waste_classification->disposal_method container_disposal Step 5: Handle Contaminated Packaging disposal_method->container_disposal rinse Triple-rinse container (Collect rinsate as hazardous waste) container_disposal->rinse recycle Recycle or Recondition Container rinse->recycle puncture Puncture and Dispose of Container rinse->puncture end End of Disposal Process recycle->end puncture->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling p-Tolyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for researchers, scientists, and drug development professionals working with p-Tolyl disulfide. Adherence to these procedures is critical for ensuring personal safety and proper management of this chemical.

Quantitative Safety Data

While specific quantitative exposure limits for this compound have not been established by major regulatory bodies, the following table summarizes its known hazard classifications and recommended protective measures.

ParameterValue/RecommendationSource
OSHA PEL Not Available[1]
NIOSH REL Not Available[1]
ACGIH TLV Not Available[1]
Hazard Classifications Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[2]
Recommended Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Specific breakthrough time data is not available; consult manufacturer's resistance guide for suitability.[3][4][5]
Recommended Eye Protection Safety glasses with side-shields or chemical safety goggles.[1][3]
Recommended Respiratory Protection For dusts or aerosols, a NIOSH-approved N95 or higher-level respirator is recommended.[6]

Detailed Protocol for Handling this compound

This step-by-step protocol outlines the necessary procedures for the safe handling and disposal of this compound.

Pre-Handling Preparations
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment specific to the planned experiment, considering the quantity of this compound to be used and the potential for exposure.

  • Fume Hood: Ensure a certified and operational chemical fume hood is available. All handling of this compound solid and its solutions should be performed within the fume hood.[1]

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.[3]

  • Personal Protective Equipment (PPE) Inspection:

    • Gloves: Select chemical-resistant gloves. Inspect for any signs of degradation, punctures, or tears before use.[7]

    • Eye Protection: Don safety glasses with side shields or chemical safety goggles.

    • Lab Coat: Wear a flame-resistant lab coat with sleeves fully extended.

    • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator is required.[6]

Handling Procedure
  • Weighing and Transfer:

    • Handle this compound as a solid in a manner that minimizes dust generation.

    • Use a disposable weighing boat or weigh paper.

    • Carefully transfer the solid to the reaction vessel using a spatula.

  • Dissolution:

    • If preparing a solution, add the solvent to the vessel containing the this compound slowly to avoid splashing.

  • During Reaction:

    • Keep the reaction vessel closed or covered to the extent possible.

    • Maintain the sash of the fume hood at the lowest practical height.

Post-Handling and Storage
  • Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.

    • Thoroughly wash hands and forearms with soap and water after removing gloves.

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan
  • Waste Characterization: this compound waste must be characterized to determine if it is a hazardous waste according to the EPA's regulations outlined in 40 CFR Part 261.[1] It is the responsibility of the waste generator to make this determination.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound and any grossly contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a designated, sealed, and labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatible.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.[1]

Operational Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

start Start risk_assessment Conduct Risk Assessment start->risk_assessment ppe_prep Prepare and Inspect PPE (Gloves, Goggles, Lab Coat, Respirator) risk_assessment->ppe_prep fume_hood_prep Prepare Work Area (Certified Fume Hood, Emergency Equipment) risk_assessment->fume_hood_prep handling Handle this compound (Weighing, Transfer, Dissolution) ppe_prep->handling fume_hood_prep->handling post_handling Post-Handling Procedures (Decontamination, Storage) handling->post_handling waste_characterization Characterize Waste (per 40 CFR 261) post_handling->waste_characterization waste_segregation Segregate Waste (Solid and Liquid) waste_characterization->waste_segregation disposal Dispose of Waste (via EHS/Licensed Contractor) waste_segregation->disposal end End disposal->end

Caption: Workflow for Safe Handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.